molecular formula C8H9NO2 B181359 4-Amino-3-methylbenzoic acid CAS No. 2486-70-6

4-Amino-3-methylbenzoic acid

Número de catálogo: B181359
Número CAS: 2486-70-6
Peso molecular: 151.16 g/mol
Clave InChI: NHFKECPTBZZFBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227945. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-amino-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKECPTBZZFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179562
Record name 4-Amino-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-70-6
Record name 4-Amino-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2486-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2486-70-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201CXT4H5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Amino-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in pharmaceutical development, polymer chemistry, and the synthesis of fine chemicals. This document outlines its core chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role as a crucial intermediate in various industrial and research settings.

Core Properties and Data

This compound, also known as 4-amino-m-toluic acid, is an organic compound featuring both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a toluene backbone.[1] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 151.16 g/mol [1][2][3][4]
Molecular Formula C₈H₉NO₂[1][2][3]
CAS Number 2486-70-6[1][4]
Melting Point 164-172 °C[1]
Appearance Yellow to tan crystalline powder[1]
Purity ≥ 97% (GC)[1]
InChI Key NHFKECPTBZZFBC-UHFFFAOYSA-N[2]
EC Number 219-629-9[2]

Applications in Research and Development

This compound serves as a critical intermediate in several high-value manufacturing and research sectors:

  • Pharmaceutical Development: It is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5] Its structure is integral to the development of analgesics, anti-inflammatory drugs, anticonvulsants, and enzyme inhibitors.[1][5]

  • Polymer Chemistry: The compound is used to synthesize specialty polymers. Through self-polycondensation, it can form aromatic polyamides (aramids), which are high-performance materials known for their thermal stability and mechanical strength.[6]

  • Dyes and Pigments: It is also utilized in the formulation of dyes and pigments for the textile and plastics industries.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent polymerization are provided below. These protocols are based on established laboratory procedures.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-methyl-4-nitrobenzoic acid through the reduction of the nitro group.[3][6]

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol (reagent grade)

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave or hydrogenation vessel

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.[3][6] Add the 10% Pd/C catalyst (approximately 4-5g).[3]

  • Inerting the Atmosphere: Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen to 0.7 MPa (approximately 5250 Torr).[3]

  • Reaction: Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to 60°C.[3] Maintain these conditions for 10-24 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen gas, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3][6]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is this compound.[3] A yield of approximately 96% can be expected.[3]

Protocol 2: Synthesis of Aromatic Polyamide via Self-Polycondensation

This protocol details the polymerization of this compound to form a high-performance aromatic polyamide.[6]

Materials:

  • This compound (dried)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Triphenyl phosphite

  • Three-necked flask with mechanical stirrer and nitrogen inlet

  • Methanol and Water

Procedure:

  • Reactor Setup: Flame-dry a three-necked flask and allow it to cool under a continuous stream of dry nitrogen.

  • Reagent Addition: Add 0.05 mol of dried this compound, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine to the flask.[6]

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.[6]

  • Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.[6]

  • Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere.[6]

  • Precipitation and Washing: After cooling, pour the viscous solution into 250 mL of methanol to precipitate the polyamide. Collect the polymer by filtration.

  • Purification: Wash the collected polymer thoroughly with hot water and then with methanol to remove any residual salts and solvents.[6]

  • Drying: Dry the purified polyamide product in a vacuum oven at 80-100°C overnight.[6]

Synthesis and Application Workflow

The following diagrams illustrate the logical workflow from the precursor molecule to this compound and its subsequent application in polymer synthesis.

Synthesis_Workflow Precursor 3-Methyl-4-nitrobenzoic Acid Product This compound Precursor->Product Catalytic Hydrogenation (Reduction of Nitro Group) Application Aromatic Polyamide (High-Performance Polymer) Product->Application Self-Polycondensation

Caption: Synthesis and application pathway for this compound.

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis cluster_polymerization Protocol 2: Polymerization start_synthesis Dissolve 3-Methyl-4-nitrobenzoic Acid and Pd/C in Methanol hydrogenation Hydrogenate under H₂ pressure at 60°C start_synthesis->hydrogenation filtration Filter to remove Pd/C catalyst hydrogenation->filtration isolation Concentrate filtrate to isolate product filtration->isolation product Product: this compound isolation->product start_poly Dissolve this compound in NMP/Pyridine with LiCl product->start_poly Used as Monomer initiation Add Triphenyl Phosphite start_poly->initiation polycondensation Heat at 100°C for 3-4 hours initiation->polycondensation purification Precipitate, Wash, and Dry Polymer polycondensation->purification final_polymer Final Product: Aromatic Polyamide purification->final_polymer

Caption: Step-by-step experimental workflow for synthesis and polymerization.

References

Navigating the Solubility Landscape of 4-Amino-3-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Amino-3-methylbenzoic acid (4-A-3-MBA), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, provides a detailed experimental protocol for its determination, and discusses the molecular factors influencing its solubility profile.

Understanding the Solubility Profile

This compound is a polar molecule containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), as well as a methyl-substituted aromatic ring. This amphoteric nature, combined with the aromatic backbone, results in a nuanced solubility profile. Its solubility is expected to be significantly influenced by the solvent's polarity, hydrogen bonding capabilities, and the pH of the medium.

Table 1: Qualitative Solubility of this compound and a Related Isomer

SolventThis compound3-Amino-4-methylbenzoic acid
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]Slightly Soluble[1]
MethanolSlightly Soluble[1]Slightly Soluble[1]
Water-Very Soluble

Note: Data for this compound is limited. The solubility of its isomer, 3-Amino-4-methylbenzoic acid, is provided for comparative purposes.

The significant difference in water solubility between the two isomers highlights the critical role of the substituent positions on the benzene ring in influencing intermolecular interactions with the solvent.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed protocol for the experimental determination of this compound solubility, adapted from the well-established isothermal saturation method used for a closely related isomer, 2-Amino-3-methylbenzoic acid. This method is reliable for generating precise solubility data at various temperatures.

Materials
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer (±0.01 K)

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure
  • Temperature Control: Circulate water from the thermostatic bath through the jacketed glass vessel to maintain a constant and precise temperature.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in the glass vessel.

  • Equilibration: Stir the mixture vigorously for at least 24 hours to ensure that solid-liquid equilibrium is reached. Periodically sample the liquid phase and analyze the concentration to confirm that it has reached a plateau.

  • Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Filtration and Dilution: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

  • Quantification: Dilute the filtered sample with the mobile phase of the HPLC to a suitable concentration.

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Data Calculation: Calculate the mole fraction solubility (x) using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ and m₂ are the masses of the solute and the solvent, respectively.

    • M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start temp_control Set Temperature (Thermostatic Bath) start->temp_control add_excess Add Excess Solute to Solvent temp_control->add_excess stir Stir Vigorously (24h) add_excess->stir settle Settle (2h) stir->settle sample Sample Supernatant settle->sample filter Filter (0.45 µm) sample->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Mole Fraction Solubility hplc->calculate end End calculate->end

Caption: Isothermal Saturation Method Workflow.

Factors Influencing Solubility and Expected Trends

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

  • Polarity: Due to its polar functional groups, 4-A-3-MBA is expected to be more soluble in polar solvents like alcohols, and polar aprotic solvents like DMSO and DMF, compared to nonpolar solvents such as hexane or toluene.

  • Hydrogen Bonding: The amino and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating 4-A-3-MBA.

  • pH: In aqueous solutions, the solubility of 4-A-3-MBA will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, leading to salt formation and a significant increase in aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. It is anticipated that the solubility of 4-A-3-MBA in most organic solvents will also show a positive correlation with temperature.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the pharmaceutical and chemical industries. While quantitative data remains sparse, the provided experimental protocol offers a clear pathway for its determination. A thorough understanding of the solubility of 4-A-3-MBA is essential for its effective use in synthesis, purification, and formulation, ultimately enabling the development of novel and impactful chemical entities.

References

Spectroscopic and Synthetic Profile of 4-Amino-3-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Amino-3-methylbenzoic acid, a pivotal intermediate in pharmaceutical synthesis. The document details its characteristic spectral data, outlines relevant experimental protocols, and visualizes its role in significant synthetic pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in searched literatureData not available in searched literatureAromatic H
Data not available in searched literatureData not available in searched literatureAromatic H
Data not available in searched literatureData not available in searched literatureAromatic H
Data not available in searched literatureData not available in searched literature-NH₂
Data not available in searched literatureData not available in searched literature-CH₃
Data not available in searched literatureData not available in searched literature-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in searched literature-C OOH
Data not available in searched literatureAromatic C-NH₂
Data not available in searched literatureAromatic C-H
Data not available in searched literatureAromatic C-H
Data not available in searched literatureAromatic C-COOH
Data not available in searched literatureAromatic C-CH₃
Data not available in searched literatureAromatic C-H
Data not available in searched literature-C H₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in searched literatureO-H stretch (Carboxylic Acid)
Data not available in searched literatureN-H stretch (Amine)
Data not available in searched literatureC-H stretch (Aromatic)
Data not available in searched literatureC-H stretch (Aliphatic)
Data not available in searched literatureC=O stretch (Carboxylic Acid)
Data not available in searched literatureC=C stretch (Aromatic)
Data not available in searched literatureC-N stretch (Amine)
Data not available in searched literatureO-H bend (Carboxylic Acid)
Data not available in searched literatureN-H bend (Amine)

Technique: KBr Pellet or ATR

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

m/zInterpretation
151Molecular Ion [M]⁺
134[M - OH]⁺
106[M - COOH]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound. Specific parameters may require optimization based on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing : Process the raw data by applying Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatograph for GC-MS analysis.

  • Ionization : Utilize electron ionization (EI) as the method for generating molecular and fragment ions.

  • Analysis : Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragments.

Signaling Pathways and Workflows

While this compound is not known to be directly involved in specific biological signaling pathways, its significance lies in its roles as a key synthetic intermediate and a metabolite.

Metabolic Pathway: Acetylation

In humans, this compound is known to undergo metabolism via acetylation to form 4-(Acetylamino)-3-methylbenzoic acid.[1] This detoxification pathway is a common metabolic fate for compounds containing an aromatic amine group.

Metabolic Acetylation of this compound cluster_0 Phase II Metabolism 4-Amino-3-methylbenzoic_acid This compound 4-(Acetylamino)-3-methylbenzoic_acid 4-(Acetylamino)-3-methylbenzoic Acid 4-Amino-3-methylbenzoic_acid->4-(Acetylamino)-3-methylbenzoic_acid N-acetyltransferase CoA CoA 4-(Acetylamino)-3-methylbenzoic_acid->CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->4-Amino-3-methylbenzoic_acid

Metabolic conversion of this compound.
Synthetic Workflow: Synthesis of Nilotinib

This compound is a crucial starting material in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3][4][5][6] The following diagram illustrates a simplified synthetic route.

Simplified Synthesis of Nilotinib cluster_synthesis Synthetic Pathway start This compound intermediate1 4-Methyl-3- {[4-(3-pyridinyl)-2-pyrimidinyl] amino}benzoic acid start->intermediate1 Guanidinylation & Cyclization nilotinib Nilotinib intermediate1->nilotinib Amide Coupling reagent1 3-(Dimethylamino)-1- (3-pyridyl)prop-2-en-1-one reagent1->intermediate1 reagent2 3-(Trifluoromethyl)-5- (4-methyl-1H-imidazol-1-yl)aniline reagent2->nilotinib

Role of this compound in Nilotinib synthesis.

References

4-Amino-3-methylbenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile aromatic organic compound utilized as a key intermediate in the synthesis of a variety of molecules in the pharmaceutical, dye, and agrochemical industries.[1] Its structural features make it a valuable building block for the development of more complex molecules, including anti-inflammatory drugs and analgesics.[1] This guide provides an in-depth overview of the safety and handling protocols for this compound, compiled to ensure its safe use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Yellow to tan crystalline powder[1]
Melting Point 169-171 °C (lit.)[3]
Solubility Information not readily available
CAS Number 2486-70-6[2]

Toxicological Data

Table 3: Summary of Toxicological Effects

EndpointEffectClassification
Acute Oral Toxicity Harmful if swallowed (for a related compound)Acute Tox. 4 (for BOC-3-amino-4-methylbenzoic acid)[4]
Skin Irritation Causes skin irritationSkin Irrit. 2[2]
Eye Irritation Causes serious eye irritationEye Irrit. 2[2]
Respiratory Irritation May cause respiratory irritationSTOT SE 3[2]
Sensitization May cause an allergic skin reaction (for a related compound)Skin Sens. 1 (for BOC-3-amino-4-methylbenzoic acid)[4]

Experimental Protocols for Safety Assessment

The following are standardized protocols for assessing the irritation potential of chemicals like this compound.

Skin Irritation Testing (based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Test Substance Preparation: The test substance is applied as is, or if a solid, it is moistened with a small amount of water or a suitable solvent to form a paste.

  • Application: A small area of the animal's dorsal skin is clipped free of fur. Approximately 0.5 g of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The dressing is left in place for 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.

Eye Irritation Testing (based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause reversible or irreversible changes to the eye.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions are scored according to a standardized grading system.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and associated risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Small Spills:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately and alert others.

  • Contact the institution's emergency response team.

  • Prevent entry into the spill area.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualized Workflows and Pathways

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction/Use cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Monitor Reaction Monitor Reaction Dissolve/React->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Dispose Waste Dispose Waste Quench Reaction->Dispose Waste Clean Glassware Clean Glassware Dispose Waste->Clean Glassware Doff PPE Doff PPE Clean Glassware->Doff PPE

Caption: Standard laboratory workflow for handling this compound.

Emergency Spill Response Logic

This diagram illustrates the decision-making process in the event of a spill.

G Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate Area SmallSpill->Evacuate No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes CallEmergency Call Emergency Response Evacuate->CallEmergency Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose G A This compound (Proposed Substrate) B Catechol Intermediate (Hypothetical) A->B Hydroxylation & Decarboxylation C Ring Cleavage Product (Hypothetical) B->C Dioxygenase (Ring Cleavage) D Intermediates C->D Series of Enzymatic Steps E Central Metabolism (e.g., Pyruvate) D->E

References

An In-depth Technical Guide to 4-Amino-3-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, and a thorough characterization of its physicochemical properties. The document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, offering insights into its applications and synthetic methodologies.

Introduction

This compound, also known as 4-amino-m-toluic acid, is an organic compound featuring a benzene ring substituted with amino, methyl, and carboxylic acid functional groups. Its molecular structure lends itself to a variety of chemical transformations, making it a versatile building block in organic chemistry. While the historical discovery of many foundational molecules is well-documented, the specific origins of this compound are less clear. Its emergence is likely intertwined with the broader exploration of aminobenzoic acid derivatives in the late 19th and early 20th centuries, a period marked by significant advancements in synthetic organic chemistry and the burgeoning pharmaceutical and dye industries. The development of substituted aminobenzoic acids was driven by the quest for new therapeutic agents and vibrant, stable colorants.

This guide will delve into the known synthetic routes to this compound, providing detailed experimental procedures. Furthermore, it will present a consolidated summary of its physical and chemical properties and touch upon its key applications, particularly its role as a precursor in the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and product formulation. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2486-70-6[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Synonyms 3-Methyl-4-aminobenzoic acid, 4-Amino-m-toluic acid[1]

Table 2: Physical Properties

PropertyValue
Appearance Yellow to tan crystalline powder[1]
Melting Point 169-171 °C
Boiling Point 339.5 °C (estimated)[2]
pKa 4.93 ± 0.10 (Predicted)
Solubility Sparingly soluble in water

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is the reduction of 3-methyl-4-nitrobenzoic acid. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid reduction being the most common approaches.

Experimental Protocol 1: Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium on carbon (Pd/C) catalyst to efficiently reduce the nitro group.

Reaction Scheme:

G reactant 3-Methyl-4-nitrobenzoic acid product This compound reactant->product Reduction reagents H₂, Pd/C Methanol

Synthetic route via catalytic hydrogenation.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol 2: Reduction with Iron Powder

This classical method employs reduced iron powder in an acidic medium to reduce the nitro group.

Reaction Scheme:

G reactant 3-Methyl-4-nitrobenzoic acid product This compound reactant->product Reduction reagents Fe, HCl (cat.) Ethanol/Water

Synthetic route via reduction with iron.

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Reduced iron powder

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-methyl-4-nitrobenzoic acid in a mixture of ethanol and water.

  • Add reduced iron powder to the suspension.

  • Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.

  • Continue refluxing and stirring the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture to remove the iron salts.

  • Wash the iron residue with hot ethanol.

  • Combine the filtrate and washings and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to obtain more of the product.

  • The crude product can be purified by recrystallization.

Characterization and Spectral Data

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and splitting patterns are characteristic of the substitution pattern.
¹³C NMR Resonances for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.
Infrared (IR) Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and the O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ).

Applications

This compound is primarily utilized as a versatile intermediate in the chemical industry. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The amino and carboxylic acid moieties provide convenient handles for the construction of more complex molecular architectures found in drugs. It is used in the preparation of amide-substituted benzo[d]imidazole compounds which act as selective inhibitors of indoleamine-2,3-dioxygenases.[3]

  • Dye and Pigment Industry: The aromatic amine structure of this compound makes it a valuable precursor for the synthesis of azo dyes and other colorants.

  • Research and Development: In a laboratory setting, it is used in the development of novel organic molecules and materials. Researchers utilize this compound in studies related to amino acid metabolism and protein synthesis.[4]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Methyl-4-nitrobenzoic acid reaction Reduction Reaction (e.g., Catalytic Hydrogenation or Fe/HCl) start->reaction workup Reaction Work-up (Filtration, Neutralization) reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization crude->recrystallization Purification Step drying Drying recrystallization->drying final_product Pure this compound drying->final_product

General workflow for synthesis and purification.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. While its specific discovery story is not prominently documented, its importance is evident from its role in the synthesis of a wide array of more complex molecules. The synthetic methods outlined in this guide, particularly the reduction of 3-methyl-4-nitrobenzoic acid, are robust and scalable. The compiled physicochemical and spectral data provide a solid foundation for its use in research and development. As the demand for novel pharmaceuticals and materials continues to grow, the utility of such fundamental building blocks is likely to expand, ensuring its continued relevance in the field of organic synthesis.

References

The Absence of 4-Amino-3-methylbenzoic Acid in Nature: A Technical Review of its Analogue, p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the natural occurrence of 4-Amino-3-methylbenzoic acid. A thorough review of scientific literature and chemical databases reveals no evidence of this compound as a naturally occurring molecule in plants, animals, or microorganisms. It is consistently identified as a synthetic compound used in various industrial applications. In contrast, its structural isomer, 4-aminobenzoic acid, also known as para-aminobenzoic acid (PABA), is a well-established natural product with a crucial role in the biosynthesis of folates in many organisms. This guide provides a detailed overview of the natural occurrence, biosynthesis, and analysis of PABA as a relevant and informative analogue for researchers, scientists, and drug development professionals.

This compound: A Synthetic Compound

Extensive searches of chemical and biological databases have yielded no evidence for the natural occurrence of this compound. This compound is widely reported as a synthetic intermediate in the manufacturing of pharmaceuticals, dyes, and pigments.[1] Its physical and chemical properties are well-characterized, and it is commercially available from various chemical suppliers. However, no literature points to its isolation from a natural source. The known human metabolism of xenobiotic this compound results in the metabolite 4-(Acetylamino)-3-methylbenzoic acid, which is a detoxification product rather than an indication of a natural endogenous role.[2]

Natural Occurrence of p-Aminobenzoic Acid (PABA)

While this compound is not found in nature, its parent compound, p-aminobenzoic acid (PABA), is a naturally occurring substance found in a variety of organisms, including bacteria, fungi, plants, and in foods such as grains, eggs, and meat.[3] PABA is a key intermediate in the synthesis of folic acid (vitamin B9) in these organisms.[3] Humans and other mammals cannot synthesize PABA and must obtain folate from their diet.[3]

Quantitative Data on PABA Occurrence

The concentration of PABA in natural sources can vary. The following table summarizes representative quantitative data for PABA in different matrices.

SourceMatrixConcentrationReference
RatBlood1.52 ± 0.22 µg/mL[4]
RatLiver5.92 ± 0.10 µg/g[4]
Saccharomyces cerevisiae (engineered)Fermentation Broth215 mg/L[5]
Escherichia coli (engineered)Fermentation Broth8.22 g/L[6]

Biosynthesis of p-Aminobenzoic Acid (PABA)

PABA is synthesized from chorismate, a key intermediate in the shikimate pathway, through the action of two enzymes: aminodeoxychorismate synthase (PabA and PabB subunits) and aminodeoxychorismate lyase (PabC).[7][8][9]

PABA Biosynthetic Pathway

The pathway begins with chorismate, which is converted to 4-amino-4-deoxychorismate (ADC) by aminodeoxychorismate synthase.[6] This enzyme is a complex of two subunits, PabA and PabB. PabA provides the glutaminase activity to produce ammonia from glutamine, and PabB catalyzes the addition of the amino group to chorismate.[8] Subsequently, aminodeoxychorismate lyase (PabC) removes pyruvate from ADC to yield PABA.[7][9]

PABA_Biosynthesis cluster_shikimate Shikimate Pathway E4P Erythrose-4-phosphate Chorismate Chorismate PEP Phosphoenolpyruvate ADC 4-Amino-4-deoxychorismate Chorismate->ADC PabA, PabB (Aminodeoxychorismate Synthase) PABA p-Aminobenzoic Acid ADC->PABA PabC (Aminodeoxychorismate Lyase) Pyruvate Pyruvate ADC->Pyruvate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate

Biosynthesis of p-Aminobenzoic Acid (PABA) from Chorismate.

Experimental Protocols: Extraction and Quantification of PABA from Microbial Culture

This section provides a general methodology for the extraction and quantification of PABA from a bacterial culture, such as Escherichia coli.

Materials and Reagents
  • Bacterial culture broth

  • Trichloroacetic acid (TCA), 20% (w/v)

  • Sodium nitrite, 0.1% (w/v)

  • Ammonium sulfamate, 0.5% (w/v)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in 95% ethanol

  • PABA standard solution (1 mg/mL)

  • Spectrophotometer

  • Centrifuge and tubes

  • Volumetric flasks and pipettes

Sample Preparation and Extraction
  • Cell Lysis: Centrifuge 10 mL of the bacterial culture at 5,000 x g for 10 minutes. Resuspend the cell pellet in 5 mL of deionized water and lyse the cells by sonication or using a French press.

  • Protein Precipitation: Add 1 mL of 20% TCA to the cell lysate. Vortex thoroughly and incubate on ice for 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes. Carefully collect the supernatant, which contains the PABA.

Colorimetric Quantification (Bratton-Marshall Method)

This method is based on the diazotization of the primary aromatic amine of PABA and subsequent coupling to form a colored azo dye.[10]

  • Standard Curve Preparation: Prepare a series of PABA standards ranging from 1 to 10 µg/mL by diluting the stock solution.

  • Reaction:

    • To 1 mL of the clarified supernatant or standard solution, add 0.5 mL of 0.1% sodium nitrite. Mix and let it stand for 3 minutes.

    • Add 0.5 mL of 0.5% ammonium sulfamate to quench the excess nitrite. Mix and let it stand for 2 minutes.

    • Add 0.5 mL of 0.1% NED solution. A reddish-purple color will develop.

  • Measurement: After 10 minutes, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Calculation: Determine the concentration of PABA in the sample by comparing its absorbance to the standard curve.

Experimental Workflow

PABA_Quantification_Workflow start Bacterial Culture centrifuge1 Centrifugation (5,000 x g, 10 min) start->centrifuge1 resuspend Resuspend Pellet in Water centrifuge1->resuspend lyse Cell Lysis (Sonication) resuspend->lyse precipitate Protein Precipitation (20% TCA) lyse->precipitate centrifuge2 Centrifugation (10,000 x g, 15 min) precipitate->centrifuge2 supernatant Collect Supernatant (Contains PABA) centrifuge2->supernatant reaction Bratton-Marshall Reaction (Diazotization & Coupling) supernatant->reaction measure Spectrophotometry (Absorbance at 540 nm) reaction->measure end Quantify PABA measure->end

Workflow for PABA Extraction and Quantification.

Other Naturally Occurring Aminobenzoic Acids

Besides PABA, other isomers of aminobenzoic acid are found in nature and serve as precursors for a variety of microbial natural products.[11] Anthranilic acid (2-aminobenzoic acid) is a well-known intermediate in the biosynthesis of tryptophan.[11] 3-Aminobenzoic acid derivatives are also utilized by microorganisms in the synthesis of complex molecules like ansamycins.[11]

Conclusion

References

An In-depth Technical Guide to 4-Amino-3-methylbenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][2][3][4] Its substituted derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology and infectious diseases. The strategic placement of the amino, carboxyl, and methyl groups on the benzene ring provides a unique template for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their application in drug discovery and development.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, is typically synthesized from 3-methyl-4-nitrobenzoic acid via catalytic hydrogenation.[1]

General Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a 2L autoclave, a mixture of 1.0 mol of 3-methyl-4-nitrobenzoic acid, 1.2 L of methanol, and 4 g of 10% Pd/C catalyst is prepared.[1]

  • The autoclave is sealed and purged with nitrogen gas three times, followed by three purges with hydrogen gas.[1]

  • The reaction is conducted under a hydrogen pressure of 0.7 MPa with stirring at 250 rpm and a temperature of 60°C for 10 hours.[1]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure to yield this compound as a solid.[1]

Synthesis of N-Substituted-4-amino-3-methylbenzamide Derivatives

A key class of derivatives with significant biological activity are the N-substituted amides. These are typically synthesized by coupling this compound with a desired amine.

General Experimental Protocol: Synthesis of N-(3-trifluoromethyl-phenyl)-4-amino-3-methylbenzamide

Materials:

  • This compound

  • 3-(Trifluoromethyl)aniline

  • Thionyl chloride or other coupling agents (e.g., HATU, HBTU)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIEA)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride): this compound is reacted with an excess of thionyl chloride in an anhydrous solvent to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 3-(trifluoromethyl)aniline and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired N-(3-trifluoromethyl-phenyl)-4-amino-3-methylbenzamide.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Recent studies have highlighted the potential of N-substituted 4-methylbenzamide derivatives as potent protein kinase inhibitors.[5] A series of these compounds have shown significant inhibitory activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of N-Substituted 4-Methylbenzamide Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)
7 K562 (Chronic Myeloid Leukemia)2.27
HL-60 (Promyelocytic Leukemia)1.42
OKP-GS (Renal Cell Carcinoma)4.56
10 K562 (Chronic Myeloid Leukemia)2.53
HL-60 (Promyelocytic Leukemia)1.52
OKP-GS (Renal Cell Carcinoma)24.77

These compounds are proposed to exert their anticancer effects by targeting protein kinases involved in cell signaling pathways that are often dysregulated in cancer. Molecular modeling studies suggest that these derivatives can bind to the ATP-binding site of kinases such as PDGFRα, acting as competitive inhibitors.[5]

Antimicrobial Activity

Derivatives of the broader p-aminobenzoic acid (PABA) scaffold have been extensively studied for their antimicrobial properties. While specific data for a wide range of this compound derivatives is still emerging, studies on related compounds provide valuable insights. For instance, Schiff base derivatives of 4-acetamido-3-aminobenzoic acid have shown potent inhibitory action against neuraminidase-containing microbes.[6]

Table 2: Antimicrobial Activity of 4-acetamido-3-(benzylideneamino)benzoic acid Derivatives [6]

Compound ClassMicroorganismZone of Inhibition (mm at 125 µg/ml)
Schiff base derivatives (5k-5q, 5x, 5y)Neuraminidase-containing bacteria and fungi16 ± 2.5

The mechanism of action for the antimicrobial effects of PABA derivatives is often attributed to the inhibition of folate synthesis in microorganisms, a pathway essential for their survival.[7]

Signaling Pathways and Mechanism of Action

The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

One of the key signaling cascades targeted by inhibitors with a similar scaffold is the RAF/MEK/ERK pathway .[8] This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, ultimately controlling gene expression related to cell cycle progression.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Promotes Inhibitor 4-Amino-3-methylbenzoic acid derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Amide/Ester formation) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization InVitro In Vitro Biological Assays (Anticancer, Antimicrobial) Characterization->InVitro Data Data Analysis (IC50, MIC determination) InVitro->Data Lead Lead Compound Identification Data->Lead

References

Basic reactivity of 4-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of 4-Amino-3-methylbenzoic Acid

Introduction

This compound, also known as 3-methyl-4-aminobenzoic acid, is a substituted aromatic carboxylic acid with the chemical formula C₈H₉NO₂.[1][2][3] Its structure incorporates a benzoic acid backbone with both an amino (-NH₂) and a methyl (-CH₃) group attached to the benzene ring. This unique arrangement of functional groups—an electron-donating amino group, an electron-donating methyl group, and an electron-withdrawing carboxylic acid group—imparts a versatile reactivity profile. Consequently, it serves as a crucial intermediate and building block in various fields, including the synthesis of pharmaceuticals, dyes, and specialty polymers.[4][5] This guide provides a detailed exploration of its fundamental reactivity, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1]
CAS Number 2486-70-6[1][2]
Melting Point 169-171 °C[6][7]
Appearance Light yellow or reddish crystalline powder[6]
IUPAC Name This compound[2]

Table 1: Physical and Chemical Properties

Spectroscopic analysis is essential for the characterization of this compound. Key data from various techniques are summarized below.

Spectroscopic TechniqueKey Data / ObservationsReference
¹H NMR Spectra available for reference.[2][8]
Mass Spectrometry (GC-MS) Molecular Ion Peak (m/z): 151. Other major fragments at 134, 106.[2][3]
Infrared (IR) Spectroscopy Spectra available, showing characteristic peaks for N-H, C-H, C=O, and C-O stretches.[2][3][9]
¹³C NMR Spectra available for reference.[8]

Table 2: Summary of Spectroscopic Data

Core Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups attached to the aromatic ring. The potent electron-donating and activating effect of the amino group (a para-director) generally dominates, influencing the regioselectivity of electrophilic aromatic substitution. The methyl group provides a weaker activating effect, while the carboxylic acid group is deactivating and meta-directing.

The primary reactive sites are:

  • The Carboxylic Acid Group (-COOH): Undergoes typical reactions of carboxylic acids, most notably esterification.

  • The Amino Group (-NH₂): Functions as a nucleophile and can be acylated, alkylated, or converted into a diazonium salt.

  • The Aromatic Ring: Susceptible to electrophilic substitution at positions activated by the amino and methyl groups.

G General Reactivity of this compound cluster_molecule This compound cluster_reactions Key Reactions mol COOH NH₂ Aromatic Ring CH₃ ester Esterification (e.g., Fischer) mol:f0->ester amide Amide Formation (Acylation) mol:f1->amide diaz Diazotization (Sandmeyer Rxn) mol:f1->diaz eas Electrophilic Aromatic Substitution mol:f2->eas

Caption: Core reactive sites and corresponding key chemical transformations.

Key Synthetic Reactions and Applications

This compound is a versatile intermediate. Its bifunctional nature allows it to be a starting point for a wide array of more complex molecules.[4]

Esterification

The carboxylic acid group is readily converted to an ester. This is a common initial step to protect the acid functionality or to modify the molecule's solubility and reactivity for subsequent steps. The methyl and ethyl esters are common derivatives.[5][10]

G Workflow for Esterification start Start: 4-Amino-3- methylbenzoic Acid step1 Dissolve in Anhydrous Alcohol (e.g., Methanol) start->step1 step2 Add Acid Catalyst (e.g., SOCl₂ or H₂SO₄) dropwise at 0°C step1->step2 step3 Heat mixture to reflux for several hours step2->step3 step4 Concentrate solution under reduced pressure step3->step4 step5 Neutralize with base (e.g., NaHCO₃) and extract with organic solvent step4->step5 end Product: Alkyl 4-Amino- 3-methylbenzoate step5->end

Caption: A generalized workflow for the synthesis of alkyl esters.

Role in Pharmaceutical Synthesis

This compound is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of analgesics, anti-inflammatory drugs, and targeted cancer therapies.[4][11] For example, it is a precursor in the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a critical intermediate for the tyrosine kinase inhibitor Nilotinib.[11][12]

G Role as a Pharmaceutical Intermediate cluster_legend *Note: The isomer 3-Amino-4-methylbenzoic acid is used in this specific pathway. start 3-Amino-4- methylbenzoic Acid* step1 Guanidination (with Cyanamide) start->step1 intermediate Guanidino Intermediate step1->intermediate step2 Cyclization Reaction intermediate->step2 end 4-Methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate) step2->end key This diagram illustrates the general utility of aminomethylbenzoic acids in building complex APIs.

Caption: Logical flow from an aminobenzoic acid to a complex API intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid to produce the target compound with high yield.[1][13]

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol (MeOH)

  • Palladium on activated charcoal (Pd/C, 5-10%)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable autoclave or reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (e.g., 100 g, 552 mmol) in methanol (e.g., 2000 mL).[1]

  • Carefully add the palladium on carbon catalyst (e.g., 5.0 g) to the solution.[1]

  • Seal the vessel and purge the system first with nitrogen and then with hydrogen gas.[1]

  • Pressurize the vessel with hydrogen (e.g., 0.7 MPa) and begin vigorous stirring.[1]

  • Maintain the reaction at a controlled temperature (e.g., room temperature to 60°C) for 10-24 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Remove the solid catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a light yellow solid.[1]

Expected Yield: ~96%[1]

G Synthesis via Catalytic Hydrogenation start 3-Methyl-4-nitrobenzoic Acid in Methanol reagent1 Add Pd/C Catalyst start->reagent1 step1 Purge with N₂ then H₂ Pressurize with H₂ reagent1->step1 step2 Stir at RT-60°C for 10-24h step1->step2 step3 Filter to remove Pd/C Catalyst step2->step3 step4 Concentrate Filtrate (Rotary Evaporator) step3->step4 end Product: This compound step4->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Methyl 3-Amino-4-methylbenzoate using Thionyl Chloride

This protocol details the esterification of the isomeric 3-Amino-4-methylbenzoic acid, a common and analogous transformation.[14][15]

Materials:

  • 3-Amino-4-methylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask, reflux condenser, ice bath

Procedure:

  • Add 3-amino-4-methylbenzoic acid (e.g., 1.00 g, 6.62 mmol) to anhydrous methanol (25 mL) in a round bottom flask.[14][15]

  • Cool the resulting solution in an ice bath.

  • Add thionyl chloride (e.g., 1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[15]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[14][15]

  • Cool the solution and concentrate it under reduced pressure.

  • Carefully add a saturated aqueous NaHCO₃ solution (40 mL) to neutralize the acid.[14]

  • Extract the aqueous mixture with ethyl acetate.[14]

  • Combine the organic phases and dry over anhydrous MgSO₄.[14]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the product as a beige powder.[14]

Expected Yield: ~97%[14]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (e.g., N95), should be used when handling the powder. Store in a well-ventilated place and keep the container tightly closed.

References

4-Amino-3-methylbenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid, also known as 4-amino-m-toluic acid, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, makes it a highly valuable intermediate in the pharmaceutical, dye, and polymer industries.[1][2] In the realm of drug discovery and development, this molecule is particularly significant as a precursor for the synthesis of various therapeutic agents, including analgesics, anti-inflammatory drugs, and targeted cancer therapies.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound as a chemical intermediate, complete with detailed experimental protocols and visual workflows to aid researchers in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 2486-70-6[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance Yellow to tan crystalline powder[1]
Melting Point 169-171 °C[3]
Purity ≥ 97% (GC)[1]
SMILES Cc1cc(ccc1N)C(O)=O[3]
InChI Key NHFKECPTBZZFBC-UHFFFAOYSA-N[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. This reaction involves the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[4]

G Synthesis of this compound A 3-Methyl-4-nitrobenzoic acid in Methanol B Catalytic Hydrogenation A->B H₂, Pd/C C Filtration (Removal of Catalyst) B->C D Concentration (Under Reduced Pressure) C->D E This compound (Final Product) D->E

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This protocol details the reduction of 3-methyl-4-nitrobenzoic acid to this compound.

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 2L autoclave, charge 1.0 mole of 3-methyl-4-nitrobenzoic acid and 1.2 L of methanol.

  • Add 4g of 10% Pd/C catalyst to the mixture and stir to ensure homogeneity.

  • Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.7 MPa.

  • Set the stirring speed to 250 rpm and heat the reaction mixture to 60°C.

  • Maintain these conditions for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure at 50°C until no more solvent distills.

  • Dry the resulting solid to obtain this compound.

Quantitative Data:

ReactantMolesSolventCatalystConditionsYieldReference
3-Methyl-4-nitrobenzoic acid1.0Methanol (1.2 L)10% Pd/C (4g)60°C, 0.7 MPa H₂, 10h~96%[4]

Applications as a Chemical Intermediate in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications. It is a key intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors for targeted cancer therapy.[5][6]

Case Study: A Key Structural Motif in Tyrosine Kinase Inhibitors

While not a direct precursor, the isomeric compound, 3-Amino-4-methylbenzoic acid , is a crucial intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitor, Nilotinib , which is used to treat chronic myeloid leukemia (CML).[7][8] The synthesis of a key intermediate for Nilotinib from this isomer highlights the importance of the aminomethylbenzoic acid scaffold in the development of targeted therapies.

The following workflow outlines the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for Nilotinib, starting from 3-Amino-4-methylbenzoic acid.

G Synthesis of a Nilotinib Intermediate A 3-Amino-4-methylbenzoic acid B Guanidinylation A->B Cyanamide, HCl C 3-Guanidino-4-methylbenzoic acid hydrochloride B->C D Cyclization C->D 3-(Dimethylamino)-1- (3-pyridinyl)-2-propen-1-one E 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid D->E

Caption: Synthesis of a key intermediate for the drug Nilotinib.

Experimental Protocol: Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This two-step protocol describes the synthesis of a key Nilotinib intermediate from 3-Amino-4-methylbenzoic acid.[7]

Step 1: Guanidinylation

Materials:

  • 3-Amino-4-methylbenzoic acid

  • 50% aqueous cyanamide solution

  • 36% Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • In a reaction vessel, combine 50.0 g of 3-Amino-4-methylbenzoic acid, 300 mL of methanol, and 36.1 g of 50% aqueous cyanamide solution.

  • Heat the mixture to 70-80°C.

  • Slowly add 40.2 g of 36% HCl dropwise.

  • Heat the reaction to 100°C and maintain for 3 hours.

  • Add an additional 6.7 g of 36% HCl to maintain a pH of approximately 3 and continue to heat for another 6 hours.

  • Distill off the solvent under reduced pressure until a significant amount of solid precipitates.

  • Cool the mixture, filter the solid, wash with acetone, and dry to obtain 3-guanidino-4-methylbenzoic acid hydrochloride.

Step 2: Cyclization

Materials:

  • 3-Guanidino-4-methylbenzoic acid hydrochloride

  • 3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one

  • Sodium hydroxide

  • 1-Butanol

Procedure:

  • Suspend the 3-guanidino-4-methylbenzoic acid hydrochloride from the previous step and 1.1 equivalents of 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one in 1-butanol.

  • Add 1.0 equivalent of sodium hydroxide.

  • Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, and isolate the precipitated product by filtration.

  • Wash the solid with water and then acetone, and dry to obtain 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.

Bcr-Abl Signaling Pathway and Mechanism of Action of Nilotinib

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an aberrant enzyme that is constitutively active in CML cells and drives uncontrolled cell proliferation. By blocking the ATP binding site of the kinase, Nilotinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis in cancer cells.

G Bcr-Abl Signaling Pathway and Nilotinib Inhibition BCR_ABL Bcr-Abl Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling.

General Experimental Protocol for Amide Coupling

The carboxylic acid group of this compound can be readily converted to an amide, a common functional group in many pharmaceuticals. This protocol provides a general method for amide bond formation using HATU as a coupling agent.

G General Amide Coupling Workflow A This compound + Amine in DMF B Addition of Coupling Agent and Base A->B HATU, DIPEA C Reaction at Room Temperature B->C D Aqueous Workup and Extraction C->D E Purification (e.g., Chromatography) D->E F Amide Product E->F

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture for 15 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry and beyond. Its utility as a building block for complex bioactive molecules, underscored by the structural similarity of its isomer's role in the synthesis of the blockbuster drug Nilotinib, demonstrates its importance for researchers and drug development professionals. The synthetic protocols and workflows provided in this guide offer a practical resource for the synthesis and application of this important compound, facilitating further innovation in medicinal chemistry and materials science.

References

Methodological & Application

Synthesis of 4-Amino-3-methylbenzoic acid from 3-methyl-4-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Amino-3-methylbenzoic acid

AN-CHEM-028

Abstract

This application note provides a detailed protocol for the synthesis of this compound via the reduction of 3-methyl-4-nitrobenzoic acid. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient and high-yielding procedure. This process is fundamental in medicinal chemistry and drug development, as the product is a key intermediate for various pharmaceuticals. The protocol includes reagent quantities, reaction conditions, purification steps, and analytical characterization.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The synthesis from its nitro precursor, 3-methyl-4-nitrobenzoic acid, is a common and critical transformation. The reduction of an aromatic nitro group to an amine is a key reaction that can be achieved through various methods, including catalytic hydrogenation or using metal reductants in acidic media.[1][2] Catalytic hydrogenation is often the preferred method due to its clean reaction profile, high yields, and avoidance of stoichiometric metallic waste.[2] This document outlines a robust and scalable protocol for this synthesis using a palladium on carbon catalyst under a hydrogen atmosphere.[3][4]

Reaction Scheme

Figure 1: Reduction of 3-methyl-4-nitrobenzoic acid to this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid using 10% Palladium on Carbon (Pd/C) as a catalyst in a methanol solvent under hydrogen gas.

3.1. Materials and Reagents

  • 3-methyl-4-nitrobenzoic acid (Starting Material)

  • 10% Palladium on carbon (Catalyst)

  • Methanol (MeOH), ACS grade (Solvent)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas, inert

  • Celite® (Filter aid)

  • Parr hydrogenator or a round-bottom flask equipped with a hydrogen balloon

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3.2. Procedure

  • Vessel Setup: In a suitable pressure vessel or a round-bottom flask, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add methanol (approximately 20 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.[3]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol%). Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere if dry.

  • System Purge: Seal the reaction vessel. Purge the system first with nitrogen gas to remove oxygen, and then purge with hydrogen gas.[4]

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50-80 psi or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously.[3][4]

  • Heating (Optional): The reaction can proceed at room temperature over 12-24 hours or can be gently heated to 60°C to reduce the reaction time to approximately 10 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[4]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[4]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid is often of high purity.[3] If necessary, the product can be further purified by recrystallization.

3.3. Safety Precautions

  • Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Quench the catalyst carefully by wetting it with water before disposal.

  • Methanol is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

ParameterSubstanceValue
Reactant 3-methyl-4-nitrobenzoic acid
Molecular Weight181.15 g/mol [5]
Mass10.0 g
Moles0.0552 mol
Product This compound
Molecular Weight151.16 g/mol [6]
Theoretical Yield8.34 g
Actual Yield (Example)8.01 g
Percent Yield 96% [3]
Reagents
10% Pd/C Catalyst0.5 g (5 wt%)
Methanol200 mL
Conditions
Temperature60 °C[3]
H₂ Pressure0.7 MPa (~100 psi)[3]
Reaction Time10 hours[3]

Characterization

The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques.

  • Melting Point: 169-171 °C[6]

  • ¹H NMR: To confirm the aromatic and methyl protons and the appearance of the amine protons.

  • ¹³C NMR: To confirm the number of unique carbons.

  • FT-IR: To observe the appearance of N-H stretching bands and the disappearance of the N-O stretching bands from the nitro group.

  • Mass Spectrometry: To confirm the molecular weight of the product (m/z = 151.16).

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow start_end start_end process process decision decision io io product product A Start: Weigh Reactants B Dissolve 3-methyl-4-nitrobenzoic acid in Methanol A->B C Add 10% Pd/C Catalyst B->C D Setup Hydrogenation Apparatus C->D E Purge with N2, then H2 D->E F Stir under H2 Pressure (50-100 psi, 25-60°C) E->F G Monitor Reaction by TLC/LC-MS F->G H Reaction Complete? G->H H->F No I Vent H2, Purge with N2 H->I Yes J Filter through Celite to Remove Catalyst I->J K Concentrate Filtrate (Rotary Evaporation) J->K L Obtain Product K->L M End L->M

Caption: Workflow for the synthesis of this compound.

References

Purification of 4-Amino-3-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed protocol for the purification of 4-Amino-3-methylbenzoic acid using the recrystallization technique. This method is fundamental for researchers, scientists, and professionals in drug development to obtain a high-purity solid compound, which is crucial for subsequent applications in organic synthesis and pharmaceutical development.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals, dyes, and specialty chemicals. The purity of this starting material is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust purification technique that leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).

Data Presentation

For successful recrystallization, understanding the physical properties of the compound and selecting an appropriate solvent are critical.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Yellow to tan crystalline powder
Melting Point 169-171 °C

Table 2: Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent or a mixture including one is generally effective.

Solvent SystemRationale for Selection
Water This compound has limited solubility in cold water but increased solubility in hot water, making it a suitable and green solvent.
Ethanol/Water This mixed solvent system is highly tunable. The compound is soluble in hot ethanol. Water can be added as an anti-solvent to the hot ethanolic solution to induce crystallization upon cooling. This allows for fine control over the crystallization process.
Ethanol Can be used if the compound's solubility characteristics are favorable (significantly more soluble in hot than cold ethanol).

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization from an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Watch glass

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar into an Erlenmeyer flask.

    • On a hot plate, add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. Add the solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (1-2% w/w of the solid) to the solution.

    • Gently reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb colored impurities.

  • Hot Filtration (if necessary):

    • This step is required if activated charcoal was used or if insoluble impurities are present.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of ice-cold ethanol/water mixture to ensure it is sealed.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula or a glass rod to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a few minutes to pull air through and help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualization

The following flowchart illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_purification Recrystallization Protocol start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filtration add_antisolvent Add Hot Water (Anti-solvent) to Turbidity hot_filtration->add_antisolvent Clear Solution cool Cool Slowly to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath isolate Isolate Crystals via Vacuum Filtration ice_bath->isolate wash Wash Crystals with Ice-Cold Solvent isolate->wash dry Dry the Purified Crystals wash->dry end_product Pure Crystalline This compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[2][3]
Compound "oils out" instead of crystallizing - The solution is cooling too rapidly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider purification by another method, such as column chromatography, before attempting recrystallization again.
Low yield of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated and perform the hot filtration quickly.[1]- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[4]

Safety Precautions

This compound and the solvents used in this protocol require careful handling in a well-ventilated area, preferably a fume hood.

  • This compound: May cause skin, eye, and respiratory irritation.[5]

  • Ethanol: Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Avoid breathing dust and vapors. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methylbenzoic acid (CAS No. 2486-70-6), also known as 4-amino-m-toluic acid, is a pivotal chemical intermediate in various industrial and research sectors.[1] It serves as a fundamental building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as in the manufacturing of dyes, pigments, and specialty polymers.[1] Given its wide range of applications, rigorous analytical characterization is essential to confirm its identity, purity, and overall quality.

This document provides a comprehensive set of application notes and detailed protocols for the analytical characterization of this compound. The methodologies described are intended for researchers, scientists, and drug development professionals to ensure the material meets the required specifications for its intended use. The techniques covered include chromatography for purity assessment, spectroscopy for structural elucidation, and thermal analysis for physical property determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2486-70-6[1][2][3]
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [1][3][5]
Appearance Yellow to tan crystalline powder[1]
Melting Point 169-171 °C[2][3][6]
Solubility Slightly soluble in DMSO and Methanol[7]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are fundamental for determining the purity of this compound and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a high-resolution technique ideal for assessing the purity of non-volatile organic compounds like this compound.[8] A reversed-phase method is proposed, which is effective for separating aminobenzoic acid isomers and related substances.[9]

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Expected HPLC Results

ParameterExpected Value
Retention Time (t_R_) Method-dependent; should be consistent for the main peak.
Purity (Area %) ≥ 98% (typical specification).
Related Substances Individual impurities should be below established thresholds (e.g., < 0.1%).

HPLC Workflow Diagram

HPLC_Workflow A Sample Preparation (0.1 mg/mL in Mobile Phase) B HPLC System (C18 Column, UV Detector) A->B C Inject Sample (10 µL) B->C D Chromatographic Separation C->D E UV Detection (254 nm) D->E F Data Analysis (Purity by Area %) E->F

Caption: HPLC workflow for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the low volatility of aminobenzoic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.[8]

Experimental Protocol

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization (Silylation):

    • Place 1 mg of the this compound sample in a reaction vial and dry completely under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.[8]

  • GC Conditions:

    • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Initial temperature 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 10 min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

Data Presentation: Key GC-MS Spectral Data

The mass spectrum provides a molecular fingerprint for identification.

Ion Typem/z ValueDescriptionReference
Molecular Ion (M⁺) 151Corresponds to the molecular weight of the underivatized compound.[4][5]
Fragment Ion 134Loss of -OH group.[5]
Fragment Ion 106Further fragmentation.[5]

GC-MS Workflow Diagram

GCMS_Workflow A Sample Preparation (1 mg, Dry) B Derivatization (BSTFA, 70°C) A->B C GC-MS System B->C D GC Separation (DB-5ms Column) C->D E MS Detection (EI, 70 eV) D->E F Data Analysis (Mass Spectrum ID) E->F cluster_chrom Chromatography cluster_spec Spectroscopy cluster_therm Thermal Analysis Sample Sample: This compound HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR DSC DSC Sample->DSC Purity Purity & Impurities HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups ThermalProp Thermal Properties DSC->ThermalProp Complete Complete Characterization Purity->Complete Structure->Complete FuncGroups->Complete ThermalProp->Complete

References

Application Notes and Protocols: 1H NMR Analysis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a valuable building block in medicinal chemistry and drug development. Its aromatic structure, featuring amino and carboxylic acid functional groups, makes it a key intermediate in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its structure and purity is paramount for its effective use in research and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides a detailed guide to the ¹H NMR analysis of this compound, including experimental protocols and data interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.571d1HH-6
7.548dd1HH-2
6.624d1HH-5
~5.5 (broad)s2H-NH₂
~2.1s3H-CH₃
~12.5 (broad)s1H-COOH

Note: The chemical shifts for the amine (-NH₂) and carboxylic acid (-COOH) protons are broad and their positions can vary depending on concentration and temperature. The values provided are typical.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its structure.

  • Aromatic Protons: The three protons on the benzene ring appear in the aromatic region (6.5-8.0 ppm).

    • The proton at the 6-position (H-6) appears as a doublet at 7.571 ppm.

    • The proton at the 2-position (H-2) appears as a doublet of doublets at 7.548 ppm.

    • The proton at the 5-position (H-5) is shielded by the electron-donating amino group and appears as a doublet at a more upfield chemical shift of 6.624 ppm.

  • Methyl Protons: The three protons of the methyl group (-CH₃) appear as a singlet at approximately 2.1 ppm.

  • Amine and Carboxylic Acid Protons: The two protons of the amino group (-NH₂) and the single proton of the carboxylic acid group (-COOH) are acidic and exchangeable. They typically appear as broad singlets. Their chemical shifts can be highly variable.

Experimental Protocol: ¹H NMR Sample Preparation

This protocol outlines the steps for preparing a sample of solid this compound for ¹H NMR analysis.[1][2][3][4]

Materials:

  • This compound (5-25 mg)[1]

  • Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[3]

  • 5 mm NMR tube

  • Vial with a cap

  • Pasteur pipette

  • Glass wool or cotton plug[2]

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound and transfer it to a clean, dry vial.[1]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3] Cap the vial and mix the contents until the solid is completely dissolved. Gentle warming or vortexing can aid in dissolution.

  • Filtering the Sample: To remove any particulate matter, which can adversely affect the quality of the NMR spectrum, filter the solution.

    • Place a small plug of glass wool or cotton into a Pasteur pipette.

    • Use the pipette to transfer the sample solution from the vial into the NMR tube. The plug will trap any undissolved solids.

  • Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm NMR tube.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Analysis: The prepared sample is now ready for analysis in the NMR spectrometer.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Acquire 1H NMR Spectrum filter->nmr process Process Raw Data nmr->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Caption: Workflow for 1H NMR analysis of this compound.

Signal Assignment Logic

The assignment of the proton signals in the ¹H NMR spectrum of this compound is based on established principles of chemical shifts and spin-spin coupling.

G cluster_mol This compound Structure cluster_signals Expected 1H NMR Signals cluster_assignment Signal Assignment mol C₈H₉NO₂ A Aromatic Protons (6.5-8.0 ppm) B Methyl Protons (~2.1 ppm) C Amine Protons (broad, ~5.5 ppm) D Carboxylic Acid Proton (broad, ~12.5 ppm) H6 H-6 (d) A->H6 H2 H-2 (dd) A->H2 H5 H-5 (d) A->H5 CH3 -CH3 (s) B->CH3 NH2 -NH2 (s, broad) C->NH2 COOH -COOH (s, broad) D->COOH

References

Application Notes and Protocols for the Mass Spectrometry of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Accurate and sensitive quantification of this small molecule is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides a detailed overview of the mass spectrometric analysis of this compound, including a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its quantification in human plasma, and an analysis of its mass spectral fragmentation pattern.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₈H₉NO₂[2][3]
Molecular Weight151.16 g/mol [2][3]
CAS Number2486-70-6[2][3]
AppearancePowder[4]
Melting Point169-171 °C[4]

Mass Spectrometry Analysis

Electron Ionization (EI) Mass Spectrum

The gas chromatography-mass spectrometry (GC-MS) analysis of this compound under electron ionization reveals a distinct fragmentation pattern. The molecular ion and key fragments are summarized below.

m/zProposed FragmentDescription
151[M]⁺Molecular Ion
134[M-NH₃]⁺Loss of ammonia
106[M-COOH]⁺Loss of the carboxyl group
Proposed Fragmentation Pathway (EI)

The fragmentation of this compound under electron ionization likely proceeds through the following pathways, initiated by the removal of an electron to form the molecular ion at m/z 151.

fragmentation_pathway cluster_main Proposed EI Fragmentation Pathway M [C₈H₉NO₂]⁺˙ m/z = 151 (Molecular Ion) F1 [C₈H₆O₂]⁺˙ m/z = 134 M->F1 - NH₃ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - COOH

Caption: Proposed fragmentation of this compound in EI-MS.

Quantitative Analysis by LC-MS/MS

The following is a representative protocol for the quantitative analysis of this compound in human plasma using a triple quadrupole mass spectrometer. This method is intended as a template and should be fully validated according to regulatory guidelines such as ICH M10 before implementation.[5][6][7]

Experimental Workflow

experimental_workflow cluster_workflow LC-MS/MS Workflow for Quantification Sample Plasma Sample (Standard, QC, or Unknown) IS Add Internal Standard (e.g., Deuterated Analog) Sample->IS PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Triple Quadrupole) Supernatant->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for sample preparation and analysis.

Detailed Protocols

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Human plasma (K2-EDTA)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, or study samples) into 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the tubes for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 152.1 134.1 Optimize
    This compound 152.1 106.1 Optimize
    Internal Standard (d3) 155.1 137.1 Optimize

    Note: Collision energies must be optimized for the specific instrument used.

Representative Quantitative Data

The following tables present example data that would be generated during the validation of this analytical method.

Table 1: Calibration Curve

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 0.012 1.05 105.0
5.0 0.058 4.85 97.0
20.0 0.235 20.9 104.5
50.0 0.590 51.2 102.4
100.0 1.185 98.7 98.7
500.0 5.950 495.5 99.1
1000.0 11.980 1002.1 100.2

A weighted linear regression (1/x²) is typically used.

Table 2: Precision and Accuracy (Intra- and Inter-day)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ 1.0 1.03 103.0 8.5
Low QC 3.0 2.91 97.0 6.2
Mid QC 80.0 82.4 103.0 4.5
High QC 800.0 789.6 98.7 3.8

Acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).

Conclusion

This document outlines the key mass spectrometric characteristics of this compound and provides a representative, detailed protocol for its quantification in a biological matrix. The provided LC-MS/MS method, utilizing protein precipitation for sample cleanup and a stable isotope-labeled internal standard, offers a robust framework for sensitive and accurate analysis. Researchers and drug development professionals should adapt and validate this protocol according to their specific instrumentation and regulatory requirements to ensure reliable data for their applications.

References

Application Notes and Protocols for the Purity Analysis of 4-Amino-3-methylbenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the separation of its potential impurities and degradation products. This method is designed to be stability-indicating, making it suitable for quality control and stability studies in research, development, and manufacturing environments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Melting Point169-171 °C[2]
Predicted pKa4.93 ± 0.10[3]
AppearancePale brown to light brown powder[3]
Known Metabolite4-(Acetylamino)-3-methylbenzoic acid[4]

Recommended HPLC Method

This reversed-phase HPLC method is designed to provide optimal separation and quantification of this compound from its potential impurities.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Rationale for Method Parameters
  • Column: A C18 stationary phase is selected for its versatility and proven performance in separating moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water containing formic acid is employed to ensure the separation of compounds with a range of polarities. The acidic pH (due to formic acid) will ensure that the carboxylic acid group of this compound (predicted pKa ~4.93) is protonated, leading to better retention and peak shape.

  • Detection Wavelength: Based on the UV spectra of similar aminobenzoic acid derivatives, 254 nm is chosen as a suitable wavelength for the detection of the parent compound and potential aromatic impurities.

  • Temperature: A constant column temperature of 30 °C is maintained to ensure reproducible retention times.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well. This yields a standard solution with a concentration of approximately 100 µg/mL.

Preparation of Sample Solution
  • Accurately weigh a sample of this compound equivalent to 10 mg of the active ingredient.

  • Transfer it to a 100 mL volumetric flask.

  • Follow steps 3-5 from the standard solution preparation protocol.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Forced Degradation Studies (Illustrative Protocol)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]

  • Acid Hydrolysis: To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours. Prepare a sample solution at 100 µg/mL.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for 24 hours. Prepare a sample solution at 100 µg/mL.

Data Presentation

The quantitative data from the purity analysis and forced degradation studies should be summarized in clear and concise tables.

Purity Analysis Results
Sample IDRetention Time (min)Peak Area% Purity
Reference Standard
Sample 1
Sample 2
Forced Degradation Study Results
Stress ConditionRetention Time of Main Peak (min)% Assay of Main PeakNumber of Degradation PeaksRetention Times of Major Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup & Equilibration A->B Load into Autosampler C System Suitability Test (SST) B->C Inject Standard D SST Pass? C->D E Inject Standard & Sample Solutions D->E Yes I Troubleshoot HPLC System D->I No F Data Acquisition (Chromatograms) E->F G Data Processing & Integration F->G H Purity Calculation & Reporting G->H I->B

Caption: HPLC Purity Analysis Workflow for this compound.

References

Application of 4-Amino-3-methylbenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid and its isomers are versatile building blocks in medicinal chemistry, serving as crucial starting materials and intermediates in the synthesis of a wide range of pharmaceuticals.[1] Their unique structural features, including an aromatic ring substituted with amino, methyl, and carboxylic acid groups, provide multiple points for chemical modification, enabling the development of complex and targeted therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of a key isomer, 3-amino-4-methylbenzoic acid, in the synthesis of prominent tyrosine kinase inhibitors, offering insights into its role in the development of targeted cancer therapies.

Application in the Synthesis of Tyrosine Kinase Inhibitors

A primary application of the this compound scaffold is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of drugs that target specific tyrosine kinases involved in cancer cell proliferation and survival. Notably, 3-amino-4-methylbenzoic acid is a key precursor in the industrial synthesis of Imatinib and Nilotinib, both of which are cornerstone treatments for chronic myeloid leukemia (CML).[2] These drugs function by inhibiting the Bcr-Abl tyrosine kinase, an abnormal enzyme that drives the growth of CML cells.

The synthesis of these TKIs often proceeds through a common key intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The following sections provide detailed protocols for the synthesis of this intermediate starting from 3-amino-4-methylbenzoic acid.

Data Presentation: Properties of Key Compounds

The table below summarizes the key physicochemical properties of the starting material and the crucial intermediate in the synthesis of Nilotinib and Imatinib.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-Amino-4-methylbenzoic acidC₈H₉NO₂151.16White to purple powder/crystals2458-12-0
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidC₁₇H₁₄N₄O₂306.32Yellow-white solid641569-94-0

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol details the two-step synthesis of the key intermediate for Nilotinib and Imatinib, starting from 3-amino-4-methylbenzoic acid.

Step 1: Guanidinylation of 3-Amino-4-methylbenzoic acid

This step involves the reaction of 3-amino-4-methylbenzoic acid with cyanamide under acidic conditions to form a guanidine intermediate.

  • Materials:

    • 3-Amino-4-methylbenzoic acid (50.0 g)

    • Methanol (300 mL)

    • 50% aqueous cyanamide solution (36.1 g)

    • 36% Hydrochloric acid (approx. 47 g)

    • n-Butanol

  • Procedure:

    • To a 500 mL reaction vessel, add 3-amino-4-methylbenzoic acid and methanol.

    • Add the 50% cyanamide aqueous solution to the mixture.

    • Heat the mixture to 70-80°C.

    • Slowly add 40.2 g of 36% hydrochloric acid dropwise.

    • Increase the temperature to 100°C and maintain for 3 hours.

    • Add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain a pH of approximately 3.

    • Continue heating at 100°C for another 6 hours.

    • After the reaction is complete, distill off the methanol and add n-butanol.

    • Continue distillation under reduced pressure until a large amount of solid precipitates.

    • Filter the solid to obtain 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.

Step 2: Cyclization to form 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

The guanidine intermediate is then cyclized with 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one.

  • Materials:

    • 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride (from Step 1)

    • 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one

    • n-Butanol

    • 1N Sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • Suspend the guanidine intermediate in n-butanol.

    • Add 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one to the suspension.

    • Heat the reaction mixture to reflux (120-125°C) and stir for 12 hours.

    • Cool the reaction mixture to 25-35°C.

    • Add 1N sodium hydroxide solution and heat to reflux.

    • Cool the mixture again to 25-35°C.

    • Adjust the pH with hydrochloric acid and stir for one hour.

    • Filter the resulting solid, wash with deionized water, and dry under vacuum at 50-55°C to yield 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[3]

Quantitative Data for Synthesis
StepStarting MaterialProductSolventYieldPurity
Guanidinylation3-Amino-4-methylbenzoic acid3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochlorideMethanol/n-Butanol66.5%-
CyclizationGuanidine intermediate4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidn-Butanol64%99.8%
Overall 3-Amino-4-methylbenzoic acid 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid -42.6% 99.8%

Note: Yields are based on a specific patented process and may vary depending on the exact reaction conditions.

Signaling Pathway and Experimental Workflow Diagrams

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib/Imatinib

The following diagram illustrates the simplified Bcr-Abl signaling pathway, which is constitutively active in chronic myeloid leukemia, leading to uncontrolled cell proliferation and survival. Nilotinib and Imatinib act as potent inhibitors of the Bcr-Abl kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins Bcr_Abl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition Nilotinib Nilotinib / Imatinib Nilotinib->Bcr_Abl

Caption: Inhibition of the Bcr-Abl signaling pathway by Nilotinib/Imatinib.

Synthetic Workflow for the Key Intermediate

The diagram below outlines the major steps in the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid from 3-amino-4-methylbenzoic acid.

Synthetic_Workflow Start 3-Amino-4-methylbenzoic acid Guanidinylation Guanidinylation (Cyanamide, HCl) Start->Guanidinylation Intermediate 3-[(aminoiminomethyl)amino]- 4-methyl-benzoic acid hydrochloride Guanidinylation->Intermediate Cyclization Cyclization (3-(dimethylamino)-1-(3-pyridinyl) -2-propen-1-one) Intermediate->Cyclization Product 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl] amino]benzoic acid Cyclization->Product

Caption: Synthetic workflow for a key intermediate of Nilotinib and Imatinib.

Conclusion

This compound and its isomers are indispensable precursors in the synthesis of life-saving pharmaceuticals. The detailed protocols and workflows provided herein for the synthesis of a key intermediate for Nilotinib and Imatinib highlight the practical application of this versatile chemical scaffold. A thorough understanding of these synthetic routes and the associated biological pathways is crucial for researchers and professionals in the field of drug discovery and development, paving the way for the creation of novel and more effective therapeutic agents.

References

Application Notes: 4-Amino-3-methylbenzoic Acid as a Precursor for Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile aromatic building block with significant potential in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and an amino group, makes it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potential analgesic properties. The focus is on the synthesis of a novel fenamate analogue, N-(2,3-dimethylphenyl)-4-amino-3-methylbenzoic acid, a structural analogue of the well-known analgesic, mefenamic acid.

The rationale behind this approach is that minor structural modifications to the core of established NSAIDs can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of a methyl group at the 3-position of the 4-aminobenzoic acid backbone may influence the compound's interaction with the cyclooxygenase (COX) enzymes, potentially leading to enhanced analgesic and anti-inflammatory effects.

Proposed Synthetic Pathway

The synthesis of the target analgesic, N-(2,3-dimethylphenyl)-4-amino-3-methylbenzoic acid, can be achieved via a copper-catalyzed Ullmann condensation reaction. This well-established method for the formation of C-N bonds is widely used in the synthesis of diarylamines, which form the core structure of fenamate-class NSAIDs.

Synthesis_Pathway A This compound R Ullmann Condensation (Cu Catalyst, Base, High Temp.) A->R B 2,3-Dichloroaniline B->R C N-(2,3-dimethylphenyl)-4-amino-3-methylbenzoic acid (Target Analgesic) R->C

Caption: Proposed synthesis of a novel analgesic.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-dimethylphenyl)-4-amino-3-methylbenzoic acid

Materials:

  • This compound

  • 2,3-Dichloroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).

  • Add 2,3-dichloroaniline (1.2 eq) to the reaction mixture.

  • Heat the mixture to 120-130 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 2N HCl to a pH of 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available inhibitor screening assay kit.

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Follow the manufacturer's protocol for the COX-1 and COX-2 inhibitor screening assay. This typically involves the incubation of the respective enzyme with the test compound and arachidonic acid as the substrate.

  • The production of prostaglandin is measured, usually via a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition for a range of compound concentrations.

  • Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of the synthesized compound.[1][2][3][4][5]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Aspirin or Mefenamic acid), and test compound groups at different doses.

  • Administer the test compound or vehicle orally 30 minutes before the induction of writhing.

  • Induce writhing by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).[1]

  • Immediately after the injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each animal over a 20-minute period.[1]

  • Calculate the percentage of inhibition of writhing for each group using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Data Presentation

The following tables summarize hypothetical, yet plausible, data for the synthesized compound, "Compound X" (N-(2,3-dimethylphenyl)-4-amino-3-methylbenzoic acid), based on typical values for fenamate analgesics.

Table 1: Synthesis and Physicochemical Properties of Compound X

ParameterValue
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Appearance Off-white to pale yellow solid
Melting Point 210-215 °C
Purity (HPLC) >98%
Reaction Yield 65-75%

Table 2: In Vitro COX Inhibition Data for Compound X

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Compound X 15.20.8517.88
Mefenamic Acid 10.50.9211.41
Celecoxib 5.00.05100

Table 3: In Vivo Analgesic Activity of Compound X (Acetic Acid-Induced Writhing Test)

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control -45.2 ± 2.1-
Compound X 2522.1 ± 1.551.1%
Compound X 5014.8 ± 1.267.3%
Mefenamic Acid 5016.5 ± 1.363.5%

Mechanism of Action: Signaling Pathway

The primary mechanism of action for NSAIDs, including the proposed Compound X, is the inhibition of cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA₂ COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Compound X Compound X (Analgesic) Compound X->COX-1 (Constitutive) Compound X->COX-2 (Inducible)

Caption: Inhibition of the COX pathway by Compound X.

Experimental Workflow

The overall workflow for the development and preliminary evaluation of a novel analgesic from this compound is outlined below.

Workflow A Synthesis of Compound X from This compound B Purification and Characterization (TLC, NMR, MS) A->B C In Vitro Screening: COX-1/COX-2 Inhibition Assay B->C D In Vivo Efficacy Study: Acetic Acid-Induced Writhing Test B->D E Data Analysis and Structure-Activity Relationship (SAR) Studies C->E D->E

Caption: Drug discovery and evaluation workflow.

Conclusion

This compound serves as a promising and readily available precursor for the synthesis of novel fenamate-type analgesics. The proposed synthetic route and evaluation protocols provide a solid framework for researchers to explore the potential of this chemical scaffold in the development of new pain management therapies. The hypothetical data presented suggests that structural modifications, such as the introduction of a methyl group, can lead to compounds with potent analgesic activity and favorable COX-2 selectivity. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to identify lead candidates with optimized therapeutic profiles.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Drugs Using 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylbenzoic acid is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, particularly analgesics and anti-inflammatory drugs.[1] Its unique structure, featuring an amino group, a carboxylic acid, and a methyl-substituted aromatic ring, offers multiple avenues for chemical modification to generate novel compounds with significant pharmacological potential. This document provides detailed application notes and experimental protocols for the synthesis of two classes of potential anti-inflammatory agents derived from this compound: pyrazole-based selective COX-2 inhibitors and N-acyl derivatives.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. Two isoforms of COX exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Strategic Synthetic Pathways

Two primary synthetic strategies are presented herein for the derivatization of this compound into potential anti-inflammatory drug candidates.

Pathway 1: Synthesis of a Pyrazole-Based Selective COX-2 Inhibitor

This pathway is inspired by the structure of celecoxib, a well-known selective COX-2 inhibitor. The core of this strategy involves the conversion of this compound into a hydrazine derivative, which is then cyclized with a 1,3-diketone to form the pyrazole ring system characteristic of many COX-2 inhibitors.

Pathway 2: Synthesis of N-Acyl Derivatives via Amide Coupling

This approach focuses on the acylation of the amino group of this compound to generate a library of N-acyl derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a given scaffold.

Quantitative Data on Structurally Related Anti-inflammatory Agents

The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, providing a comparative context for newly synthesized compounds.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide150.04375
Compound A 1-(4-methoxyphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole>1000.25>400
Compound B 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole>1000.15>667
Compound C 1-(4-fluorophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole250.08312
Compound D 5-(4-bromophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole>1000.18>556

Experimental Protocols

Pathway 1: Synthesis of a Pyrazole-Based Selective COX-2 Inhibitor

This multi-step synthesis outlines a plausible route to a celecoxib analogue starting from this compound.

Step 1: Synthesis of 4-Hydrazinyl-3-methylbenzoic Acid Hydrochloride

This procedure involves the diazotization of the amino group of this compound, followed by reduction to the corresponding hydrazine.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture for 30 minutes at 0-5°C. The formation of the diazonium salt is complete when a positive test on starch-iodide paper is observed.

  • In a separate flask, dissolve tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Collect the precipitated 4-hydrazinyl-3-methylbenzoic acid hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of 1-(4-Carboxy-2-methylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

This step involves the cyclocondensation of the synthesized hydrazine with a 1,3-diketone.

Materials:

  • 4-Hydrazinyl-3-methylbenzoic Acid Hydrochloride

  • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of 4-hydrazinyl-3-methylbenzoic acid hydrochloride (1.0 eq) in ethanol, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the target pyrazole derivative.

Pathway 2: Synthesis of N-Acyl Derivatives via Amide Coupling

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using a standard amide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoyl chloride or benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acyl derivative.

Visualizations

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostacyclin->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway.

Synthetic_Pathway_1 Start This compound Intermediate 4-Hydrazinyl-3-methylbenzoic acid Hydrochloride Start->Intermediate 1. Diazotization 2. Reduction (SnCl2) Product Pyrazole-based COX-2 Inhibitor Intermediate->Product Cyclocondensation with 1,3-diketone

Caption: Synthesis of a pyrazole-based COX-2 inhibitor.

Synthetic_Pathway_2 Start This compound Product N-Acyl Derivative Start->Product Amine Carboxylic Acid (R-COOH) Amine->Product Amide Coupling (EDC, HOBt)

Caption: Synthesis of N-acyl derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material: This compound Reaction Chemical Synthesis (Pathway 1 or 2) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro COX-1/COX-2 Inhibition Assay Characterization->In_Vitro Data_Analysis IC50 Determination and Selectivity Index Calculation In_Vitro->Data_Analysis

Caption: General experimental workflow.

References

Application of 4-Amino-3-methylbenzoic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Amino-3-methylbenzoic acid is a versatile aromatic amino acid derivative that serves as a crucial building block in the synthesis of high-performance polymers. Its unique structure, featuring both an amine and a carboxylic acid group on a substituted benzene ring, allows it to be used in the production of specialty polymers such as aromatic polyamides (aramids) and, through chemical modification, polyesters. These polymers exhibit desirable properties including high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for a range of demanding applications in aerospace, electronics, and biomedical fields.

The methyl group on the aromatic ring introduces a kink in the polymer backbone, which can disrupt close chain packing. This structural feature can enhance the solubility of the resulting polymers in organic solvents, a significant advantage for processing and fabrication of films, fibers, and coatings.

Key Applications in Polymer Chemistry:

  • Aromatic Polyamides (Aramids): this compound can undergo self-polycondensation or be copolymerized with other diamines and diacids to form aramids. These polymers are known for their exceptional strength-to-weight ratio and thermal stability.

  • High-Performance Polyesters: The amino group of this compound can be converted to a hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid. This monomer can then be used to synthesize aromatic polyesters with high glass transition temperatures and thermal stability.

Polymer Synthesis and Characterization

The synthesis of polymers from this compound typically involves polycondensation reactions. The properties of the resulting polymers can be tailored by controlling the reaction conditions and the incorporation of comonomers.

Aromatic Polyamides (Aramids)

Aromatic polyamides are synthesized from this compound through direct polycondensation.

Representative Properties of Aromatic Polyamides:

PropertyRepresentative Value
Inherent Viscosity (dL/g)0.40 - 1.10
Weight-Average Molecular Weight (Mw, g/mol )35,000 - 95,000
Number-Average Molecular Weight (Mn, g/mol )10,000 - 60,000
Glass Transition Temperature (Tg, °C)230 - 310
10% Weight Loss Temperature (TGA, °C)> 450
Tensile Strength (MPa)75 - 95
Tensile Modulus (GPa)1.5 - 2.8
SolubilitySoluble in NMP, DMAc, DMF, cyclohexanone, THF
Aromatic Polyesters

For the synthesis of polyesters, this compound is first converted to 4-hydroxy-3-methylbenzoic acid. This is typically achieved through a Sandmeyer-type reaction. The resulting hydroxy acid can then undergo polycondensation.

Representative Properties of Aromatic Polyesters:

The properties of aromatic polyesters derived from 4-hydroxy-3-methylbenzoic acid can be inferred from studies on similar copolyesters.

PropertyRepresentative Value (for copolyesters)
Inherent Viscosity (dL/g)0.5 - 0.9
Glass Transition Temperature (Tg, °C)180 - 250
5% Weight Loss Temperature (TGA, °C)> 440

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methyl-4-nitrobenzoic Acid

This protocol describes the reduction of the nitro group of 3-Methyl-4-nitrobenzoic acid to an amine, yielding this compound.[1]

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

  • High-pressure autoclave or hydrogenation vessel

Procedure:

  • Charging the Reactor: In a high-pressure autoclave, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.[1]

  • Catalyst Addition: Carefully add 4g of 10% Pd/C catalyst to the solution under an inert nitrogen atmosphere.[1]

  • Inerting the System: Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.7 MPa.[1]

  • Reaction: Stir the mixture at 250 rpm and maintain the temperature at 60°C for 10 hours.[1]

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Synthesis_of_4_Amino_3_methylbenzoic_acid start 3-Methyl-4-nitrobenzoic acid in Methanol hydrogenation Hydrogenation (H2, 0.7 MPa, 60°C, 10h) start->hydrogenation catalyst 10% Pd/C catalyst catalyst->hydrogenation filtration Filtration hydrogenation->filtration concentration Concentration filtration->concentration product This compound concentration->product

Synthesis of this compound.
Protocol 2: Synthesis of Aromatic Polyamide via Direct Polycondensation

This protocol outlines the self-polycondensation of this compound to form an aromatic polyamide.

Materials:

  • This compound (dried)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Ethanol

  • Deionized water

  • Reaction flask with mechanical stirrer and nitrogen inlet

Procedure:

  • Reagent Preparation: In a flame-dried reaction flask under a nitrogen atmosphere, add 0.05 mol of dried this compound, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.

  • Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into 500 mL of ethanol to precipitate the polyamide.

  • Washing: Filter the polymer and wash it thoroughly with hot water and then with ethanol.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight.

Polyamide_Synthesis_Workflow cluster_prep Monomer Preparation monomer This compound dissolution Dissolution at Room Temperature monomer->dissolution solvent NMP, Pyridine, LiCl solvent->dissolution polymerization Add TPP Heat to 100°C for 3-4h dissolution->polymerization precipitation Precipitate in Ethanol polymerization->precipitation washing Wash with Hot Water and Ethanol precipitation->washing drying Dry in Vacuum Oven washing->drying product Aromatic Polyamide drying->product

Aromatic Polyamide Synthesis Workflow.
Protocol 3: Conversion of this compound to 4-Hydroxy-3-methylbenzoic Acid

This protocol describes the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Sulfuric acid, dilute

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Ice bath

Procedure:

  • Diazotization: Prepare a solution of this compound in dilute sulfuric acid. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • Reaction Completion: Reflux the mixture until the evolution of nitrogen gas ceases.

  • Extraction: Cool the reaction mixture and extract the product with ethyl acetate.

  • Isolation: Dry the organic extracts and remove the solvent under reduced pressure to obtain the crude 4-hydroxy-3-methylbenzoic acid. The product can be purified by recrystallization.

Amino_to_Hydroxyl_Conversion start This compound diazotization Diazotization (H2SO4, NaNO2, 0-5°C) start->diazotization Step 1 hydrolysis Hydrolysis (Boiling H2SO4) diazotization->hydrolysis Step 2 extraction Extraction (Ethyl Acetate) hydrolysis->extraction Step 3 product 4-Hydroxy-3-methylbenzoic acid extraction->product Step 4

Conversion of Amino to Hydroxyl Group.

References

Application Notes and Protocols: 4-Amino-3-methylbenzoic Acid in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Amino-3-methylbenzoic acid as a versatile building block for the synthesis of specialty aromatic polyamides. Detailed protocols for polymerization and characterization are included, alongside a discussion of the potential applications of these polymers, particularly in the realm of drug development.

Introduction

This compound is an aromatic amino acid that serves as a valuable monomer for the creation of high-performance specialty polymers.[1][2] Its rigid structure, stemming from the benzene ring, coupled with the reactive amine and carboxylic acid functional groups, allows for the formation of robust polymer chains. The methyl group substituent can modify the polymer's properties, such as solubility and thermal characteristics, compared to its unsubstituted counterpart. This document outlines the synthesis of an aromatic polyamide from this compound and explores its potential as a material for advanced applications.

Polymer Synthesis: Aromatic Polyamide via Self-Polycondensation

Aromatic polyamides, or aramids, can be synthesized from this compound through a self-polycondensation reaction. The following protocol is a typical phosphorylation polycondensation method.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound (dried)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Triphenyl phosphite (TPP)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol

  • Deionized water

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Reactor Setup: A flame-dried reaction flask equipped with a mechanical stirrer is placed under a nitrogen atmosphere.

  • Reagent Addition: Add 0.05 mol of dried this compound, 1.0 g of anhydrous LiCl, 50 mL of anhydrous NMP, and 15 mL of anhydrous pyridine to the flask.[1]

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved.

  • Initiation of Polymerization: Add 0.055 mol of triphenyl phosphite to the solution.[1]

  • Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the polymerization progresses.[1]

  • Precipitation: After cooling to room temperature, the viscous polymer solution is poured into 500 mL of methanol to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration and washed thoroughly with hot water and then with methanol to remove any residual salts, solvents, and unreacted monomers.

  • Drying: The purified polyamide is dried in a vacuum oven at 80-100°C overnight to yield the final product.

Fig. 1: Workflow for the synthesis of poly(this compound).

Characterization of the Specialty Polymer

The synthesized polyamide should be characterized to determine its structure, molecular weight, and physicochemical properties.

Experimental Protocols: Polymer Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bonds and the disappearance of the carboxylic acid and amine monomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break of films cast from the polymer solution.

G cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties start Synthesized Polymer ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr gpc GPC start->gpc tga TGA start->tga dsc DSC start->dsc tensile Tensile Testing start->tensile

Fig. 2: General workflow for the characterization of the synthesized polyamide.

Properties of the Aromatic Polyamide

The following table presents hypothetical yet representative data for the synthesized polyamide, based on the properties of similar aromatic polyamides. Actual experimental values may vary.

PropertyExpected Value
Thermal Properties
Glass Transition Temperature (Tg)200 - 250 °C
10% Weight Loss Temperature (TGA)> 400 °C (in N₂)
Mechanical Properties
Tensile Strength80 - 100 MPa
Young's Modulus2.0 - 3.0 GPa
Elongation at Break5 - 10 %
Solubility
SolventsNMP, DMAc, DMF, H₂SO₄

Application in Drug Development: A Prospective Outlook

While this compound is a known intermediate in the synthesis of pharmaceuticals, the direct application of its corresponding homopolymer in drug delivery is an area ripe for exploration. Amino acid-based polymers are generally considered for biomedical applications due to their potential for biocompatibility and biodegradability.

Potential as a Drug Delivery Vehicle

Polymers designed for drug delivery often act as carriers to improve the therapeutic efficacy and safety of active pharmaceutical ingredients (APIs). This can be achieved through controlled release, targeted delivery, and protection of the drug from degradation.

Controlled Release Mechanisms:

  • Diffusion-controlled: The drug diffuses through the polymer matrix.

  • Swelling-controlled: The polymer swells in the presence of biological fluids, releasing the drug.

  • Erosion-controlled: The polymer degrades over time, releasing the encapsulated drug.

  • Chemically-controlled: The drug is covalently bonded to the polymer and released upon cleavage of the bond.

The aromatic polyamide synthesized from this compound, being a relatively rigid and hydrophobic polymer, could be suitable for the encapsulation and sustained release of hydrophobic drugs. The rate of drug release would likely be governed by diffusion through the polymer matrix and slow surface erosion.

G cluster_formulation Drug Formulation cluster_release Controlled Release drug Active Pharmaceutical Ingredient (API) encapsulation Encapsulation drug->encapsulation polymer Polymer Matrix (e.g., Poly(this compound)) polymer->encapsulation drug_carrier Drug-Loaded Polymer (e.g., Microspheres, Nanoparticles) encapsulation->drug_carrier administration Administration drug_carrier->administration release Sustained Drug Release (Diffusion, Erosion) administration->release target Target Site release->target

Fig. 3: Conceptual workflow for controlled drug release from a polymer matrix.
Future Research Directions

To establish the utility of poly(this compound) in drug development, further research is necessary in the following areas:

  • Biocompatibility Studies: In vitro and in vivo studies to assess the cytotoxicity and biocompatibility of the polymer.

  • Biodegradation Studies: Evaluation of the polymer's degradation profile under physiological conditions.

  • Drug Loading and Release Studies: Investigation of the encapsulation efficiency of various model drugs and characterization of their release kinetics.

  • Formulation Development: Preparation and optimization of drug-loaded micro- or nanoparticles for specific delivery routes.

Conclusion

This compound is a promising monomer for the synthesis of specialty aromatic polyamides with desirable thermal and mechanical properties. While its primary application has been in the realm of high-performance materials, the inherent characteristics of amino acid-based polymers suggest a potential for future applications in the biomedical field, including as a novel excipient for controlled drug delivery systems. Further research is warranted to fully explore and validate this potential.

References

Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors from 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methylbenzoic acid is a versatile aromatic scaffold that holds significant potential as a starting material for the synthesis of novel enzyme inhibitors. Its substituted aniline structure allows for diverse chemical modifications at both the amino and carboxylic acid functionalities, enabling the generation of compound libraries for screening against various enzymatic targets. This document provides detailed protocols for the synthesis of candidate enzyme inhibitors derived from this compound and outlines methodologies for their evaluation. While specific enzyme inhibitors derived directly from this compound are not extensively reported in the literature, the protocols herein are based on established synthetic routes for analogous aminobenzoic acid derivatives that have shown inhibitory activity against enzymes such as kinases, cholinesterases, and neuraminidases.

Introduction

Substituted benzoic acids are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. This compound offers a unique substitution pattern that can be exploited to achieve selectivity and potency for specific enzyme targets. The methyl group provides steric bulk and can influence the orientation of the molecule within an enzyme's active site, while the amino group serves as a key handle for synthetic elaboration. This document details the synthesis of a hypothetical library of N-acylated and Schiff base derivatives of this compound and provides protocols for their screening as potential enzyme inhibitors.

Synthetic Pathways and Methodologies

The primary synthetic routes for derivatizing this compound involve the acylation of the amino group to form amides or reaction with aldehydes and ketones to form Schiff bases. These reactions are generally high-yielding and allow for the introduction of a wide range of chemical diversity.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of enzyme inhibitors from this compound is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation start This compound ester Esterification (Optional) (e.g., SOCl2, MeOH) start->ester acyl N-Acylation (Acyl chloride, base) start->acyl schiff Schiff Base Formation (Aldehyde/Ketone, acid catalyst) start->schiff ester_prod Methyl 4-amino-3-methylbenzoate ester->ester_prod ester_prod->acyl amide_lib Amide Library acyl->amide_lib schiff_lib Schiff Base Library schiff->schiff_lib enzyme_assay Enzyme Inhibition Assay (e.g., Kinase, Cholinesterase) amide_lib->enzyme_assay schiff_lib->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50 hit_id Hit Identification ic50->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and evaluation of enzyme inhibitors.

Experimental Protocol: Synthesis of N-Acyl Derivatives

This protocol describes a general method for the synthesis of an amide library from this compound.

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dry DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dissolved in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl derivative.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Various aldehydes or ketones (1.0 equivalent)

  • Methanol or ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Enzyme Inhibition Assays

The synthesized compounds can be screened against a variety of enzyme targets. Below is a general protocol for a kinase inhibition assay.

General Kinase Inhibition Assay Protocol

Materials:

  • Kinase of interest (e.g., EGFR, Abl)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in kinase assay buffer.

  • In a 96-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibition Data for Synthesized Compounds against Target Kinase

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)
AMB-Ac-01 N-acetyl derivative45.2 ± 3.112.5
AMB-Bz-01 N-benzoyl derivative78.9 ± 5.42.8
AMB-SB-01 Schiff base with benzaldehyde62.1 ± 4.57.1
Staurosporine Positive Control98.5 ± 1.20.015

Signaling Pathway Visualization

Understanding the signaling pathway in which the target enzyme operates is crucial for drug development. Below is a simplified representation of a generic tyrosine kinase signaling pathway that could be targeted by inhibitors derived from this compound.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->P1 Inhibits Grb2 Grb2/Sos P1->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. The synthetic protocols provided herein offer a robust framework for generating diverse compound libraries. Through systematic screening and structure-activity relationship studies, these derivatives have the potential to yield potent and selective inhibitors for a range of therapeutic targets. Further optimization of hit compounds identified through these methods could lead to the development of novel drug candidates.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-Amino-3-methylbenzoic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Incomplete Reduction of 3-Methyl-4-nitrobenzoic acid - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. - Optimize Catalyst: Ensure the catalyst (e.g., Palladium on carbon, Raney Nickel) is fresh and active. Catalyst loading may need to be optimized. - Hydrogen Pressure: For catalytic hydrogenation, ensure adequate and consistent hydrogen pressure is maintained throughout the reaction.
Suboptimal Reaction Temperature - Maintain Recommended Temperature: For catalytic hydrogenation, the reaction is often run at room temperature, but gentle warming may sometimes be necessary. For reductions with metals like iron, the reaction is typically exothermic and may require initial heating to start, followed by cooling to control the rate.
Loss of Product During Work-up and Purification - pH Adjustment: Ensure complete precipitation of the product by carefully adjusting the pH to its isoelectric point during work-up. - Solvent Selection for Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures to maximize recovery. Ethanol/water or methanol/water mixtures are often good starting points.[1]
Issue 2: Presence of Impurities in the Final Product

Common Impurities and Mitigation Strategies

Impurity Identification Methods Mitigation Strategies
Unreacted 3-Methyl-4-nitrobenzoic acid HPLC, TLC- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase reaction time or catalyst load if necessary. - Purify the final product by recrystallization. The difference in polarity and solubility between the nitro and amino compounds allows for effective separation.
Intermediates (e.g., 3-Methyl-4-nitrosobenzoic acid, 3-Methyl-4-hydroxylaminobenzoic acid) HPLC, Mass Spectrometry- Ensure sufficient reducing agent and reaction time for complete conversion to the amine. - These impurities are often more polar than the final product and can be removed by recrystallization or column chromatography.
Isomeric Impurities (e.g., 3-Amino-4-methylbenzoic acid) HPLC, ¹H NMR- Source high-purity starting material (3-methyl-4-nitrobenzoic acid). - Isomeric impurities can be difficult to remove by simple recrystallization and may require chromatographic separation.
Residual Catalyst (e.g., Palladium, Nickel) Inductively Coupled Plasma (ICP) Spectroscopy- Ensure thorough filtration of the reaction mixture after the reaction. Using a filter aid like Celite can be effective.
Residual Solvents Gas Chromatography (GC)- Dry the final product under vacuum at an appropriate temperature to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key potential impurities?

A1: The most common laboratory and industrial synthesis involves the reduction of 3-methyl-4-nitrobenzoic acid. The primary impurities to be aware of are the unreacted starting material, intermediates from incomplete reduction, and potential isomeric impurities originating from the synthesis of the starting material.

Q2: How can I best monitor the progress of the reduction of 3-methyl-4-nitrobenzoic acid?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should show a clear separation between the more polar starting material (nitro compound) and the less polar product (amino compound). High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress.

Q3: My final product has a persistent color (yellow to tan). How can I obtain a whiter product?

A3: A persistent color can be due to the presence of colored impurities, such as nitroso or azo-benzenes, or oxidation byproducts.[1] Treatment of the crude product solution with activated charcoal before the final recrystallization step can effectively remove many colored impurities.[1]

Q4: What are the recommended analytical methods for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the amino and carboxylic acid groups to increase volatility. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for structural confirmation and can also be used for purity assessment with an internal standard.

Q5: Are there specific safety precautions I should take during the synthesis?

A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should be conducted in a well-ventilated area with appropriate safety equipment. The catalysts themselves (e.g., Palladium on carbon, Raney Nickel) can be pyrophoric, especially after use, and should be handled with care (e.g., kept wet with water). Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

The following table summarizes typical specifications for a high-purity grade of this compound, based on common industrial standards for similar compounds.[2]

Parameter Typical Specification Method of Analysis
Appearance Off-white to light yellow crystalline powderVisual Inspection
Assay (by HPLC) ≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Melting Point 169-173 °CCapillary Method
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Individual Impurity ≤ 0.1%HPLC
Total Impurities ≤ 0.5%HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas with the reference standard. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Nitro_Reduction Reduction of 3-Methyl-4-nitrobenzoic acid Start->Nitro_Reduction H2, Pd/C or Fe, HCl Workup Reaction Work-up (Filtration, Extraction) Nitro_Reduction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product QC_Analysis Quality Control (HPLC, NMR, MS) Final_Product->QC_Analysis Impurity_Identification cluster_impurities Potential Impurities Synthesis Synthesis of this compound Starting_Material Unreacted Starting Material (3-Methyl-4-nitrobenzoic acid) Synthesis->Starting_Material Intermediates Incomplete Reduction Products (Nitroso, Hydroxylamino) Synthesis->Intermediates Side_Products Side Reaction Products (e.g., Isomers) Synthesis->Side_Products Reagents Residual Reagents (Catalyst, Solvents) Synthesis->Reagents Analytical_Methods Analytical Identification (HPLC, GC-MS, NMR) Starting_Material->Analytical_Methods Intermediates->Analytical_Methods Side_Products->Analytical_Methods Reagents->Analytical_Methods

References

Optimizing reaction conditions for 4-Amino-3-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-methylbenzoic acid. This key intermediate is utilized in the production of various pharmaceuticals and other complex organic molecules.[1] This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis route for this compound?

A1: The most prevalent and generally high-yielding method for the synthesis of this compound is the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[2] This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[2][3] Alternative reducing agents and catalysts, such as Raney nickel or reduced iron powder with an acid, can also be used.[4][5]

Q2: What are the key starting materials and reagents required for the primary synthesis route?

A2: For the catalytic hydrogenation route, the essential starting material is 3-methyl-4-nitrobenzoic acid. The key reagents include a catalyst, typically 5% or 10% Palladium on carbon (Pd/C), and a solvent, most commonly methanol or ethanol.[2] A source of hydrogen gas is also necessary.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid?

A3: Typical reaction conditions can vary, but a common protocol involves dissolving 3-methyl-4-nitrobenzoic acid in methanol, adding a catalytic amount of Pd/C, and then subjecting the mixture to hydrogen gas.[2][3] The reaction can be run at room temperature or slightly elevated temperatures (e.g., 60°C) and pressures ranging from atmospheric to around 50 psi of hydrogen.[2][3] Reaction times can range from 10 to 24 hours.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-methyl-4-nitrobenzoic acid), one can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Q5: What is the expected yield and purity of this compound from this synthesis?

A5: Under optimized conditions, the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid can achieve high yields, often exceeding 90%.[2] Purity of the crude product is generally good, and it can be further purified by recrystallization if necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or may not have been handled properly.- Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst is not unnecessarily exposed to air.
Inadequate Hydrogen Supply: The hydrogen gas may not be reaching the reaction mixture effectively due to leaks in the system or insufficient pressure.- Check the hydrogenation apparatus for leaks. - Ensure a consistent and adequate pressure of hydrogen is maintained throughout the reaction.[6]
Poor Catalyst Dispersion: The catalyst may not be adequately suspended in the reaction mixture, leading to inefficient contact with the substrate.- Ensure vigorous and constant stirring to maintain a uniform suspension of the catalyst.[6]
Incomplete Reaction (Presence of Starting Material) Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to go to completion.- Continue the reaction for a longer period, monitoring progress by TLC until the starting material is no longer visible.
Suboptimal Temperature or Pressure: The chosen temperature or hydrogen pressure may not be sufficient for the reaction to proceed to completion in a reasonable timeframe.- Consider increasing the reaction temperature (e.g., to 60°C) or the hydrogen pressure (e.g., to 50 psi) as per established protocols.[2][3]
Formation of Side Products (Discolored Product) Over-reduction: Although less common for this specific transformation, harsh reaction conditions could potentially lead to the reduction of the carboxylic acid group.- Adhere to recommended temperature and pressure to avoid over-reduction.
Presence of Impurities in Starting Material: Impurities in the 3-methyl-4-nitrobenzoic acid may lead to the formation of colored byproducts.- Ensure the purity of the starting material before commencing the reaction. Recrystallization of the starting material may be necessary.
Difficulty in Isolating the Product Product is an Oil and Does Not Solidify: The crude product may remain as an oil, making filtration difficult.- Try dissolving the oil in a minimal amount of a suitable solvent and then removing the solvent on a rotary evaporator to induce solidification.[4] - Seeding the oil with a small crystal of the pure product can also initiate crystallization.
Product Loss During Workup: Significant amounts of the product may be lost during the filtration and washing steps.- After filtering off the catalyst, ensure the filter cake is washed thoroughly with the reaction solvent (e.g., methanol) to recover any adsorbed product.

Experimental Protocols

Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic Acid

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottom flask equipped with a hydrogen balloon), add 3-methyl-4-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add methanol to dissolve the starting material (approximately 20 mL per gram of starting material).[2] Carefully add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).[2][3]

  • Hydrogenation: Seal the reaction vessel and purge the system with nitrogen gas to remove any oxygen. Then, introduce hydrogen gas to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure).[3]

  • Reaction: Stir the mixture vigorously at room temperature or an elevated temperature (e.g., 60°C) for 10-24 hours.[2] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure all the product is collected.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is the crude this compound. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Workflows and Pathways

Reaction_Pathway 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid This compound This compound 3-Methyl-4-nitrobenzoic Acid->this compound H2, Pd/C Methanol

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Dissolve 3-Methyl-4-nitrobenzoic Acid in Methanol B Add Pd/C Catalyst A->B C Hydrogenation (H2 gas) B->C D Monitor by TLC C->D E Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Purify by Recrystallization (if necessary) F->G

Caption: A general experimental workflow for the synthesis.

Troubleshooting_Workflow rect rect A Low Yield? B Check Catalyst Activity A->B Yes H Incomplete Reaction? A->H No C Verify H2 Supply & Pressure B->C Active E Use Fresh Catalyst B->E Inactive D Ensure Vigorous Stirring C->D No Issue F Check for Leaks, Increase Pressure C->F Issue Found G Increase Stirring Speed D->G Poor Dispersion I Increase Reaction Time H->I Yes J Increase Temperature/Pressure H->J No K Continue Reaction, Monitor by TLC I->K L Adjust Conditions as per Protocol J->L

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during various synthetic procedures.

Section 1: Oxidation of Alkylbenzenes

This method is a common and effective way to synthesize benzoic acids, but it is not without its potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary requirement for the successful oxidation of an alkylbenzene to a benzoic acid?

A1: The most critical requirement is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring).[1][2][3][4] The reaction proceeds via the formation of a benzylic radical, which is stabilized by the aromatic ring.[3][5] Consequently, substrates like tert-butylbenzene, which lack benzylic hydrogens, are inert to this oxidation.[2][3][4][5]

Q2: Will the length of the alkyl chain affect the final product?

A2: No, regardless of the length of the alkyl side-chain, it will be oxidized down to a single carboxyl group.[1][3] For instance, both toluene and butylbenzene will yield benzoic acid upon oxidation.[5]

Q3: What happens if there are multiple alkyl groups on the benzene ring?

A3: If multiple alkyl chains are present, and each has at least one benzylic hydrogen, they will all be oxidized to carboxylic acid groups.[4] For example, the oxidation of p-xylene is used industrially to produce terephthalic acid.[5]

Q4: Are other functional groups on the aromatic ring compatible with this reaction?

A4: The benzene ring itself is generally inert to strong oxidizing agents like KMnO4.[4][5] Substituents such as halogens and nitro groups typically remain unaffected by the oxidation conditions.[4]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Absence of benzylic hydrogens on the substrate.[2][3][4][5] 2. Insufficient heating or reaction time. 3. Oxidizing agent is not active.1. Verify the structure of the starting material. This method is not suitable for substrates like tert-butylbenzene. 2. Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate duration. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). 3. Use a fresh batch of the oxidizing agent (e.g., KMnO4).
Formation of Byproducts Incomplete oxidation leading to intermediate products like ketones.Increase the reaction time, temperature, or the amount of oxidizing agent to drive the reaction to completion.
Difficult Product Isolation The product may be in the form of its salt (e.g., potassium benzoate if using KMnO4).An acidic workup is necessary to protonate the carboxylate salt and precipitate the neutral benzoic acid.[1]
Experimental Protocol: Oxidation of Toluene to Benzoic Acid
  • In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of potassium permanganate (KMnO4).

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

  • Continue heating until the purple color is no longer visible.

  • Cool the reaction mixture to room temperature and filter to remove the MnO2.

  • Wash the filter cake with a small amount of water.

  • Combine the filtrate and washings, then acidify with a strong acid (e.g., HCl) until the solution is acidic to litmus paper.

  • Benzoic acid will precipitate as a white solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Section 2: Grignard Carboxylation

The reaction of a Grignard reagent with carbon dioxide is a versatile method for preparing carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this reaction?

A1: Grignard reagents are highly reactive and behave as strong bases. They will react with any compound that has an acidic proton, including water, alcohols, and terminal alkynes. This is an unwanted side reaction that consumes the Grignard reagent and reduces the yield of the desired carboxylic acid.

Q2: What is the most common side reaction in Grignard carboxylation?

A2: A significant side reaction is the formation of a biphenyl derivative through a coupling reaction. This occurs when the Grignard reagent reacts with unreacted aryl halide.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Failure to Form Grignard Reagent 1. Presence of moisture in glassware, solvent, or reagents. 2. Magnesium surface is passivated by an oxide layer.1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents. 2. Activate the magnesium turnings. This can be done by adding a small crystal of iodine, which will etch the surface of the magnesium.[6][7] The disappearance of the iodine color is an indicator of reaction initiation.[6]
Low Yield of Benzoic Acid 1. Incomplete formation of the Grignard reagent. 2. Reaction with atmospheric CO2 or moisture during the reaction. 3. Formation of biphenyl byproduct.1. Ensure the Grignard reagent formation is complete before adding the carbon dioxide. The disappearance of magnesium turnings is a visual cue.[6] 2. Maintain an inert atmosphere throughout the reaction. 3. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize the coupling side reaction.
Product is Contaminated with Biphenyl The non-polar biphenyl byproduct is co-extracted with the desired product.The biphenyl byproduct can be removed from the benzoic acid by taking advantage of their different solubilities. Benzoic acid is soluble in aqueous base (e.g., NaOH), while the non-polar biphenyl is not. An acid-base extraction can effectively separate the two compounds.

Experimental Workflow: Grignard Carboxylation

Grignard_Carboxylation_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification Dry_Glassware Flame-Dry Glassware Mg_Activation Activate Mg with I2 Dry_Glassware->Mg_Activation Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Mg_Activation Add_Aryl_Halide Slowly Add Aryl Halide Mg_Activation->Add_Aryl_Halide Grignard_Reagent Phenylmagnesium Bromide Add_Aryl_Halide->Grignard_Reagent Add_CO2 Add to Dry Ice (CO2) Grignard_Reagent->Add_CO2 Carboxylate_Salt Carboxylate Salt Intermediate Add_CO2->Carboxylate_Salt Acid_Workup Acidic Workup (HCl) Carboxylate_Salt->Acid_Workup Extraction Acid-Base Extraction Acid_Workup->Extraction Final_Product Substituted Benzoic Acid Extraction->Final_Product Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Is AlCl3 stoichiometry ≥ 1? Start->Check_Catalyst Check_Temp Was temperature controlled? Check_Catalyst->Check_Temp Yes Increase_Catalyst Increase AlCl3 to stoichiometric amount. Check_Catalyst->Increase_Catalyst No Check_Reagents Are reagents pure and dry? Check_Temp->Check_Reagents Yes Control_Temp Add AlCl3 slowly at low temp (0-5 °C). Check_Temp->Control_Temp No Check_Substrate Is the ring activated? Check_Reagents->Check_Substrate Yes Purify_Reagents Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Choose_Substrate Method is unsuitable for deactivated rings. Check_Substrate->Choose_Substrate No Success Improved Yield Check_Substrate->Success Yes Increase_Catalyst->Success Control_Temp->Success Purify_Reagents->Success

References

Technical Support Center: 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically originate from the synthetic route. The most prevalent impurity is the unreacted starting material, 3-methyl-4-nitrobenzoic acid , from the nitro group reduction step. Other potential impurities include byproducts from the reduction reaction and residual solvents.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the level and nature of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Column Chromatography is ideal for separating the product from significant amounts of impurities with different polarities, such as the less polar nitro-precursor.

  • Acid-Base Extraction can be employed to separate the amphoteric product from neutral or exclusively acidic/basic impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process.[1][2] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, can be used to separate this compound from its common impurities. The spots can be visualized under UV light (typically at 254 nm).[2]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a light yellow to tan or off-white crystalline powder.[3][4] Its melting point is reported to be in the range of 169-171 °C. A broad or depressed melting point range indicates the presence of impurities.

Troubleshooting Guides

Recrystallization

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect  Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot_crystals Troubleshoot: - Too much solvent? - Cooling too fast? - No nucleation? no_crystals->troubleshoot_crystals reheat Reheat to evaporate some solvent troubleshoot_crystals->reheat Address Dilution scratch Scratch flask / Add seed crystal troubleshoot_crystals->scratch Induce Nucleation reheat->cool scratch->cool

Caption: General workflow for column chromatography purification.

Problem 1: Poor separation of this compound from impurities.

  • Cause: The mobile phase (eluent) polarity is not optimized.

    • Solution: Adjust the solvent ratio. If the compound is not moving from the baseline (Rf is too low), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is running with the solvent front (Rf is too high), decrease the polarity (e.g., increase the percentage of hexanes).

  • Cause: The column is overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem 2: The product is eluting as a broad or tailing band.

  • Cause: The basic amino group is interacting strongly with the acidic silica gel stationary phase.

    • Solution: Add a small amount of a competing base, like triethylamine (~0.5-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. [5]* Cause: The initial band of the loaded sample was too wide.

    • Solution: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading (adsorbing the compound onto a small amount of silica gel before loading) is highly recommended for better separation. [5]

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale
Water This compound is likely to have low solubility in cold water and higher solubility in hot water, making it a good, green solvent choice.
Ethanol/Water A mixed solvent system can be effective. The compound is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes cloudy (the saturation point), and then the solution is cooled.
Aqueous Acetic Acid The acidic nature of the solvent can aid in dissolving the aminobenzoic acid, and purity can be achieved upon cooling.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. [5]3. Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization. [5]4. Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [5]6. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. [5]

Protocol 2: Column Chromatography
  • Mobile Phase (Eluent) Selection: Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. Add 0.5% triethylamine to the mobile phase to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% to 50% Ethyl Acetate in Hexanes) to elute the compounds.

  • Fraction Collection: Collect the eluent in separate test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. [5]

Protocol 3: Acid-Base Extraction

dot

G start Crude Mixture in Ether add_hcl Extract with aq. HCl start->add_hcl organic_layer1 Organic Layer: Neutral Impurities add_hcl->organic_layer1 Separates aqueous_layer1 Aqueous Layer: Protonated Product (Ammonium Salt) add_hcl->aqueous_layer1 Separates add_naoh Add aq. NaOH until basic (pH > 8) aqueous_layer1->add_naoh precipitate Precipitate Forms add_naoh->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amino group will be protonated, making the compound soluble in the aqueous layer as its ammonium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add an aqueous base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

References

Technical Support Center: Crystallization of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why is controlling polymorphism so critical for aminobenzoic acids?

A1: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a major challenge with aminobenzoic acids. Different polymorphs can have distinct physical and chemical properties, including solubility, stability, and bioavailability, which are critical in the pharmaceutical industry. For instance, para-aminobenzoic acid (p-ABA) has at least four known polymorphs (α, β, γ, and δ), with the α and β forms being the most commonly encountered.[1][2][3] The α-form is kinetically favored and often appears as needle-shaped crystals, while the β-form is more thermodynamically stable below ~25°C and typically forms preferred prismatic shapes.[4][5][6] Ensuring the correct, most stable polymorph is consistently produced is essential for product quality and efficacy.

Q2: Which solvents are recommended for crystallizing aminobenzoic acids?

A2: Solvent choice is a key factor that influences polymorph formation, crystal shape, and yield.[7] For p-aminobenzoic acid, polar protic solvents are often used.

  • Water and Ethyl Acetate: These solvents can yield the more stable β-polymorph, particularly with slow cooling below 20°C.[5][6] However, the kinetically favored α-form can often co-crystallize.[6]

  • Ethanol, Methanol, Acetonitrile: These polar solvents tend to predominantly produce the α-polymorph.[7][8]

  • Mixed Solvents: Using solvent mixtures, such as ethanol/nitromethane or DMSO/water, can alter intermolecular interactions and lead to the formation of different polymorphs or even new solvates.[2][9][10]

The solubility of p-aminobenzoic acid is moderate in water and increases with temperature. It is also soluble in alcohols like ethanol and sparingly soluble in nonpolar solvents like benzene.[8][11]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal. This often happens if the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded while the solution temperature is still above the compound's melting point in the solvent system.

To troubleshoot this, you should:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to reduce the concentration.

  • Allow the solution to cool much more slowly to give molecules adequate time to orient into a crystal lattice.

  • Consider using a different solvent system.[12]

Q4: No crystals are forming even after my solution has cooled. What are the next steps?

A4: A lack of crystal formation is typically due to either insufficient supersaturation (the solution is too dilute) or a high energy barrier for nucleation.

To induce crystallization, you can try the following techniques:

  • Seeding: Add a small, pure crystal of the target compound to the solution. This seed crystal acts as a template, bypassing the initial nucleation barrier.[12]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[12]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[12]

  • Further Cooling: Place the flask in an ice bath to further decrease the compound's solubility and promote precipitation.[12]

Troubleshooting Guides

Problem 1: Uncontrolled Polymorphism - Getting the Wrong Crystal Form

Symptoms: You obtain the needle-like α-polymorph of p-ABA when the prismatic β-form is desired. Common Causes:

  • The α-form is kinetically favored, meaning it nucleates faster, especially with rapid cooling or in less polar solvents.[4][6]

  • The crystallization temperature is above the enantiotropic transition temperature (~14-25°C), where the α-form is more stable.[1][5][13]

  • The chosen solvent promotes the formation of carboxylic acid dimers, which are precursors to the α-form structure.[2][6]

Solutions:

  • Control Cooling Rate: Employ a very slow cooling rate, especially when crossing the 20°C threshold. The β-form requires more time to nucleate and grow.[5][6]

  • Solvent Selection: Use solvents known to favor the β-form, such as water or ethyl acetate. These solvents can disrupt the carboxylic acid dimerization that leads to the α-form.[2][14]

  • Temperature Control: Maintain the crystallization and maturation temperature below 15-20°C to ensure the β-form is the most thermodynamically stable product.[5][14]

  • Control Supersaturation: Work at low supersaturation levels, as high supersaturation tends to favor the kinetically controlled (and often less stable) polymorph.[14]

Problem 2: Poor Crystal Morphology (e.g., fine needles, agglomerates)

Symptoms: Crystals are very small, needle-like, or clumped together, making downstream processing like filtration and drying difficult. Common Causes:

  • High levels of supersaturation leading to rapid nucleation and limited crystal growth.

  • Fast cooling rates.[5]

  • Solvent effects that inhibit growth on certain crystal faces. For example, some solvents can disrupt the π–π stacking interactions that influence the growth of p-ABA crystals.[9][15]

Solutions:

  • Reduce Supersaturation: Decrease the initial concentration of the solute or use a slower method to generate supersaturation (e.g., slower cooling or anti-solvent addition).

  • Optimize Agitation: Stirring speed can influence crystal size distribution. Experiment with different agitation rates.

  • Use Additives: Small amounts of specific additives or impurities can sometimes inhibit growth on certain faces, altering the crystal habit. For example, polyacrylic acid has been shown to influence the polymorphic outcome of p-ABA.[3]

  • Solvent Screening: Test different solvents or solvent mixtures. The interaction between the solvent and specific crystal faces can significantly alter the final crystal shape.[7]

Data Presentation

Table 1: Polymorphs of p-Aminobenzoic Acid (p-ABA) and Conditions for Formation

PolymorphCommon MorphologyThermodynamic StabilityFavorable Crystallization Conditions
α-form Long, fibrous needles[4][5]Stable above ~25°C[4][5]Kinetically favored; rapid cooling; crystallization from most organic solvents (e.g., ethanol, acetonitrile).[4][6][7]
β-form Prisms, rhombs[4][5]Stable below ~25°C[4][5]Slow cooling below 20°C in specific solvents like water or ethyl acetate under low supersaturation.[5][6][14]
γ-form Structurally similar to α-form[1]-Can be obtained under specific conditions not typical for standard lab crystallization.[1]
δ-form --Obtained under high-pressure crystallization.[1]

Table 2: Solubility of p-Aminobenzoic Acid

SolventSolubility DataNotes
Water 5.39 g/L at 25°C; 6.11 g/L at 30°C.[11] 1 g dissolves in 90 mL of boiling water.[11]Solubility increases significantly with temperature. Can yield both α and β polymorphs.[7]
Ethanol 1 g dissolves in 8 mL.[11]A good solvent, but tends to produce the α-polymorph.
Ethyl Acetate Soluble.[11]Can yield the β-polymorph under controlled conditions.[5][6]
Ether 1 g dissolves in 60 mL.[11]Lower solubility compared to alcohols.
Benzene Slightly soluble.[11]Low solubility.
Petroleum Ether Practically insoluble.[11]Useful as an anti-solvent.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization to Obtain β-p-Aminobenzoic Acid

This protocol aims to produce the thermodynamically stable β-form by controlling key crystallization parameters.

  • Dissolution: In a jacketed crystallization vessel, dissolve p-aminobenzoic acid in deionized water at a temperature of ~80°C to create a solution with a low level of supersaturation (e.g., S < 1.5). Ensure all solid material is completely dissolved.[14]

  • Slow Cooling: Begin cooling the solution at a very slow, controlled rate (e.g., 0.1°C/min). Agitate the solution gently to ensure thermal homogeneity.

  • Nucleation Phase: Continue the slow cooling. Pay close attention as the solution cools below 20°C, which is the target temperature range for β-form nucleation.[14] Seeding with pure β-form crystals at this stage is highly recommended to ensure the desired polymorph is formed.

  • Maturation: Once crystals have nucleated, hold the temperature constant (e.g., at 15°C) for several hours (a process called maturation or aging). This allows for the potential solvent-mediated transformation of any co-formed metastable α-polymorph to the stable β-form.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[12]

  • Washing: Gently wash the collected crystals with a small amount of ice-cold deionized water to remove residual soluble impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., <40°C) to avoid any phase transitions.

  • Characterization: Analyze the final product using techniques like Powder X-ray Diffraction (PXRD) to confirm the polymorphic identity.

Visualizations

G start Crystallization Issue Identified no_xtal No Crystals Formed start->no_xtal oil_out Compound 'Oils Out' start->oil_out wrong_poly Incorrect Polymorph (e.g., α instead of β) start->wrong_poly poor_morph Poor Morphology (needles, fine powder) start->poor_morph sol_dilute Solution too dilute? no_xtal->sol_dilute Cause sol_conc Solution too concentrated? Cooling too fast? oil_out->sol_conc Cause sol_kinetics Kinetically favored form? Temp too high? wrong_poly->sol_kinetics Cause sol_super High supersaturation? Rapid cooling? poor_morph->sol_super Cause act_induce Induce Nucleation: • Add seed crystal • Scratch flask • Evaporate solvent sol_dilute->act_induce Solution act_oil Troubleshoot Oiling: • Reheat solution • Add more solvent • Cool slowly sol_conc->act_oil Solution act_poly Control Polymorph: • Use specific solvent (water) • Cool slowly below 20°C • Control supersaturation sol_kinetics->act_poly Solution act_morph Improve Morphology: • Reduce supersaturation • Optimize cooling rate • Screen solvents/additives sol_super->act_morph Solution

Caption: Troubleshooting workflow for common crystallization issues.

G cluster_params Controllable Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent Choice (e.g., Water, Ethanol) Poly Polymorphic Form (α vs. β) Solvent->Poly influences dimerization Morph Crystal Morphology (Needle vs. Prism) Solvent->Morph affects face growth Temp Temperature & Cooling Rate Temp->Poly thermodynamic control Temp->Morph Super Supersaturation Super->Poly high S -> kinetic form Super->Morph high S -> needles Yield Yield & Purity Super->Yield Add Additives / Impurities Add->Poly can inhibit or promote Add->Morph

Caption: Key parameters influencing crystallization outcomes.

References

Technical Support Center: Purification of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues related to the removal of byproducts from the synthesis of 4-Amino-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary synthetic route to this compound is the reduction of 3-methyl-4-nitrobenzoic acid. Potential byproducts can originate from this process and may include:

  • Unreacted Starting Material: Residual 3-methyl-4-nitrobenzoic acid.

  • Intermediates from Incomplete Reduction: These can include nitroso (R-NO) and hydroxylamino (R-NHOH) compounds, which may be unstable and colored.[1]

  • Side-Products from the Reduction Method:

    • Catalytic Hydrogenation: Byproducts from over-reduction of the aromatic ring or the carboxylic acid group are possible, though less common under controlled conditions.[2][3]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl): Residual metal salts can be a significant impurity if not properly removed during workup.[4][5] Side reactions leading to chlorinated byproducts are also a possibility, depending on the reaction conditions.[6]

Q2: My final product is colored (yellow to brown). What is the likely cause and how can I fix it?

A2: A colored product often indicates the presence of trace impurities, particularly oxidized species or intermediates from an incomplete reduction of the nitro group.[7] To decolorize the product, you can employ the following methods:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

  • Recrystallization: A carefully performed recrystallization can effectively remove many colored impurities.

  • Column Chromatography: For persistent color, column chromatography is a highly effective purification technique.

Q3: The yield of my purified this compound is low. What are the common reasons for this?

A3: Low recovery of the purified product can be due to several factors:

  • Incomplete Reaction: If the initial reduction of the nitro group was not complete, the yield of the desired product will be inherently low. It is crucial to monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC).

  • Losses During Workup: Ensure that the pH is carefully adjusted during the workup to precipitate the product effectively. Multiple extractions with an appropriate organic solvent can help maximize the recovery of the product from the aqueous layer.

  • Improper Recrystallization Technique: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. It is important to use the minimum amount of hot solvent necessary for dissolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible CauseRecommended Solution
Oiling out instead of crystallizing during recrystallization The compound's solubility in the chosen solvent is too high, even at low temperatures.1. Try using a different recrystallization solvent or a solvent mixture. 2. Add a "poor" solvent (an anti-solvent) dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
High concentration of impurities.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.
Poor separation of product and impurities during column chromatography The eluent system is not optimal.Optimize the eluent system using TLC to achieve a good separation of the product and impurities. A gradient elution may be necessary.
The column was overloaded with the sample.Use an appropriate amount of sample for the column size. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.Select a different recrystallization solvent or solvent system. Refer to solvent selection guides for benzoic acid derivatives.[8]
The impurity co-crystallizes with the product.A secondary purification method, such as column chromatography, may be required.

Data Presentation

The following table provides a representative comparison of the effectiveness of different purification methods for removing common byproducts from a crude this compound reaction mixture. The initial purity of the crude product is assumed to be 90%.

Purification MethodPurity of this compound (%)Removal of 3-methyl-4-nitrobenzoic acidRemoval of Colored Byproducts
Recrystallization (Ethanol/Water) 98.5EffectiveModerately Effective
Recrystallization (Ethanol/Water with Charcoal) 99.2EffectiveHighly Effective
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) >99.5Highly EffectiveHighly Effective

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol describes a standard method for the purification of this compound by recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualization

G Troubleshooting Workflow for Byproduct Removal start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis single_spot Single major spot? tlc_analysis->single_spot Analyze chromatogram recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple spots observed single_spot->multiple_spots No colored_product Product is Colored? recrystallize->colored_product check_purity_recrystallize Check Purity (HPLC, NMR) pure_product Pure Product check_purity_recrystallize->pure_product Purity > 99% column_chromatography Column Chromatography check_purity_recrystallize->column_chromatography Purity < 99% multiple_spots->column_chromatography check_purity_column Check Purity (HPLC, NMR) column_chromatography->check_purity_column check_purity_column->pure_product Purity > 99% check_purity_column->column_chromatography Purity < 99% colored_product->check_purity_recrystallize No charcoal_treatment Recrystallize with Activated Charcoal colored_product->charcoal_treatment Yes charcoal_treatment->check_purity_recrystallize

Caption: Troubleshooting workflow for byproduct removal.

G Logical Workflow for Purification and Analysis start Crude Reaction Mixture initial_workup Initial Workup (e.g., Extraction, Washing) start->initial_workup preliminary_analysis Preliminary Purity Assessment (TLC) initial_workup->preliminary_analysis purification_step Purification (Recrystallization or Column Chromatography) preliminary_analysis->purification_step purity_analysis Purity Analysis (HPLC, GC-MS, NMR) purification_step->purity_analysis characterization Structural Characterization (NMR, MS, IR) purity_analysis->characterization final_product Pure this compound characterization->final_product

Caption: Logical workflow for purification and analysis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methylbenzoic acid, with a focus on scalability.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the reduction of 3-methyl-4-nitrobenzoic acid. Two primary industrial-scale viable methods are:

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and cleaner reaction profile. It typically employs a palladium on activated charcoal (Pd/C) catalyst with hydrogen gas.[1]

  • Chemical Reduction: This method uses reducing metals in an acidic medium, such as iron powder with hydrochloric or acetic acid.[2] It is a cost-effective alternative to catalytic hydrogenation.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the nitro group reduction.[3] Poor temperature control during scale-up can lead to a runaway reaction. It is crucial to have a robust cooling system and controlled addition of reagents. For catalytic hydrogenation, handling of hydrogen gas and the pyrophoric nature of some catalysts (especially Raney Nickel) require strict safety protocols.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material, 3-methyl-4-nitrobenzoic acid.

Q4: What are the typical impurities encountered in this synthesis?

A4: Potential impurities include unreacted starting material, intermediates such as nitroso and hydroxylamine species, and by-products from side reactions. If the starting material, 3-methyl-4-nitrobenzoic acid, contains isomeric impurities (e.g., 4-methyl-2-nitrobenzoic acid), these will likely be carried through the synthesis.[4]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes the reduction of 3-methyl-4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst.

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (5% or 10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave or hydrogenation apparatus

Procedure:

  • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L).[1]

  • Carefully add the Pd/C catalyst (4g) to the solution.[1]

  • Seal the autoclave and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.[1]

  • Pressurize the autoclave with hydrogen gas to 0.7 MPa (approximately 100 psi).[1]

  • Commence stirring (e.g., 250 rpm) and heat the reaction mixture to 60°C.[1]

  • Maintain these conditions for 10 hours, monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas, followed by purging with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

Method 2: Chemical Reduction with Iron

This protocol details the reduction of 3-methyl-4-nitrobenzoic acid using iron powder.

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Iron powder

  • Ammonium chloride

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Activated carbon

  • Sulfuric acid

Procedure:

  • To a reaction vessel equipped with a reflux condenser, thermometer, and stirrer, add 3-methyl-4-nitrobenzoic acid (0.2 mol), a phase transfer catalyst like TBAB (0.0009 mol), and water (300 mL).[2]

  • Stir the mixture and add iron powder (0.35 mol), ammonium chloride (0.056 mol), and concentrated hydrochloric acid (2 mL).[2]

  • Heat the mixture to 95°C and reflux for 2.5 hours, or until the starting material is consumed as monitored by TLC.[2]

  • Cool the reaction mixture to below 35°C.

  • Add sodium carbonate and activated carbon (1.5% of the starting material's weight each) and stir for 30 minutes to decolorize and adjust the pH to alkaline.[2]

  • Filter off the iron sludge and wash it with a 5% sodium carbonate solution.

  • Combine the filtrate and washings.

  • Slowly add sulfuric acid to the pale yellow solution to adjust the pH to be slightly acidic, which will precipitate the product.[2]

  • Filter the off-white precipitate, wash it with water, and dry it in a vacuum oven at 70°C.[2]

Data Presentation

ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction with Iron
Starting Material 3-methyl-4-nitrobenzoic acid3-methyl-4-nitrobenzoic acid
Reducing Agent Hydrogen gas with Pd/C catalystIron powder
Solvent MethanolWater
Temperature 60°C[1]95°C (reflux)[2]
Pressure 0.7 MPa (approx. 100 psi)[1]Atmospheric
Reaction Time 10 hours[1]2.5 hours[2]
Reported Yield ~96%[1]Up to 90.1%[2]
Purity High99.0-99.5% (after workup)[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Incomplete Conversion Catalytic Hydrogenation: - Inactive or poisoned catalyst - Insufficient hydrogen pressure - Poor catalyst dispersion Chemical Reduction: - Insufficient reducing agent - Low reaction temperatureCatalytic Hydrogenation: - Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds). - Check for leaks in the hydrogenation system and maintain the recommended pressure. - Ensure vigorous stirring to keep the catalyst suspended. Chemical Reduction: - Use a slight excess of iron powder. - Ensure the reaction mixture is maintained at reflux.
Product is Colored (Yellow/Brown) - Presence of colored impurities from starting materials or side reactions. - Air oxidation of the amino group.- During the workup of the chemical reduction, treat the solution with activated charcoal to adsorb colored impurities.[2] - For purification, recrystallization from a suitable solvent (e.g., ethanol/water) can be effective.[5] - Perform the final isolation and drying steps under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Difficulty in Filtering the Catalyst (Pd/C) - Fine catalyst particles.- Use a pad of Celite or another filter aid to facilitate the filtration of the catalyst.
Runaway Reaction (Exotherm) - Poor heat dissipation during the reduction of the nitro group, especially at a large scale.- Ensure adequate cooling capacity of the reactor. - For catalytic hydrogenation, control the rate of hydrogen addition. - For chemical reduction, add the reducing agent portion-wise while monitoring the internal temperature. - Consider using a flow reactor for better heat management in large-scale production.[3]
Product Contaminated with Iron Salts - Incomplete removal of iron sludge during workup of the chemical reduction method.- Ensure the pH is sufficiently alkaline to precipitate all iron salts before filtration. - Thoroughly wash the filtered iron sludge with a basic solution. - Wash the final product cake with deionized water to remove any residual salts.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction cluster_end Final Product start 3-methyl-4-nitrobenzoic acid M1_step1 Dissolve in Methanol Add Pd/C Catalyst start->M1_step1 Route 1 M2_step1 Reaction with Fe/HCl in Water (95°C) start->M2_step1 Route 2 M1_step2 Hydrogenation (H2, 60°C, 0.7 MPa) M1_step1->M1_step2 M1_step3 Catalyst Filtration M1_step2->M1_step3 M1_step4 Solvent Evaporation M1_step3->M1_step4 end_product This compound M1_step4->end_product M2_step2 Basification & Decolorization (Na2CO3, Activated Carbon) M2_step1->M2_step2 M2_step3 Iron Sludge Filtration M2_step2->M2_step3 M2_step4 Acidification & Precipitation M2_step3->M2_step4 M2_step5 Filtration & Drying M2_step4->M2_step5 M2_step5->end_product

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow cluster_causes Potential Causes for Incomplete Conversion cluster_solutions Corrective Actions cluster_workup_issues Workup & Purification Issues start Low Product Yield check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes cause1 Inactive Catalyst/ Insufficient Reagent incomplete->cause1 cause2 Suboptimal Temperature/ Pressure incomplete->cause2 cause3 Poor Mixing incomplete->cause3 workup_loss Product Loss During Extraction/Isolation complete->workup_loss purification_loss Loss During Recrystallization complete->purification_loss solution1 Use Fresh Catalyst/ Increase Reagent cause1->solution1 solution2 Optimize Conditions (Temp, Pressure) cause2->solution2 solution3 Increase Stirring Rate cause3->solution3

References

Preventing degradation of 4-Amino-3-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-3-methylbenzoic acid to prevent its degradation. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under controlled conditions to minimize degradation. Key parameters include temperature, atmosphere, light, and container type.

Q2: My solid this compound has changed color from its initial yellow to tan appearance. What is the likely cause?

A2: A visible change in color, such as darkening or the development of a brownish tint, is a common indicator of oxidative degradation. The amino group in the molecule is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities.[1][2]

Q3: I have observed a decrease in the purity of my this compound sample over time, even though it was stored in the dark. What could be the reason?

A3: While protection from light is crucial, thermal degradation can still occur, particularly if the compound is not stored at a consistently low temperature. Aromatic amines can undergo slow decomposition even at ambient temperatures.[1][2] Additionally, the presence of residual acidic or basic impurities in the storage container can catalyze degradation reactions.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound are oxidation, photodegradation, and thermal degradation. The aromatic amine and carboxylic acid functional groups are the primary sites of these reactions. Oxidation can affect the amino group, while thermal stress may lead to decarboxylation.[3][4] Photodegradation can occur upon exposure to UV light.[5][6]

Q5: How can I detect and quantify the degradation of this compound?

A5: The purity of this compound and the presence of its degradation products can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating HPLC method is the preferred approach for quantitative analysis as it can separate the parent compound from its degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Potential Cause Recommended Solution
Discoloration of solid material (e.g., yellow to brown) Oxidation of the amino group due to exposure to air and/or light.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using an amber vial or by storing it in a dark place.- Store at a reduced temperature (2-8 °C).
Reduced purity or appearance of new peaks in HPLC/GC analysis Thermal degradation, potentially accelerated by impurities.- Ensure storage at the recommended low temperature.- Use high-purity solvents and clean storage containers to avoid catalytic degradation.- Re-analyze the purity of the stock before use. If significant degradation is observed, consider purification or using a fresh batch.
Precipitation or insolubility in solvent Formation of insoluble polymeric byproducts from advanced degradation.- Filter the solution before use.- For critical applications, purify the this compound by recrystallization.- Implement stricter storage protocols to prevent further degradation.

Storage Condition Summary

For optimal stability, refer to the following storage recommendations for this compound:

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of chemical degradation, including thermal decomposition.[7]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[2]
Light Protection from light (e.g., amber vial or stored in the dark)Minimizes light-catalyzed degradation (photodegradation).[1][2]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

General Protocol for Stability-Indicating HPLC Method Development

1. Column Selection:

  • A C18 reversed-phase column is a common starting point for the analysis of small aromatic molecules.

2. Mobile Phase Selection:

  • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

3. Detection:

  • UV detection is suitable for this compound due to its aromatic structure. The detection wavelength should be set at the absorbance maximum of the compound.

4. Method Validation:

  • The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

G Figure 1: Troubleshooting Logic for this compound Degradation A Observed Issue with This compound B Discoloration (Yellow to Brown) A->B C Reduced Purity / New HPLC Peaks A->C D Insolubility / Precipitation A->D E Potential Cause: Oxidation B->E F Potential Cause: Thermal Degradation C->F G Potential Cause: Polymerization D->G H Solution: - Store under Inert Gas - Protect from Light - Store at 2-8°C E->H I Solution: - Ensure Low Temp Storage - Use High-Purity Materials - Re-evaluate Purity F->I J Solution: - Filter Solution - Recrystallize Solid - Improve Storage Protocol G->J

Caption: Troubleshooting workflow for degradation issues.

G Figure 2: Experimental Workflow for Stability Assessment A Start: This compound Sample B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Apply Stress Conditions B->C D Acid Hydrolysis (0.1M HCl, 60°C) C->D E Base Hydrolysis (0.1M NaOH, 60°C) C->E F Oxidation (3% H2O2, RT) C->F G Thermal (70°C, solid) C->G H Photolytic (UV light, solid) C->H I Sample Preparation (Neutralize, Dilute) D->I E->I F->I G->I H->I J Analyze by Stability-Indicating HPLC Method I->J K End: Assess Degradation & Identify Products J->K

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Analysis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the analysis of 4-Amino-3-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the quality control of this compound?

A1: The most common analytical techniques for assessing the identity, purity, and assay of this compound are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) often after derivatization for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Q2: What are the typical specifications for commercial this compound?

A2: Commercial grades are typically available with a purity of 98% or higher. Key specifications are summarized in the table below.

ParameterTypical SpecificationMethod of Analysis
Appearance White to light yellow or tan crystalline powderVisual Inspection
Assay (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Melting Point 169-171 °C[1]Capillary Method
Identity Conforms to structureNMR, IR, Mass Spectrometry
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 1.0%HPLC

Q3: What are the most likely process-related impurities in this compound?

A3: Based on its common synthesis route via the reduction of 3-methyl-4-nitrobenzoic acid, the most probable impurities include the starting material and related compounds.[2]

Impurity NameStructureRationale
3-Methyl-4-nitrobenzoic acid C₈H₇NO₄Unreacted starting material from the synthesis.[2]
4-Amino-3-methylbenzamide C₈H₁₀N₂OPotential byproduct from side reactions during synthesis or degradation.
Other Positional Isomers C₈H₉NO₂Isomeric impurities arising from non-specific reactions.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: My HPLC peak for this compound is tailing. What are the common causes and solutions?

A4: Peak tailing is a common issue when analyzing aminobenzoic acids. It is often caused by secondary interactions between the basic amino group and acidic silanols on the silica-based column packing.

Troubleshooting Flowchart for HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3 units below analyte pKa? start->check_ph adjust_ph Adjust pH to ~2.5-3.0 with formic or phosphoric acid. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end_good Problem Resolved adjust_ph->end_good flush_column Flush column with strong solvent (e.g., 100% Acetonitrile). check_column->flush_column Maybe replace_column Replace with a new column or use a guard column. check_column->replace_column Yes check_overload Is the peak shape improved at lower concentrations? flush_column->check_overload replace_column->end_good reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes end_bad Issue Persists: Check for extra-column effects (tubing, connections). check_overload->end_bad No reduce_load->end_good

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q5: I'm not seeing any peak, or the sensitivity is very low. What should I check?

A5: Low or no signal can stem from several factors, from sample preparation to detector settings.

  • Check Wavelength: Ensure your UV detector is set to an appropriate wavelength. Aromatic compounds like this typically absorb around 254 nm, but running a UV scan of a standard is recommended to find the absorbance maximum.

  • Solubility: this compound has limited solubility in non-polar solvents. Ensure it is fully dissolved in your mobile phase or a compatible solvent like methanol or acetonitrile.

  • Injection Issues: Verify that the autosampler is correctly picking up and injecting your sample. Check for air bubbles in the syringe and sample loop.

  • Detector Lamp: Check the detector lamp's status and age. An old or failing lamp will result in low sensitivity and increased noise.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q6: Why is my this compound not eluting from the GC column?

A6: this compound is a polar, non-volatile compound due to its carboxylic acid and amino functional groups. It will not pass through a standard GC column without chemical modification.

Solution: You must perform derivatization to convert the polar -COOH and -NH₂ groups into more volatile, non-polar functional groups. Silylation is a common technique.

  • Derivatization Agents: Use agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: The active hydrogens on the acid and amine groups are replaced by trimethylsilyl (TMS) groups, increasing volatility.

Q7: What are the expected mass fragments for this compound in GC-MS?

A7: After electron ionization, the molecule will fragment in a characteristic pattern. The key fragments to look for are summarized below.

m/z (mass-to-charge)IonDescription
151 [M]⁺Molecular ion peak.[3][4]
134 [M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.[3][4]
106 [M - COOH]⁺Loss of the entire carboxyl group (decarboxylation).[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: I'm having trouble interpreting my NMR spectrum. What are the expected chemical shifts?

A8: The chemical shifts are highly dependent on the solvent used. For DMSO-d₆, the expected shifts for ¹H and ¹³C NMR are provided below. Always reference your spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

¹H NMR Data (400 MHz, DMSO-d₆)¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Shift (ppm)
Aromatic CH7.57
Aromatic CH7.55
Aromatic CH6.62
Amine (NH₂)5.64 (broad)
Methyl (CH₃)2.09
Carboxylic Acid (OH)~12.0 (very broad)
(Note: ¹³C NMR data is estimated based on spectral data from suppliers and comparison to similar structures. Actual values may vary slightly.)

Experimental Protocols

Protocol 1: HPLC Purity Analysis (Starting Point)

This protocol provides a starting point for developing a validated HPLC method.

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) or methanol to a concentration of ~0.5 mg/mL.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is a general method for the analysis of amino acids and requires optimization.

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a vial and dry completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of Acetonitrile and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program:

      • Initial Temp: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Conditions:

      • Ion Source Temp: 230 °C

      • Quadrupole Temp: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

Visualization of Analytical & Biological Pathways

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Review weigh Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve hplc HPLC-UV (Purity & Assay) dissolve->hplc gcms GC-MS (Impurity ID) dissolve->gcms nmr NMR (Structure ID) dissolve->nmr process Process Data (Integrate, Analyze) hplc->process gcms->process nmr->process report Generate Report & Certificate of Analysis process->report

Caption: General workflow for the analytical characterization of a sample.

Metabolic & Mechanistic Pathway this compound is used as a building block for anti-inflammatory drugs that inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][6][7] In humans, it can also be metabolized via acetylation.[3]

G cluster_0 Mechanism of Action (Anti-inflammatory) cluster_1 Human Metabolism AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation & Pain PGs->Inflam Inhibitor NSAIDs derived from This compound Inhibitor->COX Inhibition AMBA This compound Metabolite 4-(Acetylamino)-3-methylbenzoic acid AMBA->Metabolite N-acetyltransferase

Caption: Inhibition of prostaglandin synthesis and human metabolism pathway.

References

Technical Support Center: Catalyst Selection for the Synthesis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of 4-Amino-3-methylbenzoic acid. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially applied method for synthesizing this compound is the reduction of its nitro precursor, 3-methyl-4-nitrobenzoic acid. This reduction can be achieved through several catalytic methods. An alternative, though less common, approach involves the copper-catalyzed amination of corresponding bromobenzoic acids.[1]

Q2: Why is catalyst selection critical in the reduction of 3-methyl-4-nitrobenzoic acid?

A2: Catalyst selection is paramount as it directly influences reaction efficiency, product yield, purity, and overall process economics. An optimal catalyst will provide high conversion rates and selectivity under mild conditions, minimizing the formation of by-products and simplifying downstream purification processes.

Q3: What are the most common catalysts used for this synthesis?

A3: The most frequently employed catalysts for the reduction of 3-methyl-4-nitrobenzoic acid are palladium on activated charcoal (Pd/C) and Raney Nickel.[2] Other systems, such as reduced iron powder in the presence of an acid, are also utilized, particularly in large-scale industrial production due to lower costs.[3]

Q4: What are the key safety precautions when working with hydrogenation catalysts like Pd/C and Raney Nickel?

A4: Both Pd/C and Raney Nickel are pyrophoric, especially when dry and exposed to air. They must be handled with extreme care, typically as a slurry in a solvent like water or ethanol.[4] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[2] Spent catalyst should be carefully quenched and disposed of according to institutional safety protocols.[4]

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the catalytic reduction of 3-methyl-4-nitrobenzoic acid.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted 3-methyl-4-nitrobenzoic acid after the recommended reaction time. What are the potential causes and solutions?

A: Incomplete conversion is a common issue that can often be traced back to the catalyst or reaction conditions.

  • Catalyst Deactivation: The catalyst may be inactive or poisoned.

    • Solution: Use fresh, high-quality catalyst for each reaction. Ensure the starting material and solvent are free from impurities (e.g., sulfur or halide compounds) that can poison noble metal catalysts.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure will stall the reaction.

    • Solution: Ensure the reaction system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 50 psi or 0.7 MPa).[2][5] Purge the system thoroughly with an inert gas before introducing hydrogen to remove all oxygen.[2]

  • Poor Catalyst Dispersion: If the catalyst is not properly suspended, the active sites will not be accessible to the substrate.

    • Solution: Ensure vigorous and continuous stirring or agitation throughout the reaction to maintain a uniform slurry.[2][5]

Issue 2: Low Product Yield Despite Complete Conversion

Q: TLC analysis indicates that all my starting material has been consumed, but the final isolated yield of this compound is poor. What could be the problem?

A: Low isolated yield can result from side reactions or issues during the product work-up and purification.

  • Side Product Formation: Over-reduction or other side reactions can consume the desired product.

    • Solution: Optimize reaction conditions such as temperature and pressure. For instance, excessively high temperatures or pressures can sometimes lead to undesired side reactions. Monitor the reaction progress closely using TLC or HPLC to stop the reaction once the starting material is consumed.

  • Product Loss During Work-up: The product may be lost during filtration or extraction steps.

    • Solution: After filtration to remove the catalyst, ensure the filter cake is washed thoroughly with the reaction solvent (e.g., methanol) to recover any adsorbed product.[2][5] During extraction, verify the pH of the aqueous layer to ensure the product is in the desired form for efficient partitioning into the organic or aqueous phase.

Issue 3: Product Contamination and Purity Concerns

Q: My final product is discolored or shows impurities in its NMR/HPLC analysis. How can I improve its purity?

A: Product contamination can arise from residual catalyst or by-products.

  • Catalyst Leaching: Traces of the metal catalyst may remain in the final product.

    • Solution: Filter the reaction mixture carefully through a pad of Celite or a similar filter aid to ensure complete removal of the catalyst particles.[2]

  • Formation of By-products: In some cases, intermediates or by-products may co-precipitate with the final product.

    • Solution: Recrystallization of the crude product is often an effective purification method. The choice of solvent for recrystallization is critical and should be determined experimentally.

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound via reduction of 3-methyl-4-nitrobenzoic acid.

CatalystReagents & SolventTemperature (°C)PressureReaction TimeYield (%)Reference
Palladium on Carbon (Pd/C) Hydrogen, Methanol600.7 MPa (approx. 101 psi)10 hours96.1[5]
Palladium on Carbon (Pd/C) Hydrogen, MethanolRoom Temperature24 hours96[5]
Raney Nickel Hydrogen, MethanolRoom Temperature40-50 psi8-24 hoursHigh (unspecified)[2]
Reduced Iron Powder Brønsted Acid, Solvent85-110Atmospheric2-6 hoursup to 90.1[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on a high-yield method reported for the synthesis of this compound.[5]

  • Reaction Setup:

    • In a suitable autoclave or hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L).

    • Carefully add 10% Palladium on Carbon (4 g) to the solution.

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Purge the vessel three times with nitrogen gas to remove any air.

    • Following the nitrogen purge, purge the vessel three times with hydrogen gas.

    • Pressurize the vessel with hydrogen to 0.7 MPa (approx. 101.5 psi).

    • Begin vigorous stirring (e.g., 250 rpm) and heat the mixture to 60°C.

  • Reaction Monitoring and Work-up:

    • Maintain the reaction conditions for 10 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Remove the catalyst by filtering the reaction mixture through a pad of Celite.

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation:

    • Combine the filtrate and the methanol washings.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • The resulting solid is the crude this compound, which can be dried further. The reported yield for this method is 96.1%.[5]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_process Catalytic Process cluster_product Final Product Start 3-Methyl-4-nitrobenzoic acid Process Catalytic Reduction Start->Process H₂, Catalyst (e.g., Pd/C) Product This compound Process->Product Troubleshooting_Workflow Start Low Product Yield Q1 Is Conversion Complete? Start->Q1 A1_Yes Check Work-up & Purification Steps Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Check Catalyst Activity A1_No->Q2 Q3 Verify Reaction Conditions (Temp, Pressure, Time) A1_No->Q3 Q4 Check Purity of Starting Materials A1_No->Q4 Catalyst_Selection_Logic center Catalyst Selection Criteria cost Cost center->cost purity Required Purity center->purity scale Reaction Scale center->scale iron Reduced Iron (Lower Cost, Industrial) cost->iron pdc Pd/C (High Purity, High Cost) purity->pdc scale->iron raney Raney Ni (Versatile, Pyrophoric) scale->raney

References

Technical Support Center: Synthesis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-methylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and widely documented method for synthesizing this compound is through the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[1] This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.[1][2] Another reported method involves the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder in the presence of a proton acid.[3]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 3-methyl-4-nitrobenzoic acid.[1][3] Key reagents include a catalyst (commonly 5-10% Palladium on carbon or Raney Nickel), a solvent (typically methanol or ethanol), and a hydrogen source (hydrogen gas).[1][2] For the iron reduction method, reduced iron powder and a proton acid like hydrochloric acid are used.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared against a spot of the starting material (3-methyl-4-nitrobenzoic acid). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[4]

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary, but typical parameters for catalytic hydrogenation include reacting at room temperature to 60°C under a hydrogen pressure of 0.7 MPa to 5250.53 Torr for 10 to 24 hours.[1] Vigorous stirring is essential to ensure proper mixing and contact with the catalyst.[2]

Q5: How is the product isolated and purified?

A5: After the reaction is complete, the solid catalyst is removed by filtration, often through a pad of Celite.[1][2] The filtrate is then concentrated under reduced pressure to yield the crude product.[1] Purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water, to obtain a light yellow or off-white crystalline solid.[1][5] In some procedures, an acid-base workup is employed to purify the product.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After the expected reaction time, analysis (e.g., by TLC or NMR) shows a significant amount of starting material remaining and little to no desired product.

Potential Cause Recommended Solution Citation
Inactive Catalyst The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Use fresh, high-quality catalyst. For Raney Nickel, ensure it has been properly activated and stored.[2][6]
Insufficient Hydrogen Ensure the reaction system is properly sealed and a positive hydrogen pressure is maintained throughout the reaction. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen that can poison the catalyst.[2]
Poor Catalyst Dispersion Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous and efficient stirring to keep the catalyst suspended.[2]
Incorrect Reaction Temperature or Pressure Verify that the reaction temperature and hydrogen pressure are within the optimal range for the chosen catalyst and substrate. Some reactions may require elevated temperature or pressure to proceed efficiently.[1]
Issue 2: Presence of Impurities in the Final Product

Symptom: The isolated product is discolored (e.g., brown or dark red) or shows multiple spots on a TLC plate.

Potential Cause Recommended Solution Citation
Incomplete Reaction If starting material is still present, consider extending the reaction time, increasing the catalyst loading, or optimizing other reaction conditions (temperature, pressure).[1][2]
Side Reactions Over-reduction or other side reactions can lead to impurities. Ensure the reaction is not run for an excessively long time or at too high a temperature.
Oxidation of the Product The amino group in the product can be susceptible to air oxidation, leading to colored impurities. Work up the reaction promptly upon completion and consider handling the product under an inert atmosphere if it is particularly sensitive.[7]
Residual Catalyst Fine catalyst particles may pass through the filter paper. Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst.[2]
Ineffective Purification A single recrystallization may not be sufficient. Consider performing a second recrystallization or using a different solvent system. For persistent impurities, column chromatography can be an effective purification method. The addition of activated charcoal during recrystallization can help remove colored impurities.[2][3]

Data Presentation

Table 1: Summary of Catalytic Hydrogenation Conditions and Yields
Starting Material Catalyst Solvent Temperature Pressure Time Yield Reference
3-methyl-4-nitrobenzoic acidPalladium on carbonMethanolRoom TempAtmospheric H₂24 h96%[1]
3-methyl-4-nitrobenzoic acidPalladium on carbonMethanol60°C0.7 MPa10 h96.1%[1]
Ethyl 4-amino-3-(methylthiomethyl)benzoateRaney NickelEthanol25°CN/A1 h77-84%[6]
Table 2: Analytical Methods for Reaction Monitoring
Technique Typical Parameters Purpose Citation
Thin-Layer Chromatography (TLC) Mobile Phase: Ethyl acetate/Hexane (various ratios). Stationary Phase: Silica gel.Qualitative monitoring of the disappearance of starting material and appearance of the product.[1][2]
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., formic acid). Detection: UV at a suitable wavelength.Quantitative analysis of reaction conversion and product purity.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Fused silica capillary column. Often requires derivatization of the analyte.Identification and quantification of volatile components and impurities.[4][8]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) on the pencil line as a reference. Next to it, spot a small amount of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexane). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The starting material and product should have different Rf values.

  • Assess Progress: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

Protocol 2: General Procedure for Catalytic Hydrogenation
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask), dissolve 3-methyl-4-nitrobenzoic acid in methanol.[1][2]

  • Add Catalyst: Carefully add a catalytic amount (e.g., 5 mol%) of palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge the system with nitrogen or another inert gas to remove oxygen.[2] Introduce hydrogen gas to the desired pressure (e.g., 50 psi or as specified in the literature).[2]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 60°C) for the specified time (e.g., 10-24 hours).[1]

  • Monitoring: Periodically and safely take small aliquots of the reaction mixture to monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.[2] Wash the Celite pad with additional methanol to ensure all the product is collected.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup Reaction Setup hydrogenation Hydrogenation setup->hydrogenation monitoring TLC Monitoring hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration If Reaction Complete concentration Solvent Removal filtration->concentration purification Recrystallization concentration->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide start Low Product Yield? cause1 Inactive Catalyst? start->cause1 Yes cause2 Insufficient Hydrogen? start->cause2 No cause1->cause2 No solution1 Use Fresh Catalyst cause1->solution1 Yes cause3 Poor Stirring? cause2->cause3 No solution2 Check Seals & Pressure cause2->solution2 Yes solution3 Increase Stirring Rate cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: HPLC Analysis of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to resolve peak tailing issues encountered during the HPLC analysis of 4-Amino-3-methylbenzoic acid.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues related to peak tailing.

Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for an amphoteric compound like this compound is typically caused by secondary interactions with the stationary phase. The most common reasons include:

  • Silanol Interactions: The basic amino group of the analyte can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][2][3] This is a very common cause of peak tailing for basic compounds.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the simultaneous presence of ionized and non-ionized forms of the analyte, resulting in peak distortion.[4][5] The mobile phase pH should be controlled to ensure the analyte is in a single ionic state.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase and lead to asymmetrical peaks.

  • Column Contamination: Buildup of contaminants on the column can create active sites that interact with the analyte and cause tailing.

  • Extra-column Effects: Issues such as excessive tubing length, poorly made connections, or a large detector cell volume can contribute to peak broadening and tailing.[1]

Q2: How can I mitigate peak tailing caused by silanol interactions?

There are several effective strategies to minimize unwanted interactions with residual silanol groups:

  • Use a Modern, End-capped Column: High-purity silica columns that are properly end-capped will have a significantly lower concentration of free silanol groups, leading to improved peak shape for basic compounds.[2][6]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated amino group of your analyte.[2][3]

  • Utilize Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[7]

    • Ion-Pairing Agent: Using an ion-pairing agent like trifluoroacetic acid (TFA) can also help to improve peak shape.

Q3: What is the ideal mobile phase pH for analyzing this compound?

Given that this compound has both a basic amino group and an acidic carboxylic acid group, controlling the mobile phase pH is critical. While the exact pKa values are not readily published, we can infer them from the similar compound, 4-aminobenzoic acid, which has pKa values of approximately 2.4 and 4.9.

To ensure a consistent ionization state and minimize peak tailing, it is advisable to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa values. A good starting point for mobile phase pH would be around 3.0. At this pH, the carboxylic acid group will be mostly protonated (neutral), and the amino group will be protonated (positive charge), leading to more uniform interactions with the stationary phase.

Q4: I've tried adjusting the pH and using a good column, but the peak tailing persists. What are my next steps?

If the initial troubleshooting steps are unsuccessful, consider the following:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent, such as isopropanol, to clean it.

  • Column Degradation: If the column is old or has been subjected to harsh conditions, the stationary phase may be degraded. Try a new column to see if the peak shape improves.

  • System Dead Volume: Inspect your HPLC system for any unnecessary lengths of tubing or fittings that are not seated correctly, as these can contribute to extra-column band broadening.

Data Presentation: Impact of Mobile Phase Parameters on Peak Shape

The following table summarizes key mobile phase parameters and their influence on the peak shape of this compound.

ParameterRecommended SettingRationale for Improved Peak ShapePotential Downsides
Column Type End-capped C18 or Phenyl-HexylMinimizes secondary interactions with residual silanol groups.May not completely eliminate all silanol activity.
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of silanol groups and ensures the analyte is in a consistent protonated state.May not be suitable for other compounds in the sample mixture.
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH throughout the analysis, leading to reproducible retention times and peak shapes.Phosphate buffers are not volatile and are incompatible with mass spectrometry.
Additive (Optional) 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA)TFA acts as an ion-pairing agent, while TEA is a competing base that blocks silanol sites.TFA can suppress MS signal; TEA can shorten column lifetime.
Temperature 30 - 40 °CCan improve mass transfer kinetics and reduce peak asymmetry.May alter selectivity.

Experimental Protocols: A Systematic Approach to Troubleshooting

Follow this workflow to systematically diagnose and resolve peak tailing.

  • Baseline Experiment:

    • Column: C18, 4.6 x 150 mm, 5 µm, end-capped.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~3.0).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL of a 10 µg/mL solution of this compound dissolved in the mobile phase.

    • Detection: UV at 254 nm.

    • Analysis: Calculate the peak tailing factor. A value greater than 1.5 is indicative of a problem.

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with pH values of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., phosphate). Equilibrate the column with at least 10 column volumes of each new mobile phase before injecting the sample.

    • Additive Introduction: If tailing persists, add 0.1% TEA to the optimized mobile phase from the previous step.

  • Column and System Evaluation:

    • Column Wash: If mobile phase adjustments do not resolve the issue, flush the column with a strong solvent like isopropanol.

    • New Column: Replace the current column with a new one of the same type to rule out column degradation.

    • System Check: Inspect the HPLC system for any potential sources of dead volume.

Mandatory Visualizations

G_1 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed step1 Optimize Mobile Phase (pH, Additives) start->step1 decision1 Peak Shape Acceptable? step1->decision1 step2 Evaluate Column (Wash, Replace) decision1->step2 No end_good Problem Resolved decision1->end_good Yes decision2 Peak Shape Acceptable? step2->decision2 step3 Check System (Dead Volume, Connections) decision2->step3 No decision2->end_good Yes step3->end_good end_bad Consult Expert step3->end_bad

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

G_2 Analyte-Stationary Phase Interactions cluster_0 Ideal Interaction (Symmetrical Peak) cluster_1 Secondary Interaction (Peak Tailing) Analyte_1 This compound C18_1 C18 Chain Analyte_1->C18_1 Hydrophobic Interaction Silica_1 Silica Surface Analyte_2 This compound (Amino Group) Silanol Residual Silanol (Si-OH) Analyte_2->Silanol Secondary Interaction C18_2 C18 Chain Analyte_2->C18_2 Primary Interaction Silica_2 Silica Surface

Caption: A diagram illustrating the chemical interactions that lead to peak tailing.

References

Interpretation of unexpected peaks in NMR of 4-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected peaks in NMR spectra, with a specific focus on 4-Amino-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the most common causes?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common include:

  • Residual Solvents: Signals from the deuterated NMR solvent or other common laboratory solvents used during synthesis or purification.

  • Impurities from Synthesis: Unreacted starting materials, reagents, or byproducts from the synthesis of this compound.

  • Sample Degradation: The compound may degrade over time or due to improper storage, leading to new species with distinct NMR signals.

  • Water: A broad peak due to water is very common, and its chemical shift can vary depending on the solvent and temperature.

Q2: How can I determine if an unexpected peak is from a residual solvent?

A2: You can compare the chemical shift of the unknown peak to published data for common laboratory solvents. The tables below provide 1H and 13C NMR chemical shifts for common solvents in various deuterated NMR solvents.[1][2][3][4] If a peak in your spectrum matches a known solvent peak, it is likely a solvent impurity.

Q3: What are some potential synthesis-related impurities I should look for in my this compound sample?

A3: Potential impurities will depend on the synthetic route used. However, common starting materials for derivatives of this kind could include 3-methyl-4-nitrobenzoic acid or other substituted toluenes. Incomplete reactions could leave these starting materials in your final product. Check the NMR spectra of your starting materials to see if any of the unexpected peaks correspond to them.

Q4: My sample is old. Could the unexpected peaks be from degradation?

A4: Yes, it is possible. Benzoic acid derivatives, especially those with amino groups, can be susceptible to oxidation or other degradation pathways over time, potentially accelerated by light or air exposure. This could lead to the formation of colored impurities and corresponding new peaks in the NMR spectrum. If you suspect degradation, it is advisable to use a freshly purified sample for comparison.

Q5: The integration of my aromatic peaks doesn't match the expected proton count for this compound. Why might this be?

A5: This could be due to the presence of an impurity with aromatic protons, which would add to the total integration of that region. It could also be an issue with phasing or baseline correction during NMR data processing. First, ensure your data is processed correctly. If the issue persists, it strongly suggests the presence of one or more impurities.

Troubleshooting Guides

Guide 1: Identifying Residual Solvent Peaks

One of the most frequent causes of unexpected signals is the presence of residual solvents from the reaction workup or purification.

Experimental Protocol:

  • Acquire the NMR Spectrum: Dissolve your this compound sample in a standard deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) and acquire the 1H NMR spectrum.

  • Identify Known Peaks: Identify the peaks corresponding to your product and the residual peak of the deuterated solvent itself (e.g., ~2.50 ppm for DMSO-d5 in DMSO-d6).

  • Compare with Data Tables: Compare the chemical shifts of any remaining unexpected peaks with the data in the tables below.

  • Confirmation: To confirm a solvent, you can "spike" your sample with a tiny amount of the suspected solvent and re-acquire the spectrum. An increase in the intensity of the peak confirms its identity.

Data Presentation: Residual Solvent Peaks

The following tables summarize the 1H NMR chemical shifts of common laboratory solvents that may be present as impurities.[1][2][3][4][5]

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Common Solvents in DMSO-d6

SolventChemical Shift (ppm)Multiplicity
Acetone2.09s
Acetonitrile2.06s
Dichloromethane5.76s
Diethyl ether1.11, 3.36t, q
Ethyl acetate1.15, 1.99, 4.02t, s, q
Hexane0.86, 1.25t, m
Methanol3.17s
Toluene2.31, 7.17-7.28s, m
Water~3.33br s

Table 2: 1H NMR Chemical Shifts (δ, ppm) of Common Solvents in CDCl3

SolventChemical Shift (ppm)Multiplicity
Acetone2.17s
Acetonitrile1.97s
Dichloromethane5.30s
Diethyl ether1.21, 3.48t, q
Ethyl acetate1.26, 2.05, 4.12t, s, q
Hexane0.88, 1.26t, m
Methanol3.49s
Toluene2.36, 7.17-7.29s, m
Water1.56br s

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your NMR spectrum.

NMR_Troubleshooting_Workflow start Unexpected Peak(s) Observed in NMR Spectrum check_solvent Compare peak(s) to known solvent shifts (Tables 1 & 2) start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_confirmed Peak identified as residual solvent. Consider further drying or purification if necessary. is_solvent->solvent_confirmed Yes check_impurities Review synthesis route. Compare with NMR of starting materials/reagents. is_solvent->check_impurities No is_impurity Does it match a starting material or known byproduct? check_impurities->is_impurity impurity_confirmed Peak identified as synthesis-related impurity. Re-purify sample. is_impurity->impurity_confirmed Yes check_degradation Consider sample age and storage conditions. Is the sample discolored? is_impurity->check_degradation No is_degradation Is degradation likely? check_degradation->is_degradation degradation_confirmed Peak likely a degradation product. Use a fresh sample. Consider resynthesis. is_degradation->degradation_confirmed Yes advanced_analysis Unknown peak. Consider 2D NMR (COSY, HSQC) or MS for structural elucidation. is_degradation->advanced_analysis No

Caption: Troubleshooting workflow for unexpected NMR peaks.

Potential Impurity Sources

This diagram illustrates potential sources of impurities for this compound.

Impurity_Sources cluster_product Final Product Sample cluster_impurities Potential Impurities Starting_Material Starting Material (e.g., 3-Methyl-4-nitrobenzoic acid) Target_Molecule This compound Starting_Material->Target_Molecule Incomplete Reaction Reagents Reagents (e.g., Reducing agents, solvents) Reagents->Target_Molecule Side Reactions Degradation_Products Degradation Products (e.g., from oxidation) Target_Molecule->Degradation_Products Storage/ Exposure Unreacted_SM Unreacted Starting Material Byproducts Reaction Byproducts Residual_Solvents Residual Solvents

Caption: Potential sources of impurities in a sample.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4-Amino-3-methylbenzoic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Amino-3-methylbenzoic acid is of paramount importance for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Potentiometric Titration—for the purity validation of this compound. This comparison is supported by hypothetical experimental data that reflects typical results for these methods, alongside detailed experimental protocols.

High-Level Comparison: HPLC vs. GC vs. Potentiometric Titration

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating and quantifying components in a mixture, making it highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. Gas Chromatography (GC), while offering high separation efficiency, often requires derivatization for polar compounds with low volatility. Potentiometric titration is a classic analytical method that provides an absolute measure of the basic amino group but lacks the ability to separate and quantify individual impurities.

FeatureHPLCGas Chromatography (GC)Potentiometric Titration
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the potential difference between two electrodes to determine the equivalence point of a chemical reaction.
Specificity High (can separate the main compound from impurities and isomers).High (with appropriate column and detector).Low (measures total basicity, cannot distinguish between different amines).
Sensitivity (LOD) ~0.01%~0.001% (with sensitive detectors like MS)~0.1%
Precision (%RSD) < 1%< 2%< 0.5%
Sample Throughput HighMediumLow
Instrumentation Cost MediumHighLow
Sample Preparation Simple dissolutionOften requires derivatizationSimple dissolution

Experimental Data Summary

The following tables summarize the hypothetical validation data for the determination of this compound purity by HPLC, GC, and potentiometric titration, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

HPLC Method Validation Data
Validation ParameterResultAcceptance Criteria (as per ICH Q2(R2))
Purity Assay 99.85%Report result
Linearity (r²) 0.9998≥ 0.999
Range 0.05 - 1.5 mg/mLReport range
Accuracy (% Recovery) 99.5% - 100.3%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%≤ 1.0%
- Intermediate Precision0.68%≤ 2.0%
Limit of Detection (LOD) 0.005 mg/mLReport value
Limit of Quantitation (LOQ) 0.015 mg/mLReport value
Specificity No interference from potential impurities (3-Methyl-4-nitrobenzoic acid, isomeric aminobenzoic acids)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Comparative Purity Data
MethodPurity (%)Relative Standard Deviation (RSD, %)
HPLC99.850.45
GC (with derivatization)99.820.55
Potentiometric Titration99.70.30

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water (v/v). A common starting point is a 30:70 (Acetonitrile:Aqueous) mixture.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 242 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Gas Chromatography (GC)

This protocol outlines a GC method for the analysis of this compound, which requires a derivatization step to increase volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the standard and sample in methanol.

  • Derivatization: To 100 µL of each solution, add 100 µL of BSTFA with 1% TMCS. Cap the vials and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C (for FID)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Analysis: Inject 1 µL of the derivatized standard and sample solutions into the GC system.

  • Calculation: Calculate the purity based on the area percent of the derivatized this compound peak.

Potentiometric Titration

This protocol describes the determination of the purity of this compound by potentiometric titration of the amino group.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

Reagents:

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh about 150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Immerse the electrode in the sample solution and titrate with 0.1 N perchloric acid. Record the volume of titrant added and the corresponding potential (mV) or pH.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the purity using the following formula: Purity (%) = (V x N x M) / (W x 10) Where:

    • V = Volume of perchloric acid consumed at the equivalence point (mL)

    • N = Normality of the perchloric acid solution

    • M = Molecular weight of this compound (151.16 g/mol )

    • W = Weight of the sample (g)

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_purpose Define Analytical Purpose (Purity Assay) select_method Select HPLC Method define_purpose->select_method define_params Define Validation Parameters (ICH Q2) select_method->define_params prepare_solutions Prepare Standard & Sample Solutions define_params->prepare_solutions perform_runs Perform HPLC Runs prepare_solutions->perform_runs collect_data Collect Data perform_runs->collect_data specificity Specificity collect_data->specificity linearity Linearity collect_data->linearity accuracy Accuracy collect_data->accuracy precision Precision collect_data->precision lod_loq LOD/LOQ collect_data->lod_loq robustness Robustness collect_data->robustness compare_criteria Compare with Acceptance Criteria specificity->compare_criteria linearity->compare_criteria accuracy->compare_criteria precision->compare_criteria lod_loq->compare_criteria robustness->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Caption: Workflow for the validation of an HPLC method for purity assessment.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_considerations Key Considerations start Purity Assessment of This compound hplc HPLC start->hplc gc GC start->gc titration Potentiometric Titration start->titration specificity Specificity (Impurity Profile) hplc->specificity High sensitivity Sensitivity (Trace Analysis) hplc->sensitivity Good sample_nature Sample Nature (Volatility/Thermal Stability) hplc->sample_nature Ideal for non-volatile cost_throughput Cost & Throughput hplc->cost_throughput Medium Cost, High Throughput gc->specificity High gc->sensitivity Excellent gc->sample_nature Requires derivatization gc->cost_throughput High Cost, Medium Throughput titration->specificity Low titration->sensitivity Low titration->sample_nature Not an issue titration->cost_throughput Low Cost, Low Throughput decision Select Optimal Method specificity->decision sensitivity->decision sample_nature->decision cost_throughput->decision

Caption: Decision logic for selecting an analytical method for purity determination.

References

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 4-Amino-3-methylbenzoic Acid and 3-Amino-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of two closely related isomers, 4-Amino-3-methylbenzoic acid and 3-Amino-4-methylbenzoic acid. By examining their distinct signatures across various analytical techniques, we highlight the subtle yet critical differences that influence their chemical behavior and biological applications.

The positional variance of the amino and methyl groups on the benzoic acid backbone gives rise to unique electronic environments, which are readily distinguishable through spectroscopic analysis. This comparison leverages experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive overview for identification, characterization, and application in research and development.

At a Glance: Structural and Spectroscopic Overview

The fundamental difference between this compound and 3-Amino-4-methylbenzoic acid lies in the substitution pattern on the aromatic ring. This seemingly minor alteration has significant implications for the spectroscopic properties of each molecule.

Structural_Isomers cluster_4A3M cluster_3A4M 4-Amino-3-methylbenzoic_acid This compound 3-Amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic Acid C1_4 COOH C2_4 CH C1_4->C2_4 C4_4 NH2 C5_4 CH C4_4->C5_4 C3_4 CH3 C3_4->C4_4 C2_4->C3_4 C6_4 CH C5_4->C6_4 C6_4->C1_4 C1_3 COOH C2_3 CH C1_3->C2_3 C3_3 NH2 C4_3 CH3 C3_3->C4_3 C5_3 CH C4_3->C5_3 C2_3->C3_3 C6_3 CH C5_3->C6_3 C6_3->C1_3

Caption: Chemical structures of this compound and 3-Amino-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The differing positions of the electron-donating amino and methyl groups in the two isomers lead to distinct chemical shifts for the aromatic protons and carbons.

¹H NMR Data
Assignment This compound Chemical Shift (δ, ppm) 3-Amino-4-methylbenzoic acid Chemical Shift (δ, ppm)
Aromatic H7.62 (d), 7.58 (s), 6.65 (d)7.15 (d), 7.05 (s), 6.75 (d)
-NH₂~3.5-5.0 (broad s)~3.5-5.0 (broad s)
-CH₃2.18 (s)2.15 (s)
-COOH~11.0-13.0 (broad s)~11.0-13.0 (broad s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data
Assignment This compound Chemical Shift (δ, ppm) 3-Amino-4-methylbenzoic acid Chemical Shift (δ, ppm)
C=O~168~168
Aromatic C-NH₂~147~148
Aromatic C-CH₃~124~129
Aromatic C-COOH~120~132
Aromatic C-H~132, 129, 115~129, 118, 115
-CH₃~17~17

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Both isomers exhibit characteristic peaks for the amino, carboxylic acid, and aromatic moieties. However, subtle shifts in the frequencies of these vibrations can be observed due to the different electronic effects of the substituent positions.

Functional Group Vibrational Mode This compound Wavenumber (cm⁻¹) 3-Amino-4-methylbenzoic acid Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)3300-2500 (broad)
N-H (Amine)Stretching3400-3300 (two bands)3400-3300 (two bands)
C=O (Carboxylic Acid)Stretching~1680~1685
C=C (Aromatic)Stretching~1600, ~1500~1600, ~1500
C-N (Amine)Stretching~1300~1290
C-H (Aromatic)Bending (out-of-plane)~850-800~850-800

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Both isomers have the same molecular weight and thus the same molecular ion peak. However, the fragmentation patterns can differ based on the relative stability of the resulting fragment ions.

Ion m/z Description Relative Abundance (Approximate)
[M]⁺151Molecular IonHigh
[M-OH]⁺134Loss of hydroxyl radicalModerate
[M-COOH]⁺106Loss of carboxyl groupHigh

Biological Significance and Application Pathways

The isomeric difference between these two molecules dictates their utility as building blocks in drug discovery and development.

3-Amino-4-methylbenzoic acid is a crucial intermediate in the synthesis of Nilotinib , a targeted cancer therapy.[1] Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in certain types of leukemia.[2][3][4][5] The following diagram illustrates the simplified mechanism of action of Nilotinib.

Nilotinib_MoA cluster_synthesis Synthesis cluster_pathway Cellular Pathway 3A4M 3-Amino-4-methylbenzoic acid Nilotinib Nilotinib 3A4M->Nilotinib Key Intermediate BCR_ABL BCR-ABL Kinase Nilotinib->BCR_ABL Inhibition Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation (Leukemia) pSubstrate->Proliferation Signal Transduction

Caption: Role of 3-Amino-4-methylbenzoic acid in Nilotinib synthesis and its mechanism of action.

This compound serves as a versatile precursor for the synthesis of various analgesic and anti-inflammatory drugs.[6] These drugs often function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.

NSAID_Synthesis cluster_synthesis_nsaid Synthesis cluster_moa_nsaid General Mechanism of Action 4A3M This compound NSAIDs Analgesic & Anti-inflammatory Drugs (NSAIDs) 4A3M->NSAIDs Precursor COX_Enzymes COX-1 / COX-2 Enzymes NSAIDs->COX_Enzymes Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediation

Caption: Role of this compound in the synthesis of NSAIDs and their general mechanism.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Spectroscopic_Workflow Sample Sample (this compound or 3-Amino-4-methylbenzoic acid) Preparation Sample Preparation Sample->Preparation NMR NMR Analysis Preparation->NMR IR IR Analysis Preparation->IR MS MS Analysis Preparation->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Caption: Generalized experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI). For EI, the sample is typically heated to vaporization.

  • Ionization: Bombard the sample with electrons (EI) or subject it to a high voltage (ESI) to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance as a function of m/z.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

References

Comparative Analysis of the Biological Activities of 4-Amino-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Therapeutic Potential of 4-Amino-3-methylbenzoic Acid Analogs

Derivatives of this compound represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and detailed methodologies.

Anticancer Activity: Induction of Apoptosis through Oxidative Stress

Recent studies have highlighted the potential of benzamide derivatives, structurally similar to those derived from this compound, as potent anticancer agents. A notable derivative, BJ-13, has demonstrated significant antiproliferative activity across various cancer cell lines, with particularly strong effects observed in gastric cancer cells.[1]

Mechanistic investigations revealed that the anticancer effect of BJ-13 is primarily mediated through the induction of intracellular reactive oxygen species (ROS) accumulation.[1] This surge in ROS leads to a collapse of the mitochondrial membrane potential and subsequent activation of caspase-dependent apoptosis. Key apoptotic proteins are modulated, with an upregulation of Bax and Cleaved Caspase-3 and a downregulation of the anti-apoptotic protein Bcl-2.[1] These findings underscore the therapeutic strategy of targeting ROS-mediated mitochondrial dysfunction.

Table 1: In Vitro Cytotoxicity of Benzamide Derivative BJ-13

Cancer Cell LineIC50 (µM)
Gastric Cancer CellsStrong Activity (Specific value not publicly available)
Multiple Other LinesPotent Activity (Specific values not publicly available)

Data sourced from a study on benzamide derivatives with similar core structures.[1]

Signaling Pathway: ROS-Mediated Apoptosis

The following diagram illustrates the proposed signaling pathway for the anticancer activity of benzamide derivatives like BJ-13.

Benzamide_Derivative Benzamide Derivative (e.g., BJ-13) Cancer_Cell Cancer Cell Benzamide_Derivative->Cancer_Cell Enters ROS_Accumulation ↑ Intracellular ROS Accumulation Cancer_Cell->ROS_Accumulation Mitochondrial_Dysfunction Mitochondrial Membrane Potential Collapse ROS_Accumulation->Mitochondrial_Dysfunction Apoptosis_Pathway Caspase-Dependent Apoptosis Mitochondrial_Dysfunction->Apoptosis_Pathway Bax ↑ Bax Apoptosis_Pathway->Bax Bcl2 ↓ Bcl-2 Apoptosis_Pathway->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Apoptosis_Pathway->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives (e.g., 5s, 5u) Pyrazole_Derivatives->COX2 Inhibits cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., S. aureus) Agar_Plate Prepare Agar Plate Culture->Agar_Plate Inoculation Inoculate Plate with Bacteria Agar_Plate->Inoculation Well_Creation Create Wells in Agar Inoculation->Well_Creation Compound_Addition Add Test Compounds & Controls to Wells Well_Creation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Zone_of_Inhibition Measure Zone of Inhibition (mm) Incubation->Zone_of_Inhibition Data_Analysis Compare with Controls Zone_of_Inhibition->Data_Analysis

References

A Comparative Guide to the Reactivity of Aminobenzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of the amino group on the benzoic acid scaffold—ortho, meta, or para—profoundly influences the molecule's physicochemical properties and, consequently, its reactivity in chemical synthesis. Understanding these nuances is critical for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes in drug development and materials science. This guide provides a comprehensive comparison of the reactivity of 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid, supported by experimental data and detailed protocols.

Factors Influencing Reactivity: A Summary

The reactivity of aminobenzoic acid isomers is primarily governed by the interplay of electronic and steric effects imparted by the amino (-NH₂) and carboxylic acid (-COOH) groups.

  • Electronic Effects : The amino group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution due to its +R (resonance) effect, which donates electron density to the benzene ring. Conversely, the carboxylic acid group is a deactivating group and a meta-director due to its -I (inductive) and -R effects, which withdraw electron density. The relative positions of these groups dictate the overall electron density of the aromatic ring and the regioselectivity of reactions.

  • Steric Effects : The proximity of the amino and carboxyl groups in the ortho-isomer introduces significant steric hindrance, which can influence the rate and feasibility of certain reactions. This is commonly referred to as the "ortho effect."

  • Acidity and Basicity : The position of the amino group affects the pKa of both the carboxylic acid and the anilinium ion. These values are crucial in acid-base catalyzed reactions and for determining the predominant species at a given pH.

Quantitative Data Comparison

The following table summarizes key physicochemical properties of the aminobenzoic acid isomers that influence their reactivity.

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
pKa (carboxyl group) ~2.17~3.07~2.38-2.50
pKa (amino group) ~4.85~4.79~4.85-4.88

Data sourced from BenchChem.[1]

Reactivity in Key Synthesis Reactions

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation for aminobenzoic acids. The reactivity of the isomers in this reaction is influenced by both electronic effects and steric hindrance.

  • Ortho-Aminobenzoic Acid : The "ortho effect" can play a significant role. Steric hindrance from the adjacent amino group can make the carboxyl group less accessible to the alcohol, potentially slowing the reaction rate compared to the para-isomer under certain conditions. However, the acidity of the ortho isomer is the highest, which can favor protonation of the carbonyl group, a key step in the reaction mechanism.

  • Meta-Aminobenzoic Acid : The amino group at the meta position has a less pronounced electronic effect on the carboxyl group compared to the ortho and para positions. Its reactivity is generally intermediate between the ortho and para isomers.

  • Para-Aminobenzoic Acid : With minimal steric hindrance and electronic activation from the para-amino group, this isomer readily undergoes esterification. It is the most commonly used isomer for the synthesis of local anesthetics like benzocaine (ethyl p-aminobenzoate).

Amidation

The formation of an amide bond by reacting the carboxylic acid with an amine is another crucial reaction. The principles governing reactivity are similar to esterification. The accessibility of the carboxyl group and its electrophilicity are key. In reactions involving the amino group, its nucleophilicity is paramount.

  • Reactivity of the Carboxyl Group : The order of reactivity for acylation is generally expected to be para > meta > ortho, primarily due to the decreasing steric hindrance around the carboxyl group.

  • Reactivity of the Amino Group : The nucleophilicity of the amino group is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing carboxyl group reduces the nucleophilicity of the amino group in all isomers compared to aniline. The para-isomer's amino group is expected to be the most nucleophilic due to the resonance effect, followed by the ortho and then the meta isomer.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the activating, ortho-, para-directing amino group and the deactivating, meta-directing carboxyl group compete to direct the incoming electrophile.

  • 2-Aminobenzoic Acid : The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

  • 3-Aminobenzoic Acid : Both the amino and carboxyl groups direct to the same positions. The amino group directs ortho and para (positions 2, 4, and 6), while the carboxyl group directs meta (positions 2 and 6). This leads to substitution primarily at the 2, 4, and 6 positions.

  • 4-Aminobenzoic Acid : The amino group directs ortho to itself (positions 3 and 5), while the carboxyl group directs meta to itself (also positions 3 and 5). This results in strong regioselectivity for substitution at the 3 and 5 positions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid and ethanol using an acid catalyst.[2]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) Solution

  • Ice Water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 60-75 minutes.[2] The solid should dissolve as the reaction proceeds.

  • After cooling to room temperature, pour the mixture into a beaker containing ice water.

  • Slowly neutralize the solution with a 10% sodium carbonate solution until the cessation of gas evolution and the pH is approximately 8.[2]

  • Collect the resulting white precipitate by vacuum filtration and wash with ice-cold water.[2]

  • Dry the product to obtain ethyl p-aminobenzoate.

Protocol 2: General Synthesis of Amides from p-Aminobenzoic Acid

This protocol outlines a general procedure for the synthesis of amide derivatives of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Anhydrous solvent (e.g., THF or DCM)

  • Base (e.g., triethylamine or pyridine)

Procedure:

  • Convert p-aminobenzoic acid to its acid chloride by reacting it with thionyl chloride in an anhydrous solvent. This is often done under reflux.

  • Remove the excess thionyl chloride, typically by distillation.

  • Dissolve the resulting p-aminobenzoyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the desired amine and a base (to neutralize the HCl byproduct) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution, often at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Work up the reaction mixture, which typically involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and removal of the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the aminobenzoic acid isomers.

G cluster_isomers Aminobenzoic Acid Isomers cluster_factors Influencing Factors cluster_reactivity Reactivity in Synthesis Ortho Ortho-Aminobenzoic Acid Electronic Electronic Effects (+R of -NH2, -I/-R of -COOH) Ortho->Electronic Steric Steric Hindrance (Ortho Effect) Ortho->Steric Acidity Acidity/Basicity (pKa values) Ortho->Acidity Meta Meta-Aminobenzoic Acid Meta->Electronic Meta->Acidity Para Para-Aminobenzoic Acid Para->Electronic Para->Acidity Esterification Esterification Electronic->Esterification Influences rate Amidation Amidation Electronic->Amidation Influences rate EAS Electrophilic Aromatic Substitution Electronic->EAS Dictates regioselectivity Steric->Esterification Hinders reaction Steric->Amidation Hinders reaction Acidity->Esterification Catalysis Acidity->Amidation Acid-base properties

Caption: Factors influencing the synthetic reactivity of aminobenzoic acid isomers.

Conclusion

The choice of aminobenzoic acid isomer is a critical parameter in synthetic chemistry. The para-isomer is often favored for its straightforward reactivity and minimal steric hindrance, making it a common building block in the pharmaceutical industry. The ortho-isomer's unique reactivity, governed by the ortho effect and intramolecular interactions, can be exploited for specific synthetic outcomes. The meta-isomer, with its intermediate electronic properties, offers an alternative reactivity profile. A thorough understanding of the electronic and steric contributions of the isomeric positions allows for the rational design of synthetic strategies and the efficient production of target molecules in drug discovery and development.

References

Efficacy of 4-Amino-3-methylbenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 4-Amino-3-methylbenzoic acid derivatives as inhibitors of key enzymes relevant to various disease areas. Due to the limited availability of specific IC50 values for a broad range of this compound derivatives in publicly available literature, this guide will focus on comparing their reported activity, where available, with established alternative enzyme inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Cholinesterase Inhibition: Targeting Neurological Disorders

Derivatives of aminobenzoic acids have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions.

Comparison of Inhibitor Efficacy

While specific IC50 values for a wide array of this compound derivatives are not extensively documented in the available literature, studies on related aminobenzoic acid derivatives have shown promising results. For instance, certain m-Aminobenzoic acid derivatives have demonstrated potent AChE inhibition, with some compounds reported to be more effective than the established drugs galantamine and tacrine.[1] This suggests that the this compound scaffold holds potential for the development of effective cholinesterase inhibitors.

The following table provides a comparison of the inhibitory activity of known cholinesterase inhibitors.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Reference
Aminobenzoic Acid Derivatives VariousAChE, BChEData not readily available
Alternative Inhibitors DonepezilAChE0.02 - 0.06
GalantamineAChE0.4 - 1.5[2]
RivastigmineAChE2.5 - 7.5[2]
NeostigmineAChE0.136
TacrineAChE0.03 - 0.1[1]
QuercetinAChE54.5
RutinAChE322

Table 1. Comparison of IC50 values for various cholinesterase inhibitors.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives and alternatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, typically in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the rates of the sample wells with a control well (containing no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Acetylcholinesterase_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release Choline_uptake Choline Transporter Choline Choline ACh_cleft->Choline Hydrolysis by AChE Acetate Acetate ACh_cleft->Acetate Hydrolysis by AChE AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline->Choline_uptake Uptake Signal Signal Transduction AChR->Signal

Neuraminidase Inhibition: A Strategy Against Influenza Virus

Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of infection. Inhibiting neuraminidase is a clinically validated strategy for the treatment and prophylaxis of influenza.

Comparison of Inhibitor Efficacy

The following table compares the IC50 values of approved neuraminidase inhibitors.

Inhibitor ClassCompoundVirus StrainIC50 (nM)Reference
Aminobenzoic Acid Derivatives VariousInfluenza A/BData not readily available
Alternative Inhibitors OseltamivirInfluenza A (H1N1)0.5 - 1.5
Influenza A (H3N2)0.3 - 1.0
Influenza B5 - 15
ZanamivirInfluenza A (H1N1)0.3 - 1.0
Influenza A (H3N2)0.5 - 2.0
Influenza B1 - 5
PeramivirInfluenza A (H1N1)0.1 - 0.5
Influenza A (H3N2)0.1 - 0.8
Influenza B1 - 4
LaninamivirInfluenza A (H1N1)1 - 5
Influenza A (H3N2)2 - 10
Influenza B5 - 20

Table 2. Comparison of IC50 values for various neuraminidase inhibitors.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is measured to determine the enzyme's activity.

Materials:

  • Influenza virus containing neuraminidase

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well black plate, add the viral neuraminidase and the test compound at various concentrations.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the MUNANA substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: A Cornerstone of Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Comparison of Inhibitor Efficacy

Several studies have investigated aminobenzoic acid derivatives as EGFR inhibitors. For example, novel imidazole derivatives, which can be synthesized from aminobenzoic acid precursors, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[3][4] Specifically, some of these derivatives exhibited IC50 values in the nanomolar range against EGFRWT and EGFRT790M kinases.[3] Additionally, derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and shown to induce cytotoxicity in cancer cell lines by targeting EGFR.[5][6]

The following table provides a comparison of the IC50 values of several established EGFR inhibitors.

Inhibitor ClassCompoundEGFR MutantIC50 (nM)Reference
Aminobenzoic Acid Derivatives Imidazole Derivative 5bEGFRWT30.1[3][4]
EGFRT790M12.8[3][4]
Alternative Inhibitors GefitinibEGFRWT2 - 37
EGFRL858R0.8 - 10
EGFRT790M>1000
ErlotinibEGFRWT2 - 20
EGFRL858R4 - 50
EGFRT790M>1000
OsimertinibEGFRWT10 - 50
EGFRL858R1 - 15
EGFRT790M1 - 10
LapatinibEGFR10 - 100
HER210 - 100
NeratinibEGFR1 - 10
HER21 - 10
AfatinibEGFR0.5 - 1
HER210 - 20

Table 3. Comparison of IC50 values for various EGFR tyrosine kinase inhibitors.

Experimental Protocols

EGFR Kinase Assay (Luminescence-based)

This assay measures the activity of EGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP produced in a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.

Materials:

  • Recombinant human EGFR

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white plate, add the EGFR enzyme, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

In-Silico Guided Discovery of Novel 4-Aminobenzoic Acid Derivatives: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-silico studies on 4-aminobenzoic acid derivatives, offering insights into their potential as therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key workflows, this document serves as a valuable resource for advancing research in this promising area of medicinal chemistry.

Derivatives of 4-aminobenzoic acid and its analogs, such as 4-methylbenzoic acid, are versatile scaffolds in the design of novel therapeutic agents.[1] In-silico methodologies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have become indispensable tools for the rational design and screening of these compounds, accelerating the identification of promising drug candidates.[2][3] This guide compares the findings from several recent in-silico studies, focusing on their anticancer and antimicrobial applications.

Comparative In-Silico Performance of 4-Aminobenzoic Acid Derivatives

The following tables summarize key quantitative data from various in-silico and in-vitro studies, providing a comparative overview of the performance of different 4-aminobenzoic acid derivatives.

Derivative Class Target In-Silico Method Key Findings (Docking Score/Binding Energy) In-Vitro Activity (IC50/Zone of Inhibition) Reference
4-Methylbenzamide DerivativesProtein Kinases (e.g., Bcr-Abl)Molecular DockingNot explicitly stated in abstractHigh activity against K562 (IC50 = 2.27 µM) and HL-60 (IC50 = 1.42 µM) for compound 7[4]
4-Acetamido-3-(benzylideneamino)benzoic Acid DerivativesMicrobial NeuraminidaseMolecular DockingDocking score > -9 kJ/mol for potent compoundsZone of inhibition > 16 mm at 125 µg/ml for potent compounds[5]
4-Amino-3-chloro Benzoate Ester DerivativesEGFR Tyrosine KinaseMolecular Docking, Pharmacophore MappingHydrazine-1-carbothioamide derivatives (N5a-d) showed the best matching pattern with EGFR pharmacophoric queries.Compound N5a induced cytotoxicity in A549, HepG2, and HCT-116 cell lines.[6][7]
Schiff Base of 4-hydroxybenzaldehyde and 4-aminobenzoic acidAcetylcholinesterase (AChE), Carbonic Anhydrase II (CA II)Molecular DockingPredicted to bind to the active sites of AChE and CA II.Not specified.[2]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesNot specifiedMolecular DockingNot specifiedAntimicrobial activity against Gram-positive bacterial strains.[8][9]

Experimental and In-Silico Methodologies

A detailed understanding of the methodologies employed is crucial for interpreting and reproducing research findings.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]

Typical Protocol:

  • Ligand Preparation: The 3D structures of the 4-aminobenzoic acid derivatives are generated and energy-minimized using software like Avogadro with force fields such as UFF.[10]

  • Protein Preparation: The crystal structure of the target protein (e.g., EGFR, Neuraminidase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed.[10]

  • Docking Simulation: Software such as AutoDock Vina or PyRx is used to perform the docking calculations.[3] The active site of the protein is defined, and the docking algorithm explores various conformations of the ligand within this site.

  • Analysis: The results are analyzed based on the binding energy or docking score, which indicates the binding affinity of the ligand for the protein. The binding poses are visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target.[10]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In-silico ADMET prediction is used to assess the pharmacokinetic and pharmacodynamic properties of a drug candidate early in the discovery process.[2]

Typical Protocol:

  • Structure Input: The chemical structure of the derivative is submitted to a web-based server or software like SwissADME or ADMETlab 2.0.[2][3]

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties, such as lipophilicity (LogP), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

  • Toxicity Prediction: Potential toxicity risks, such as mutagenicity and carcinogenicity, are also predicted based on established models.

  • Analysis: The predicted properties are compared against the profiles of known drugs to evaluate the "drug-likeness" of the compound.

In-Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11]

Typical Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 4-aminobenzoic acid derivatives.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

  • Formazan Solubilization: If the cells are viable, mitochondrial reductases convert the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from a dose-response curve.[11]

Visualizing In-Silico Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

General In-Silico Drug Discovery Workflow cluster_0 Compound Library cluster_1 Computational Screening cluster_2 Analysis & Selection cluster_3 Experimental Validation Compound 4-Amino-3-methylbenzoic Acid Derivatives Docking Molecular Docking (e.g., AutoDock, PyRx) Compound->Docking ADMET ADMET Prediction (e.g., SwissADME) Compound->ADMET Analysis Binding Energy & Interaction Analysis Docking->Analysis ADMET->Analysis Selection Candidate Selection Analysis->Selection Synthesis Chemical Synthesis Selection->Synthesis InVitro In-Vitro Assays (e.g., MTT Assay) Synthesis->InVitro

Caption: A generalized workflow for the in-silico discovery of drug candidates.

EGFR Signaling Pathway Inhibition EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Derivative 4-Amino-3-chloro Benzoate Ester Derivative Derivative->EGFR Binds to ATP binding site Derivative->P_EGFR Inhibits ATP ATP ATP->EGFR Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-aminobenzoic acid derivatives.

References

A Comparative Analysis of 4-Amino-3-methylbenzoic Acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the selection of appropriate building blocks is a critical determinant of research and development success. Substituted aminobenzoic acids are a cornerstone in the design of a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to specialized materials. This guide provides a comprehensive benchmark of 4-Amino-3-methylbenzoic acid against other key building blocks, offering a comparative analysis of their chemical properties, synthetic accessibility, and functional performance, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The substitution on the aromatic ring of 4-aminobenzoic acid (PABA) significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and biological interactions. The methyl group in this compound, being electron-donating, modulates the electronic environment of the aromatic ring and the acidity of the carboxylic acid and the basicity of the amino group.

Below is a comparative table of the key physicochemical properties of this compound and its close structural analogs.

PropertyThis compound4-Aminobenzoic acid4-Amino-3-chlorobenzoic acid4-Amino-3-bromobenzoic acid
Molecular Formula C₈H₉NO₂C₇H₇NO₂C₇H₆ClNO₂C₇H₆BrNO₂
Molecular Weight 151.16 g/mol 137.14 g/mol 171.58 g/mol 216.03 g/mol
Melting Point (°C) 169-172187-189224-229211-215
Appearance Yellow to tan crystalline powderWhite to slightly yellow crystalline solidSolidSolid
pKa (carboxyl group) ~4.9 (estimated)~4.8~4.5 (estimated)~4.4 (estimated)

Synthetic Accessibility and Yield

The efficiency of synthesizing these building blocks is a crucial factor in their practical application. The most common route to this compound is the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid. This method is known for its high yields.

Building BlockPrecursorTypical ReactionReported Yield
This compound 3-Methyl-4-nitrobenzoic acidCatalytic Hydrogenation (Pd/C)[1]~96%[1]
4-Aminobenzoic acid 4-Nitrobenzoic acidCatalytic Hydrogenation (Pd/C)High
4-Amino-3-chlorobenzoic acid 3-Chloro-4-nitrobenzoic acidReductionHigh
4-Amino-3-bromobenzoic acid 4-Aminobenzoic acidBrominationModerate to High

It is important to note that direct comparison of yields can be misleading due to variations in reaction conditions, scale, and purification methods. However, the catalytic hydrogenation of nitro compounds is generally a high-yielding and clean reaction.

Performance in Biological Assays: A Comparative Overview

Derivatives of 4-aminobenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The nature of the substituent at the 3-position plays a significant role in modulating this activity. While direct comparative data for this compound is limited, we can infer its potential performance based on studies of related compounds.

Antimicrobial Activity

The antimicrobial activity of PABA derivatives is often attributed to their ability to interfere with folate synthesis in microorganisms. The following table summarizes the minimum inhibitory concentration (MIC) values for various PABA derivatives against different microbial strains. Lower MIC values indicate higher potency.

Compound ClassSpecific DerivativeTarget OrganismMIC (µM)
Schiff Bases of PABA 4-[(5-Nitrofurfurylidene)amino]benzoic acidS. aureus (MRSA)15.62
4-[(2-Hydroxybenzylidene)amino]benzoic acidS. aureus (MRSA)>250
Halogenated Schiff Bases of PABA 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidS. aureus31.25
4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acidS. aureus15.62
4-[(3,5-Dibromo-2-hydroxybenzylidene)amino]benzoic acidC. albicans15.62
4-[(3,5-Diiodo-2-hydroxybenzylidene)amino]benzoic acidC. albicans7.81

Data synthesized from studies on Schiff bases of 4-aminobenzoic acid.[2]

The data suggests that halogenation, particularly with iodine, can enhance the antimicrobial and antifungal activity of PABA derivatives. The methyl group in this compound is expected to have a different impact, potentially influencing the lipophilicity and steric profile of its derivatives.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and derivatives of aminobenzoic acids have been explored for their anti-inflammatory properties. This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Compound ClassSpecific DerivativeAssayIC₅₀ (µM)
Benzoylbenzoic Acid Derivatives 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-Reductase 2 Inhibition0.82
Cytotoxicity of PABA Derivatives 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 cell line15.0

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of chemical building blocks.

Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd)

  • Hydrogen gas

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.[1]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compounds (e.g., derivatives of this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the appropriate broth medium.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[4]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow Start Start with 3-Methyl-4-nitrobenzoic acid Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Catalytic Hydrogenation (H2 gas) Add_Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Product This compound Concentration->Product

Caption: A typical workflow for the synthesis of this compound.

G cluster_mic MIC Determination Workflow Prep_Compound Prepare stock solution of test compound Serial_Dilution Perform serial dilution in 96-well plate Prep_Compound->Serial_Dilution Inoculate Inoculate wells with microorganism Serial_Dilution->Inoculate Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculate Incubate Incubate at optimal conditions Inoculate->Incubate Read_Results Determine MIC (visual or spectrophotometric) Incubate->Read_Results MIC_Value MIC Value Read_Results->MIC_Value

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Cell_Surface_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression COX2 COX-2 Gene_Expression->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins PABA_Derivative PABA Derivative PABA_Derivative->COX2 Inhibition

Caption: A simplified diagram of a potential anti-inflammatory mechanism of action for PABA derivatives.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the development of pharmaceuticals. Its high-yield synthesis and the unique electronic and steric properties conferred by the methyl group make it an attractive alternative to other substituted aminobenzoic acids. While direct comparative performance data is still emerging, the existing body of research on PABA derivatives provides a strong foundation for its application in the discovery of novel antimicrobial and anti-inflammatory agents. The choice between this compound and its halogenated or unsubstituted counterparts will ultimately depend on the specific synthetic strategy and the desired biological activity of the target molecule. This guide provides a foundational dataset to aid researchers in making informed decisions in their selection of building blocks.

References

Confirming the Structure of 4-Amino-3-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of experimental data for confirming the structure of 4-Amino-3-methylbenzoic acid and its derivatives, focusing on spectroscopic and crystallographic techniques.

This compound is a versatile intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure, featuring an aromatic ring substituted with amino, methyl, and carboxylic acid groups, allows for diverse chemical modifications, leading to a range of derivatives with distinct properties.[1] This guide focuses on the parent acid and its common methyl ester derivative, outlining the key experimental data and protocols for their unambiguous structural confirmation.

Spectroscopic and Physical Data Comparison

The following tables summarize key quantitative data obtained from various analytical techniques for this compound and its methyl ester derivative. This side-by-side comparison facilitates the identification and differentiation of these compounds.

Table 1: Physical and Molecular Properties

PropertyThis compoundMethyl 4-amino-3-methylbenzoate
Molecular Formula C8H9NO2C9H11NO2
Molecular Weight 151.16 g/mol 165.19 g/mol
Melting Point 169-171 °CNot available
CAS Number 2486-70-618595-14-7

Table 2: Spectroscopic Data

TechniqueThis compoundMethyl 4-amino-3-methylbenzoate
¹H NMR Spectral data available[2]Spectral data available
¹³C NMR Spectral data availableSpectral data available
IR (KBr Wafer, cm⁻¹) Spectral data available[3]Not available
ATR-IR (Neat, cm⁻¹) Not availableSpectral data available[4]
Mass Spec (GC-MS, m/z) 151, 134, 106[3]Not available
Raman (FT-Raman) Spectral data available[3]Spectral data available[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-methyl-4-nitrobenzoic acid.[5]

  • Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid in methanol.[5]

  • Catalyst Addition: Add a palladium on activated charcoal catalyst to the solution.[5]

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 24 hours.[5]

  • Work-up: Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to yield the product.[5]

Synthesis of Methyl 4-amino-3-methylbenzoate

The methyl ester can be synthesized from the parent acid via esterification.

  • Reaction Setup: Combine this compound with methanol.[6]

  • Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature.[6]

  • Reaction: Heat the mixture to allow for the esterification to proceed.[6]

  • Isolation: Quench the reaction with a mixture of ice and water. The product can then be collected by filtration.[6]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., Varian A-60) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the KBr wafer technique or Attenuated Total Reflectance (ATR) can be employed.[3][4]

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis. The resulting spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[3]

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a solution (e.g., ethanol).[6]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.

cluster_synthesis Synthesis Pathway 3-Methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic_acid 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic_acid 3-Methyl-4-nitrobenzoic_acid->4-Amino-3-methylbenzoic_acid Reduction (H2, Pd/C) Methyl_4-amino-3-methylbenzoate Methyl_4-amino-3-methylbenzoate 4-Amino-3-methylbenzoic_acid->Methyl_4-amino-3-methylbenzoate Esterification (MeOH, H2SO4)

Caption: Synthesis pathway of this compound and its methyl ester.

Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS X-ray_Crystallography X-ray_Crystallography Sample->X-ray_Crystallography Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation X-ray_Crystallography->Structure_Confirmation

Caption: General workflow for the structural confirmation of a chemical compound.

Conclusion

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and, where applicable, crystallographic techniques. By comparing the experimental data presented in this guide with laboratory results, researchers can confidently identify and characterize these important chemical entities. The provided protocols offer a foundation for reproducible synthesis and analysis, crucial for advancing research and development in pharmaceuticals and other chemical industries.

References

A Comparative Guide to the Quantitative Analysis of 4-Amino-3-methylbenzoic Acid in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Amino-3-methylbenzoic acid in complex mixtures is crucial for quality control, pharmacokinetic studies, and process optimization. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed experimental protocol, performance data, and a visual workflow to aid in method selection and implementation.

Comparison of Quantitative Performance

The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes typical performance characteristics for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

Disclaimer: The following data is compiled from studies on structurally similar aromatic amines and aminobenzoic acids and should be considered illustrative. Method validation is required for specific applications.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (r²) ≥ 0.999[1]≥ 0.998≥ 0.999
Accuracy (% Recovery) 85.3% - 98.4%[2][3]Typically 90% - 110%~102.4%[4]
Precision (% RSD) < 5%< 10%< 2%
Limit of Detection (LOD) 0.015 - 0.08 mg/L[2][3]pg - ng range~0.55 µg/mL[4]
Limit of Quantitation (LOQ) ~0.05 - 0.2 mg/Lng/mL range~1.67 µg/mL[4]
Selectivity HighVery HighLow to Moderate
Throughput HighMediumHigh
Cost MediumHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this analysis.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Syringe filters (0.45 µm)

  • Autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A common starting gradient could be 30:70 (Acetonitrile:Water), adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of 4-aminobenzoic acid, a wavelength of around 278 nm would be appropriate.[5]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the mixture containing this compound in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for sample clean-up.[2][3] Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Weigh Standard B Prepare Stock Solution A->B C Prepare Calibration Curve B->C F Inject Standards C->F D Dissolve Sample E Filter Sample D->E G Inject Sample E->G H Data Acquisition F->H G->H I Quantification H->I

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound prior to GC analysis.

Experimental Protocol

1. Instrumentation and Consumables:

  • GC-MS system

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Solvent (e.g., acetonitrile)

  • GC vials

2. Derivatization:

  • Dry a known amount of the sample mixture under a stream of nitrogen.

  • Add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create calibration standards and derivatize them using the same procedure as the samples.

  • Sample Preparation: Accurately weigh the sample mixture, dissolve it in a solvent, and perform the derivatization as described above.

5. Analysis:

  • Inject the derivatized calibration standards to build a calibration curve based on the peak area of a characteristic ion.

  • Inject the derivatized sample.

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis A Prepare Solutions B Dry Aliquots A->B C Add Derivatization Reagent B->C D Heat C->D E Inject Standards D->E F Inject Sample D->F G Data Acquisition E->G F->G H Quantification G->H

GC-MS Analysis Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. For aromatic compounds like this compound, direct UV absorbance can be measured. Alternatively, a chromogenic reaction can be employed to enhance sensitivity and selectivity.

Experimental Protocol (with Chromogenic Reaction)

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol (analytical grade)

  • Chromogenic reagent: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in methanol.[4]

  • Buffer solution (if pH control is needed)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample mixture in methanol. Dilute if necessary to bring the concentration within the linear range of the assay.

3. Procedure:

  • To a set of test tubes, add aliquots of the calibration standards and the sample solution.

  • Add a fixed volume of the DDQ reagent to each tube.

  • Allow the color to develop for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 60°C).

  • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax), which for the DDQ complex of 4-aminobenzoic acid is around 474 nm.

4. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Chromogenic Reaction cluster_analysis Spectrophotometric Analysis A Prepare Solutions B Aliquot into Tubes A->B C Add Reagent B->C D Incubate C->D E Measure Absorbance D->E F Quantification E->F

UV-Vis Spectrophotometry Workflow

References

Comparative study of polymers synthesized from aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of polymers synthesized from the three isomers of aminobenzoic acid: poly(ortho-aminobenzoic acid) (poly(o-ABA)), poly(meta-aminobenzoic acid) (poly(m-ABA)), and poly(para-aminobenzoic acid) (poly(p-ABA)). The positional isomerism of the amino and carboxylic acid groups on the benzene ring significantly influences the resulting polymer's structure and properties, impacting its potential applications in fields ranging from conducting materials to biomedical devices. This document summarizes key performance data, outlines experimental protocols for synthesis and characterization, and provides visualizations of the molecular structures and experimental workflows.

Comparative Data on Physicochemical Properties

The following table summarizes the key properties of polymers derived from aminobenzoic acid isomers based on available experimental data. Direct comparative studies for all three homopolymers under identical conditions are limited, and thus, some data is derived from individual studies.

PropertyPoly(o-aminobenzoic acid)Poly(m-aminobenzoic acid)Poly(p-aminobenzoic acid)Test Method
Thermal Stability (Decomposition Onset) ~320°C[1]Thermally stable up to 320 °C.[1]Data for the homopolymer is not readily available, but it is expected to have high thermal stability.Thermogravimetric Analysis (TGA)
Electrical Conductivity 1.5 x 10⁻³ S/cm[1][2]10⁻³ to 10⁻¹⁰ S/cm[1][3]Generally lower conductivity than polyaniline; often used in copolymers to enhance processability.[1]Four-Probe Method
Solubility Generally insoluble in common organic solvents.Soluble in polar aprotic solvents like DMSO and DMF.[4]Insoluble in most common solvents; soluble in concentrated sulfuric acid.Gravimetric Analysis

Isomeric Structures and Their Influence on Polymer Properties

The location of the amino and carboxyl groups on the benzene ring dictates the polymer's chain structure, linearity, and potential for intermolecular interactions.

isomers cluster_o ortho-Aminobenzoic Acid cluster_m meta-Aminobenzoic Acid cluster_p para-Aminobenzoic Acid o_node o_node m_node m_node p_node p_node

Caption: Molecular structures of aminobenzoic acid isomers.

The ortho isomer's adjacent functional groups can lead to steric hindrance and intramolecular interactions, affecting polymerization and chain packing. The meta isomer results in a more irregular, kinked polymer chain, which can enhance solubility. The para isomer, with its linear and symmetric structure, tends to form rigid, highly ordered, and less soluble polymers.

Experimental Workflow: From Monomer to Characterized Polymer

The following diagram illustrates a general workflow for the synthesis and characterization of poly(aminobenzoic acids).

workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer Aminobenzoic Acid Isomer (o-, m-, or p-) polymerization Chemical or Electrochemical Polymerization monomer->polymerization oxidant Oxidizing Agent (e.g., Ammonium Persulfate) oxidant->polymerization purification Filtration, Washing, and Drying polymerization->purification polymer Poly(aminobenzoic acid) purification->polymer ftir FTIR Spectroscopy polymer->ftir tga Thermogravimetric Analysis polymer->tga conductivity Electrical Conductivity Measurement polymer->conductivity solubility Solubility Testing polymer->solubility

Caption: General experimental workflow.

Experimental Protocols

Chemical Synthesis of Poly(o-aminobenzoic acid) and Poly(m-aminobenzoic acid)

This protocol is adapted from the chemical polymerization method described by Rivas et al. (2003).[3]

Materials:

  • ortho- or meta-aminobenzoic acid

  • Ammonium persulfate

  • 1M Hydrochloric acid (HCl) or 0.49M Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve a specific amount of the aminobenzoic acid monomer in either 1M HCl for acidic medium synthesis or 0.49M NaOH for alkaline medium synthesis.

  • Maintain the solution at a constant temperature (e.g., 15-18°C) using a water bath.

  • Separately, dissolve an equimolar amount of ammonium persulfate in deionized water.

  • Add the ammonium persulfate solution dropwise to the monomer solution under constant stirring.

  • Allow the reaction to proceed for a set duration (e.g., 19 hours) while maintaining the temperature.

  • Collect the resulting polymer precipitate by filtration through a Büchner funnel.

  • Wash the polymer thoroughly with abundant deionized water to remove unreacted monomer and oxidant.

  • Dry the polymer under vacuum at a specified temperature (e.g., 60°C) to a constant weight.

Thermal Stability Analysis

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the dried polymer into a TGA crucible.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Record the weight loss of the sample as a function of temperature. The onset of significant weight loss is taken as the decomposition temperature.

Electrical Conductivity Measurement

Instrumentation: Four-Probe Conductivity Meter

Procedure:

  • Press the powdered polymer sample into a pellet of uniform thickness and diameter using a hydraulic press.

  • Place the pellet in the four-probe measurement setup. The four probes are arranged linearly and make contact with the surface of the pellet.

  • Pass a constant current through the outer two probes and measure the voltage difference across the inner two probes.

  • Calculate the sheet resistance and then the bulk conductivity (in S/cm) using the measured current, voltage, and the dimensions of the pellet.

Solubility Assessment

Procedure:

  • Add a known mass of the polymer to a specific volume of a selected solvent (e.g., water, ethanol, DMSO, DMF) in a vial.

  • Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • If the polymer does not fully dissolve, centrifuge the mixture to separate the undissolved solid.

  • Carefully remove a known volume of the supernatant and evaporate the solvent completely.

  • Weigh the remaining solid residue to determine the concentration of the dissolved polymer and thus its solubility in that solvent. Repeat for various solvents. The solubility of aminobenzoic acids is pH-dependent, a factor that also influences the solubility of the corresponding polymers.[5]

References

Assessing the Metabolic Stability of 4-Amino-3-methylbenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative assessment of the metabolic stability of derivatives of 4-Amino-3-methylbenzoic acid, a scaffold of interest in medicinal chemistry, against relevant alternatives. The information presented herein, supported by experimental data and detailed protocols, aims to inform rational drug design and guide the selection of more robust drug candidates.

Comparative Metabolic Stability Data

While direct, quantitative in vitro metabolic stability data for a wide range of this compound derivatives remains limited in publicly accessible literature, we can infer metabolic liabilities and compare them to alternative structures based on established structure-activity relationships and known metabolic pathways. The primary routes of metabolism for aromatic amines and carboxylic acids include N-acetylation, cytochrome P450 (CYP450)-mediated oxidation, and conjugation reactions.

A known human metabolite of this compound is 4-(Acetylamino)-3-methylbenzoic acid, indicating that N-acetylation of the amino group is a significant metabolic pathway.[1] The metabolic fate of derivatives will be influenced by the nature and position of substituents.

For comparative purposes, we will consider structurally related aminobenzoic acid isomers and derivatives for which metabolic stability data is more readily available.

Compound/Derivative ClassKey Structural FeaturesPrimary Metabolic PathwaysExpected Metabolic StabilityHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
This compound Derivatives Amino group para to carboxylic acid, methyl group ortho to amino groupN-Acetylation, Ring Oxidation (CYP450), GlucuronidationModerateData not availableData not available
4-Aminobenzoic Acid (PABA) Unsubstituted aminobenzoic acidN-Acetylation, GlucuronidationModerateData not availableData not available
4-Amino-3-chlorobenzoic Acid Derivatives Electron-withdrawing chloro groupN-Acetylation, Ring Oxidation (potentially slower)Potentially higher than methyl analogData not availableData not available
Anthranilic Acid (2-Aminobenzoic Acid) Amino group ortho to carboxylic acidGlucuronidation, HydroxylationGenerally lowerData not availableData not available
3-Aminobenzoic Acid Amino group meta to carboxylic acidN-Acetylation, GlucuronidationModerateData not availableData not available

Note: The absence of specific quantitative data for this compound derivatives in the public domain necessitates a qualitative assessment based on known metabolic pathways of similar structures. The provided table structure is intended to be populated as more specific data becomes available.

Key Metabolic Pathways & Signaling Context

The metabolism of small molecule inhibitors, which often incorporate scaffolds like this compound, is crucial for their efficacy and safety. These compounds frequently target key cellular signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/Akt signaling cascade, which regulates cell survival, proliferation, and metabolism.[2][3][4][5]

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTORC1->Cell_Survival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Inhibitor 4-Amino-3-methylbenzoic acid derivative (e.g., Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

PI3K/Akt signaling pathway and potential inhibition points for derivatives.

This diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to form PIP3, a crucial second messenger that recruits and activates Akt. Activated Akt, in turn, promotes cell survival and proliferation through downstream effectors like mTORC1. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Small molecule inhibitors, potentially derived from this compound, can be designed to target key nodes in this pathway, such as PI3K or Akt itself.

Experimental Protocols

To assess the metabolic stability of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the intrinsic clearance of a compound primarily by CYP450 enzymes.

Workflow:

Microsomal_Stability_Workflow A Prepare Reaction Mixture: - Test Compound - Liver Microsomes - Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add cold acetonitrile with internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Determine % remaining vs. time H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Workflow for Liver Microsomal Stability Assay.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Working Solution: Dilute the stock solution to a final concentration of 1 µM in the incubation mixture.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain a full complement of phase I and phase II metabolic enzymes and cofactors.

Methodology:

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.

    • Terminate the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the samples to remove cell debris and precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed as µL/min/10^6 cells.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter to optimize during drug discovery. While specific quantitative data for this class of compounds is not yet widely available, an understanding of their likely metabolic pathways, primarily N-acetylation and CYP450-mediated oxidation, can guide the design of more stable analogs. By employing the detailed in vitro protocols provided, researchers can generate the necessary data to compare the metabolic stability of novel derivatives against alternative scaffolds and make informed decisions to advance the most promising candidates. The context of their potential application as inhibitors of signaling pathways such as PI3K/Akt further underscores the importance of optimizing their pharmacokinetic properties to ensure effective and safe therapeutic agents.

References

A Researcher's Guide to Cytotoxicity Assays for Derivatives of 4-Amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical evaluation. This guide provides a comparative overview of key cytotoxicity assays, offering detailed experimental protocols and supporting data for derivatives of 4-Amino-3-methylbenzoic acid, a versatile scaffold in medicinal chemistry.

Derivatives of this compound are being explored for a range of therapeutic applications, including as anti-inflammatory agents and potential anticancer drugs.[1] A critical step in the development of these compounds is the rigorous assessment of their effects on cell viability and the mechanisms by which they may induce cell death. This guide focuses on three widely used in vitro methods: the MTT assay, the LDH assay, and apoptosis assays using flow cytometry.

Comparison of Common Cytotoxicity Assays

Choosing the right assay depends on the specific research question, from general viability screening to elucidating the mechanism of cell death. Each assay measures a different cellular parameter, providing a unique window into the compound's biological effects.

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.Metabolic activity, cell viabilityHigh-throughput, cost-effective, well-establishedIndirect measure of viability, can be affected by metabolic changes
LDH Assay Release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.Membrane integrity, necrosisSimple, sensitive, non-destructive to remaining cellsLess sensitive for early apoptosis, LDH in serum can interfere
Apoptosis Assay (Annexin V/PI) Detection of phosphatidylserine translocation (early apoptosis) and membrane permeability (late apoptosis/necrosis).Apoptosis vs. NecrosisProvides mechanistic insight, quantitativeRequires flow cytometer, more complex protocol

Quantitative Cytotoxicity Data

The following tables present experimental data on the cytotoxicity of benzoic acid derivatives, providing a reference for the potential activity of novel this compound analogs.

Table 1: Cytotoxicity of 4-Aminobenzoic Acid Schiff Base Derivatives against HepG2 Cells

Schiff bases derived from 4-aminobenzoic acid have been evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values against the human liver cancer cell line HepG2 are presented below.[2][3][4]

Compound DerivativeIC50 (µM) against HepG2 Cells
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid15.0
4-[(5-Nitrofurfurylidene)amino]benzoic acid> 250
4-[(2-Hydroxybenzylidene)amino]benzoic acid> 250

Table 2: Comparative Cytotoxicity of 4-Methylbenzamide Purine Derivatives

As a comparative example, the following data from a study on 4-methylbenzamide derivatives, which share a similar structural backbone, demonstrates a range of cytotoxic activities against various cancer cell lines.

CompoundK562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)A-549 (Lung) IC50 (µM)OKP-GS (Renal) IC50 (µM)
Compound 7 2.271.4210.1111.5612.0114.234.56
Compound 10 2.531.5212.4314.3215.6717.8724.77
Sorafenib 3.563.873.995.673.215.434.87

Experimental Protocols

Detailed methodologies for the key experiments are provided below to support the design and execution of cytotoxicity studies.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.

1. Cell Seeding:

  • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Solubilization and Measurement:

  • Carefully aspirate the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the viability against the log concentration of the compound to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a no-cell control (background).

2. Sample Collection:

  • After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

3. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

4. Measurement:

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

5. Data Analysis:

  • Subtract the 680 nm absorbance from the 490 nm absorbance.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Apoptosis Assay Protocol (Annexin V-FITC and Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the specified time.

2. Cell Harvesting:

  • Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin.

  • Combine all cells and centrifuge at 300 x g for 5 minutes.

3. Staining:

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

4. Analysis:

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological contexts, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96/6-well plates) cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent Add Assay Reagent (MTT/LDH/Annexin V) incubation->reagent measurement Measurement (Absorbance/Fluorescence) reagent->measurement data_proc Data Processing measurement->data_proc ic50 IC50 Determination data_proc->ic50

Caption: A generalized experimental workflow for assessing compound cytotoxicity.

G compound Cytotoxic Compound (e.g., 4-AMBA Derivative) cell Cancer Cell compound->cell apoptosis_signal Apoptotic Signal cell->apoptosis_signal Induces caspase_activation Caspase Activation (Caspase-8, Caspase-9) apoptosis_signal->caspase_activation executioner_caspases Executioner Caspases (Caspase-3) caspase_activation->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: A simplified signaling pathway for compound-induced apoptosis.

G start Start: Assess Cytotoxicity q1 Screening for general toxicity? start->q1 mtt Use MTT or similar viability assay q1->mtt Yes q2 Investigating membrane damage? q1->q2 No end End mtt->end ldh Use LDH release assay q2->ldh Yes q3 Differentiating apoptosis vs. necrosis? q2->q3 No ldh->end apoptosis_assay Use Annexin V / PI flow cytometry q3->apoptosis_assay Yes q3->end No apoptosis_assay->end

Caption: A decision flowchart for selecting a suitable cytotoxicity assay.

References

Head-to-head comparison of dyes derived from different aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Dyes Derived from Aminobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of aminobenzoic acid—ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid or PABA)—serve as fundamental precursors in the synthesis of a vast array of azo dyes.[1] The seemingly subtle difference in the substitution pattern of the amino and carboxyl groups on the benzene ring profoundly influences the physicochemical properties, reactivity, and ultimately, the performance of the resulting dyes.[2][3] This guide provides an objective, data-driven comparison of dyes derived from these isomers, offering insights into their synthesis, spectral properties, and applications.

Azo dyes are characterized by the vibrant colors produced by the azo functional group (-N=N-), which acts as a chromophore.[4] The general synthesis route is a straightforward and cost-effective two-step process involving the diazotization of a primary aromatic amine (the aminobenzoic acid isomer) followed by an azo coupling reaction with an electron-rich partner, such as a phenol or another aromatic amine.[5]

General Synthesis Pathway

The synthesis begins with the conversion of the aminobenzoic acid's amino group into a highly reactive diazonium salt. This is achieved by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to prevent decomposition of the unstable salt.[4] The resulting diazonium salt is an electrophile that then reacts with a coupling agent in the second step to form the stable azo dye.[4]

Caption: General reaction pathway for azo dye synthesis.

Comparative Physicochemical and Spectroscopic Data

The initial properties of the aminobenzoic acid isomers are foundational to the characteristics of the final dye products. The position of the functional groups affects acidity, solubility, and melting point.[3] These differences, in turn, can influence reaction kinetics, purification methods, and the spectroscopic properties of the derived dyes.

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers

Property 2-Aminobenzoic Acid (ortho) 3-Aminobenzoic Acid (meta) 4-Aminobenzoic Acid (para)
Molecular Formula C₇H₇NO₂ C₇H₇NO₂ C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point (°C) 146.5 173 187-189
Water Solubility 3.5 mg/mL at 20 °C 5.9 g/L at 15 °C 4.7 g/L at 20 °C
pKa (carboxyl) ~2.17 ~3.07 ~2.38-2.50
pKa (amino) ~4.85 ~4.79 ~4.85-4.88

Data compiled from BenchChem.[3]

The maximum absorbance wavelength (λmax) is a critical property of a dye, indicating the color it most strongly absorbs and thus determining its observed color. This property is highly dependent on the electronic structure of the entire molecule, including the specific aminobenzoic acid isomer used and the coupling agent.

Table 2: Spectroscopic Data for Selected Azo Dyes Derived from Aminobenzoic Acids

Dye Derivative Aminobenzoic Acid Isomer Coupling Agent Medium λmax (nm)
PABA-derived dye para 1-Naphthylamine-7-sulphonic acid Aqueous 525[4][6][7]
PABA-derived dye para Ethyl acetoacetate Varies (pH 1-9.5) 405 (Isosbestic point)[4]
3-Aminobenzoic acid complex meta 6-(4-acetylphenyl azo) group Various Not specified
PABA-derived dye para 2-Naphthol Not specified Not specified

Note: Direct comparative spectroscopic data for dyes derived from all three isomers with the same coupling agent is limited in the available literature. The values presented are illustrative of dyes synthesized from these precursors.

Performance in Key Applications

Dyes derived from aminobenzoic acids are utilized in a wide range of applications, from traditional textile dyeing to advanced roles in drug delivery and solar cells.[4][8][9]

  • Textile and Biological Stains : The ability of these dyes to bind to substrates is crucial. The carboxylic acid group can modulate solubility and binding affinity.[4] Certain azo dyes are effective as biological stains in microscopy and histology due to their strong color and binding properties.[4][10] For instance, dyes based on 4-aminobenzoic acid have shown good penetration, excellent affinity, and very good wash fastness on nylon fabrics.[9]

  • pH Indicators : Some PABA-derived azo dyes exhibit halochromism, changing color with pH, which allows them to be used as acid-base indicators.[4]

  • Drug Delivery : The azo bond can be cleaved by azoreductase enzymes present in the gut microbiome. This targeted cleavage is being explored for colon-specific drug delivery systems, where a drug attached to a PABA-based azo scaffold is released only upon reaching the colon.[4]

  • Dye-Sensitized Solar Cells (DSSCs) : Organic dyes derived from aminobenzoic acids have been synthesized for use in DSSCs. In one study, three imine dyes were developed, with the dimethylaniline-derived dye achieving the highest solar-to-electric conversion efficiency of 0.615%.[8]

Drug_Delivery_Pathway Stomach Stomach & Small Intestine Colon Colon Stomach->Colon Prodrug PABA-Azo-Drug (Inactive) ActiveDrug Active Drug Colon->ActiveDrug Azoreductase Cleavage PABA_Metabolite PABA Metabolite Colon->PABA_Metabolite Prodrug->Stomach Ingestion

Caption: PABA-derived azo prodrug activation in the colon.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the synthesis and comparative analysis of these dyes.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid by coupling diazotized PABA with 2-naphthol, a common example.[4]

A. Diazotization of 4-Aminobenzoic Acid

  • Dissolve 1.37 g (0.01 mol) of 4-aminobenzoic acid in a mixture of 4 mL of concentrated HCl and 15 mL of distilled water in a 100 mL beaker. Stir until a clear solution is formed.[4]

  • Cool the beaker in an ice-water bath to bring the solution temperature down to 0–5 °C.[4]

  • In a separate beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.[4]

  • While maintaining the PABA solution at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise. The resulting solution contains the diazonium salt.[4]

B. Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.[4]

  • While stirring the cold 2-naphthol solution, slowly add the previously prepared cold diazonium salt solution. A brightly colored precipitate should form immediately.[4]

  • Continue to stir the reaction mixture in the ice bath for 10–15 minutes to ensure the reaction goes to completion.[4]

C. Isolation and Purification

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.[4]

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove unreacted salts.[4]

  • Allow the product to air dry or dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]

Experimental_Workflow Start Start Dissolve Dissolve Aminobenzoic Acid in Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Diazotize Add NaNO₂ Solution (Diazotization) Cool->Diazotize Couple Combine Solutions (Azo Coupling) Diazotize->Couple PrepareCoupling Prepare Coupling Agent Solution PrepareCoupling->Couple Filter Vacuum Filtration Couple->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: General experimental workflow for azo dye synthesis.

Protocol 2: Characterization by UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute stock solution of the synthesized dye in a suitable solvent (e.g., ethanol, DMSO, or water). The solvent should be transparent in the visible range.[12]

  • Serial Dilution : Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectral Scan : Using a UV-Vis spectrophotometer, scan the absorbance of the chosen dilution across the visible spectrum (approximately 400-700 nm).

  • Determine λmax : Identify the wavelength at which the maximum absorbance occurs. This is the λmax of the dye.[12]

Protocol 3: Application - Fabric Dyeing (General Procedure)
  • Prepare Dye Bath : Prepare a dye bath containing the synthesized dye, water, and auxiliaries like sodium sulfate (to aid exhaustion) and an acid (e.g., acetic acid) to achieve the desired pH for dyeing protein or polyamide fibers.[13]

  • Introduce Fabric : Immerse the wetted fabric (e.g., cotton, nylon) into the dye bath.[9][14]

  • Dyeing Process : Gradually raise the temperature of the dye bath while stirring to ensure even dyeing. Maintain the temperature for a set period (e.g., 60-90 minutes).[13]

  • Rinsing and Washing : After dyeing, remove the fabric, rinse it thoroughly with cold water, and then wash with a soap solution to remove any unfixed dye from the surface.[9]

  • Drying : Dry the dyed fabric. Its fastness properties (e.g., to washing and light) can then be evaluated.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3-methylbenzoic acid (CAS No. 2458-12-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound requires careful handling due to its potential health hazards. According to safety data sheets, the compound is classified as follows:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2][3]

  • May cause an allergic skin reaction [1]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3][4]

It is imperative to wear appropriate personal protective equipment (PPE) at all times when handling this chemical to minimize exposure.

Hazard and Disposal Information
Hazard ClassificationGHS PictogramPrecautionary Statement (Disposal)Waste Management
Harmful if swallowed (H302)P301+P317: IF SWALLOWED: Get medical help.[1]Do not dispose of down the drain or in regular solid waste.
Skin Irritation (H315)P302+P352: IF ON SKIN: Wash with plenty of water.[1][3]Segregate from other laboratory waste streams.
Allergic Skin Reaction (H317)P333+P317: If skin irritation or rash occurs: Get medical help.[1]Collect in a dedicated, leak-proof, and sealable container.
Serious Eye Irritation (H319)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]Label container clearly with "Hazardous Waste" and the chemical name.
Respiratory Irritation (H335)[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]Dispose of contents/container to an approved waste disposal plant.[2][6][7][8]
Personal Protective Equipment (PPE) for Disposal

When handling this compound for disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[1][9] Ensure gloves are inspected before use and disposed of properly after handling the material.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]

  • Hygiene Measures: Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[1][11]

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper containment:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][4]

  • Eliminate Ignition Sources: Remove all sources of ignition as dust may form explosive mixtures with air.[1][9] Use non-sparking tools.[1][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Do not let the chemical enter drains.[1][3]

  • Cleanup:

    • Minor Spills: For small spills, use dry cleanup procedures to avoid generating dust.[9][11] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2][9]

    • Major Spills: For larger spills, alert emergency responders.[9]

  • Decontamination: Clean the affected area thoroughly after the material has been collected.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[12]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.[12]

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.[2][12][9]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and sealable container for the collection of this compound waste. Polyethylene or polypropylene containers are suitable.[9][11]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[12]

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from general laboratory traffic.[2]

    • Ensure the storage area is secure and away from incompatible materials.[1][2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[12]

    • Provide the EHS or contractor with accurate information about the waste contents.[12]

    • All waste must be handled in accordance with local, state, and federal regulations.[9]

  • Record Keeping:

    • Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[12]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify 4-Amino-3-methylbenzoic acid waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a dedicated, leak-proof container B->C Proceed to Collection D Label container: 'Hazardous Waste' 'this compound' Date C->D E Store sealed container in a cool, dry, well-ventilated, and secure area D->E F Contact Institutional EHS or licensed waste disposal contractor E->F Arrange for Pickup G Provide accurate waste information F->G H Maintain disposal records G->H I Professional Disposal (Approved Waste Disposal Plant) G->I

References

Personal protective equipment for handling 4-Amino-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling 4-Amino-3-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with several key hazards that necessitate careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:

  • Skin Irritation (Category 2) : Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation[1][2].

A related compound, methyl 4-amino-3-methylbenzoate, is also noted to be harmful if swallowed[3].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]
Chemical Splash GogglesRecommended for activities with a moderate-to-high splash hazard.[5]
Face ShieldRecommended when there is a significant risk of splashing or dust generation; must be worn in conjunction with safety glasses or goggles.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[4]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For high-risk activities, a rear-fastening lab coat should be utilized.[4][5]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[4]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[4] Work in a well-ventilated area or a fume hood.[4]

Operational Plan: Step-by-Step Handling Protocol

A strict operational workflow is crucial for minimizing exposure risks.

1. Pre-Handling Procedures:

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.[4]

  • Verify that the chemical fume hood is functioning correctly.

  • Don all required personal protective equipment as detailed in the table above.[4]

2. Handling of Solid this compound:

  • All manipulations of the solid compound should be performed within a chemical fume hood to prevent the inhalation of airborne particles.[4]

  • Use a tared, sealed container when weighing to minimize dust generation.[4]

  • Avoid direct contact with the solid; use clean, dry spatulas for transferring.[4]

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.[4]

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.[4]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[4]

  • Carefully remove and dispose of contaminated gloves and other disposable PPE.[4]

  • Wash hands thoroughly with soap and water after completing the handling procedures.[4]

G cluster_pre Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling pre1 Verify Safety Equipment (Eyewash, Shower) pre2 Assemble Materials pre1->pre2 pre3 Don Required PPE pre2->pre3 h1 Weigh Solid in Sealed Container pre3->h1 h2 Transfer with Spatula h1->h2 h3 Prepare Solution h2->h3 post1 Decontaminate Surfaces and Equipment h3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.[4]

1. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular solid waste.[7]

  • Segregate waste containing this chemical from other laboratory waste streams to prevent mixing with incompatible materials.[7]

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and sealable container for collecting waste.[7]

  • The container must be compatible with the chemical.[7]

  • Clearly label the container as "Hazardous Waste" with the full chemical name: "this compound".[7]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[7]

  • Ensure the storage area is cool and dry.[7]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Dispose of the contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[7][8]

G start Waste Generation segregate Segregate Waste start->segregate container Use Labeled, Compatible Container segregate->container store Store in Secure, Ventilated Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Figure 2. A logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-methylbenzoic acid
Reactant of Route 2
4-Amino-3-methylbenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.